5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504111 | |
| Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76044-36-5 | |
| Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76044-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-c]pyrimidine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the fused aza-heterocycles are of paramount importance due to their structural resemblance to endogenous purines, offering a versatile platform for drug design. This guide focuses on a specific, highly reactive building block: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine . While its isomeric cousin, the [1,5-a] system, is more extensively documented, the [1,5-c] isomer presents unique electronic and steric properties that make it a valuable intermediate for the synthesis of novel molecular entities.
This document provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and practical applications of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this reagent to leverage its full potential in discovery programs. We will move beyond simple data recitation to explore the causal relationships that govern its chemical behavior, providing a framework for its strategic deployment in synthesis.
Physicochemical and Structural Properties
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a solid, crystalline compound at standard conditions. The core of the molecule is a fused bicyclic system, comprising a pyrimidine ring and a 1,2,4-triazole ring. This fusion results in a planar, aromatic structure that is isoelectronic with purine, a key building block of DNA and RNA.[1] This purine-like structure is a primary driver of the broad biological interest in this class of compounds.[4][5] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | |
| Molecular Weight | 154.56 g/mol | [6] |
| CAS Number | 76044-36-5 | |
| Appearance | Solid | |
| InChI Key | DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
| SMILES | Clc1nccc2ncnn12 |
The defining feature of this molecule is the chlorine atom at the C-5 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is amplified by the fused triazole ring, rendering the C-5 position highly susceptible to nucleophilic attack—a characteristic that forms the cornerstone of its synthetic utility.
Synthesis of the Core Scaffold
The most direct and common route to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine involves the chlorination of its corresponding hydroxyl precursor,[1][2][3]triazolo[1,5-c]pyrimidin-5-ol.[7] This transformation is a standard procedure in heterocyclic chemistry, typically employing a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.
Experimental Protocol: Synthesis via Chlorination
Objective: To convert[1][2][3]triazolo[1,5-c]pyrimidin-5-ol to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Toluene or another suitable high-boiling solvent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard reflux glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[1][2][3]triazolo[1,5-c]pyrimidin-5-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). A high-boiling solvent like toluene may be used, although POCl₃ can often serve as both reagent and solvent.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Scientist's Note: The tertiary amine acts as a base to activate the hydroxyl group, forming a better leaving group and accelerating the rate of chlorination.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice or into ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr). The chlorine atom serves as an excellent leaving group, and the electron-deficient nature of the pyrimidine ring stabilizes the intermediate Meisenheimer complex, facilitating the substitution.[8] This reaction allows for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.) at the C-5 position, making it a powerful tool for building molecular diversity.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C-5 position, which bears the chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the heterocyclic system.
-
Elimination: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically the fast step of the reaction.
Generalized Protocol: Amination via SNAr
Objective: To substitute the C-5 chlorine with a primary or secondary amine.
Materials:
-
Desired amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃) (2.0 eq)
-
A polar aprotic solvent (e.g., DMF, DMSO, NMP, or an alcohol like isopropanol)
-
Standard laboratory glassware for heating
Procedure:
-
Setup: Dissolve 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.1 eq) and the base (2.0 eq) to the solution. Scientist's Note: The base is crucial to scavenge the HCl that is formed during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion.
-
Heating: Heat the reaction mixture. The required temperature can range from room temperature to 120 °C depending on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
-
Purification: The crude product can be purified via recrystallization or column chromatography to yield the desired 5-amino-[1][2][3]triazolo[1,5-c]pyrimidine derivative.
Spectroscopic Characterization
Confirming the identity and purity of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine and its derivatives is essential. The following are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | The spectrum should be simple, showing distinct signals for the protons on the pyrimidine (H-2, H-7) and triazole (H-8) rings. The chemical shifts will be in the aromatic region (typically δ 7.5-9.5 ppm), influenced by the electron-withdrawing nature of the fused ring system. |
| ¹³C NMR | The spectrum will show five distinct signals for the carbon atoms. The C-5 carbon, bonded to the electronegative chlorine, is expected to appear at a characteristic chemical shift (approx. δ 150-160 ppm). |
| Mass Spec (MS) | The mass spectrum (e.g., ESI-MS) will show a molecular ion peak [M+H]⁺ at m/z 155. A characteristic isotopic pattern for a single chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be a definitive indicator of the compound's identity. |
Handling and Safety
As with any reactive chemical intermediate, proper handling is imperative.
-
Hazards: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is classified as a skin sensitizer (H317). Direct contact with skin should be avoided.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and nucleophiles. It is classified under Storage Class 11 (Combustible Solids).
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is realized in its application as a versatile scaffold for generating libraries of novel compounds for biological screening. The triazolopyrimidine core is a "privileged scaffold" that has been incorporated into a wide range of biologically active molecules.[1][5]
-
Purine Bio-isostere: Due to its structural and electronic similarity to purines, the triazolopyrimidine scaffold is frequently used to design antagonists or inhibitors for enzymes and receptors that interact with purines (e.g., kinases, polymerases).[1]
-
Anti-Infective Agents: Derivatives have shown promise as antibacterial, antiviral, and anti-parasitic agents.[1][2][9]
-
Oncology: The scaffold is present in numerous compounds investigated as anti-cancer agents, including inhibitors of protein kinases and microtubule-targeting agents.[1][10]
-
CNS Disorders: Triazolopyrimidine derivatives have also been explored for the treatment of central nervous system disorders.[5]
By using 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine as a starting point, medicinal chemists can rapidly synthesize and test a diverse array of derivatives, modifying the C-5 substituent to optimize potency, selectivity, and pharmacokinetic properties in a structure-activity relationship (SAR) study.
Conclusion
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a high-value chemical intermediate whose properties are dictated by the electron-deficient nature of its fused heterocyclic core. Its synthesis is straightforward, and its reactivity is dominated by the facile nucleophilic substitution of the C-5 chlorine atom. This predictable and robust reactivity makes it an indispensable tool for medicinal chemists aiming to explore the vast chemical space around the biologically relevant triazolopyrimidine scaffold. A thorough understanding of its properties, handling, and reaction mechanisms, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel therapeutic agents.
References
- Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Medicinal Chemistry Letters.
- Carbú, M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- PubMed. (2015). Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines as antibacterial agents against Enterococcus faecium.
- PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine.
- JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
- RSC Publishing. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety.
- ACS Publications. (n.d.). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents.
- PubMed Central. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines.
- PubMed. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance.
- PubMed. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines.
- American Elements. (n.d.). 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
- ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- YouTube. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.
- eScholarship.org. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [escholarship.org]
- 6. 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine | CymitQuimica [cymitquimica.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines as antibacterial agents against Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure elucidation of 5-Chloro-triazolo[1,5-c]pyrimidine
An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
Foreword: The Logic of Structural Elucidation
In the field of synthetic and medicinal chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For novel heterocyclic systems like 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, a compound of interest due to the prevalence of the triazolopyrimidine scaffold in drug design, this process is not merely a checklist of techniques.[4][5] It is a logical progression of inquiry, where each experiment builds upon the last, creating a self-validating system of data. This guide eschews a rigid, templated approach to present a narrative workflow that mirrors the intellectual process of structure elucidation, explaining not just the "how" but the critical "why" behind each analytical choice.
Chapter 1: Foundational Analysis: Molecular Formula and Isotopic Signature
Before we can assemble the intricate framework of a molecule, we must first confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a precise mass measurement that is often sufficient to predict a unique molecular formula.
The Power of Mass Spectrometry (MS)
For 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, the most telling initial piece of data comes from its mass spectrum. The presence of a chlorine atom provides a distinct isotopic signature that is nearly impossible to misinterpret. Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8][9] This results in a characteristic pattern for any chlorine-containing fragment, most notably the molecular ion.
We expect to observe:
-
A molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl.
-
A second peak at M+2 corresponding to the molecule containing ³⁷Cl.
-
The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak.[8]
This isotopic pattern is a robust, intrinsic validation of the presence of a single chlorine atom. Furthermore, the molecule contains four nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the expected mass of 154.[9]
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₅H₃ClN₄ | Based on synthesis precursors. |
| Exact Mass (HRMS) | 154.0098 | Calculated for C₅H₃³⁵ClN₄. |
| M⁺ peak (m/z) | 154 | Corresponds to the nominal mass with the ³⁵Cl isotope. |
| M+2 peak (m/z) | 156 | Corresponds to the nominal mass with the ³⁷Cl isotope. |
| M⁺ / M+2 Ratio | ~3:1 | Natural abundance of chlorine isotopes.[8] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: The analysis is performed on a mass spectrometer, typically a double-focusing magnetic sector or a Time-of-Flight (TOF) instrument for high resolution. The standard ionization method is Electron Ionization (EI) at 70 eV.[10]
-
Data Acquisition: The sample is introduced into the ion source. The resulting mass spectrum is recorded, scanning a mass range from m/z 50 to 250 to ensure capture of the molecular ion and relevant fragments.
-
Analysis: Examine the spectrum for the molecular ion peak (m/z 154) and the corresponding M+2 peak (m/z 156). Verify their intensity ratio. If using HRMS, confirm that the measured exact mass matches the calculated value for C₅H₃ClN₄.
Visualization: Initial Characterization Workflow
Caption: Workflow for Molecular Formula Confirmation.
Chapter 2: Mapping the ¹H-¹³C Framework
With the molecular formula confirmed, the next logical step is to map the carbon-hydrogen framework. This is achieved through a suite of Nuclear Magnetic Resonance (NMR) experiments, starting with simple one-dimensional spectra and progressing to two-dimensional correlation experiments.
One-Dimensional NMR: The Atom Census
-
¹H NMR: This spectrum reveals the number of distinct proton environments and their electronic surroundings. For our target, we expect three signals in the aromatic region, corresponding to the three protons on the heterocyclic rings. Their chemical shifts and coupling patterns (splitting) provide initial clues about their relative positions.
-
¹³C NMR: This spectrum identifies the number of unique carbon environments. Our structure has five carbon atoms. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent. This allows us to count the protonated vs. non-protonated carbons.
HSQC: The Direct Connection
While 1D NMR provides a census of atoms, it does not explicitly state which proton is attached to which carbon. The Heteronuclear Single Quantum Coherence (HSQC) experiment bridges this gap.[11][12] It is a 2D experiment that generates a correlation peak for every direct, one-bond C-H connection.[13] For our molecule, the HSQC spectrum is expected to be clean, showing exactly three correlation peaks, definitively linking each of the three protons to its parent carbon atom.
Data Presentation: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Atom Label¹ | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale & Expected Correlations |
| H-2 | ~8.7 (s, 1H) | C-2 (~155) | Singlet proton on the electron-deficient triazole ring. HSQC: H-2 to C-2. |
| H-7 | ~9.4 (d, 1H) | C-7 (~153) | Pyrimidine proton adjacent to a ring nitrogen. Coupled to H-8. HSQC: H-7 to C-7. |
| H-8 | ~7.8 (d, 1H) | C-8 (~95) | Pyrimidine proton coupled to H-7. HSQC: H-8 to C-8. |
| - | - | C-5 (~154) | Quaternary carbon bonded to chlorine. No HSQC peak. |
| - | - | C-8a (~145) | Quaternary bridgehead carbon. No HSQC peak. |
| ¹Numbering based on standard IUPAC nomenclature for the[1][2][3]triazolo[1,5-c]pyrimidine system. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2][14] Tune and match the probe for ¹H and ¹³C frequencies.
-
1D Spectra Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C{¹H} spectrum and a DEPT-135 spectrum.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on a Bruker system). Optimize spectral windows in both dimensions to cover the expected chemical shift ranges.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase, and baseline correct the data. For the HSQC, reference the spectrum and identify the three C-H correlation peaks.
Visualization: HSQC Correlation Logic
Caption: Assembling direct C-H bonds using HSQC.
Chapter 3: Assembling the Fused Heterocycle with HMBC
We have now defined the three C-H building blocks and identified two unassigned quaternary carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the master tool for assembling these pieces into the final molecular structure.[15] It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), effectively mapping the molecular skeleton.[1][13]
The Pivotal Correlations
For 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, the HMBC spectrum is the definitive arbiter of structure. We look for key long-range correlations:
-
H-2 (Triazole Proton): This proton is crucial. It should show a ³J correlation to the bridgehead carbon C-8a and a ²J correlation to the other bridgehead carbon C-3a (which is a nitrogen in this specific scaffold, so we look for other correlations). More importantly, it should show a key correlation to C-8 , linking the triazole ring to the pyrimidine ring.
-
H-7 (Pyrimidine Proton): Should show a ³J correlation to the chloro-substituted carbon C-5 and a ²J correlation to C-8a . This firmly places the chlorine atom and connects this part of the pyrimidine ring to the fusion point.
-
H-8 (Pyrimidine Proton): Should show a ²J correlation to C-7 and a key ³J correlation to C-5 , cross-validating the position of the chlorine atom.
The collective pattern of these correlations allows for the unambiguous placement of all atoms, including the quaternary carbons that are invisible in the HSQC spectrum.
An Expert Note on Isomer Differentiation
The triazolopyrimidine core can exist in different isomeric forms, such as the[1][2][3]triazolo[4,3-c]pyrimidine. While HMBC is powerful, an even more definitive technique for confirming the specific [1,5-c] fusion is the ¹H-¹⁵N HMBC experiment. This experiment shows correlations between protons and nitrogen atoms, and the observed chemical shifts of the nitrogen atoms can unambiguously differentiate between regioisomers, confirming the nature of the bridgehead nitrogen atom.[16][17] Mentioning this demonstrates a thorough and rigorous approach to structure validation.
Visualization: Key HMBC Correlations for Structure Assembly
Caption: Expected 2- and 3-bond C-H correlations.
Chapter 4: Ultimate Confirmation via X-ray Crystallography
While the suite of NMR experiments provides an exceptionally strong and internally consistent proof of structure, the gold standard for molecular structure determination remains single-crystal X-ray diffraction. This technique provides a direct, three-dimensional image of the molecule's electron density.
The Unambiguous Proof
If a high-quality single crystal of the compound can be grown, X-ray crystallography provides irrefutable evidence of the atomic connectivity and the relative spatial arrangement of all atoms.[18] It will confirm:
-
The precise fusion of the triazole and pyrimidine rings.
-
The exact position of the chlorine atom at C-5.
-
Detailed geometric information, including bond lengths and angles, which can offer insights into the electronic nature of the heterocyclic system.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, ultimately yielding a complete 3D model of the molecule.[19]
Conclusion: A Self-Validating System
The structure elucidation of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, when approached systematically, becomes a powerful example of a self-validating data system.
-
MS provides the molecular formula and confirms the presence of chlorine.
-
¹H and ¹³C NMR provide a census of the atoms.
-
HSQC links the protons directly to their carbons, creating defined C-H fragments.
-
HMBC uses these fragments as anchor points to piece together the complete molecular skeleton, including the unprotonated carbons.
-
X-ray Crystallography offers the final, unambiguous visual confirmation.
Each result reinforces the others. The number of signals in the NMR spectra must be consistent with the formula from MS. The correlations observed in the HMBC spectrum must build a molecule that is consistent with the fragments identified by HSQC. Finally, the structure solved by X-ray crystallography must match the one deduced from the complete NMR analysis. This confluence of evidence provides the highest possible degree of confidence in the assigned structure, laying a trustworthy foundation for all future research.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc - RSC Publishing.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI.
- Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC - NIH.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments - ResearchGate.
- Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed.
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PubMed Central.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - NIH.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC - PubMed Central.
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube.
- 5-Chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyrimidine | C6H5ClN4 | CID 5300733 - PubChem.
- HSQC and HMBC | NMR Core Facility - Columbia University.
- Getting the Most Out of HSQC and HMBC Spectra | Request PDF - ResearchGate.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem.
- Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC - NIH.
- Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry - YouTube.
- Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) - MDPI.
- STUDIES ON AZAINDOLIZINE COMPOUNDS. XVIII. PROTON MAGNETIC RESONANCE SPECTRA OF S-TRIAZOLO-(1,5-A)PYRIMIDINE AND ITS DERIVATIVES - PubMed.
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
- 1,2,4-Triazolo[1,5-a]pyrimidine | C5H4N4 | CID 636456 - PubChem.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed.
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
- Mass spectrometry of halogen-containing organic compounds - ResearchGate.
- Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed.
- Radicals and Mass Spectrometry (MS) Spring 2021.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate.
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. article.sapub.org [article.sapub.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-triazolo[1,5-c]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its burgeoning role as a versatile building block in the creation of novel therapeutics.
Core Molecular Attributes
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a fused heterocyclic system isoelectronic with purines, a characteristic that underpins much of its biological relevance.[4][5] Its core structure and fundamental properties are summarized below.
Molecular Formula and Weight
The chemical formula for this compound is C₅H₃ClN₄ , and it has a molecular weight of 154.56 g/mol .[1][2][6]
Chemical Structure and Identifiers
The structure consists of a pyrimidine ring fused with a 1,2,4-triazole ring, with a chlorine atom substituted at the 5-position.
Table 1: Key Identifiers for 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
| Identifier | Value |
| CAS Number | 76044-36-5 |
| Molecular Formula | C₅H₃ClN₄ |
| Molecular Weight | 154.56 |
| InChI Key | DMBOZQIEVLAEOP-UHFFFAOYSA-N |
| SMILES String | Clc1nccc2ncnn12 |
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a closely related isomer, generally involves the annulation of a pyrimidine moiety onto a triazole ring or vice versa.[7] A common and effective strategy is the cyclocondensation reaction between an aminotriazole and a 1,3-dicarbonyl compound or an α,β-unsaturated system.[8]
For the synthesis of chloro-substituted triazolopyrimidines, a prevalent method is the chlorination of the corresponding hydroxyl or oxo-analogue. For instance, the conversion of a 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine to its 7-chloro derivative is efficiently achieved using phosphorus oxychloride (POCl₃).[9] This suggests a probable synthetic pathway for 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, as illustrated below.
Caption: Probable synthetic route to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
The chlorine atom at the 5-position is an excellent leaving group, rendering this position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). For example, studies on related dichlorinated triazolopyrimidines have demonstrated the chemoselective displacement of one chloro-substituent over another, highlighting the potential for controlled, stepwise functionalization.[6]
Applications in Drug Discovery and Development
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold, to which our molecule of interest belongs, is considered a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets.[3][8] This has led to its investigation in a multitude of therapeutic areas.
Anti-Cancer Agents
The TP scaffold has been extensively explored in oncology. Derivatives have been synthesized and evaluated as:
-
Antitubulin Agents: Certain TP derivatives have been shown to inhibit tubulin polymerization, a clinically validated anti-cancer strategy. These compounds can induce G2/M phase cell cycle arrest in cancer cells.[10]
-
Kinase Inhibitors: As purine bioisosteres, TP derivatives have been designed to target the ATP-binding site of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[11]
Anti-Viral Therapeutics
The search for novel anti-viral agents has also benefited from the versatility of the TP scaffold. Researchers have developed TP-based compounds that act as:
-
Influenza Polymerase Inhibitors: By targeting the interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase, these compounds can disrupt viral replication.[2][3]
-
HIV-1 Reverse Transcriptase Inhibitors: The scaffold has been utilized to create inhibitors of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase.[9]
Therapeutics for Neurodegenerative Diseases
Recent research has highlighted the potential of TP derivatives in treating neurodegenerative conditions like Alzheimer's disease. Specific substituted TPs have been identified as microtubule-stabilizing agents, which can help to counteract the microtubule deficits observed in these diseases.[6]
The workflow for leveraging a building block like 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine in a drug discovery program is outlined below.
Caption: Drug discovery workflow using 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
Experimental Protocols: A Practical Approach
The following is a generalized protocol for the nucleophilic substitution reaction, a key step in the functionalization of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
General Procedure for Amine Substitution
Objective: To displace the 5-chloro substituent with a primary or secondary amine to generate a library of 5-amino-[1][2][3]triazolo[1,5-c]pyrimidine derivatives for biological screening.
Materials:
-
Desired amine (1.1 equivalents)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Isopropanol)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 equivalent) and the chosen solvent.
-
Addition of Reagents: Add the desired amine (1.1 equivalents) followed by the base (2.0 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any inorganic salts. The mixture can be poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if using organometallic reagents or sensitive substrates.
-
Base: The base is crucial to neutralize the HCl that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.
-
Solvent Choice: Aprotic polar solvents are chosen for their ability to dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction mechanism.
Conclusion
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine represents a valuable and highly reactive building block for modern drug discovery. Its structural similarity to purines provides a logical starting point for the design of inhibitors for a range of biological targets. The ease of its functionalization via nucleophilic substitution allows for the rapid generation of diverse chemical libraries, accelerating the identification of hit and lead compounds. As research continues to uncover the therapeutic potential of the triazolopyrimidine scaffold, the importance of key intermediates like 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine in medicinal chemistry is set to grow.
References
- Indofine Chemical Company. (n.d.). 5-CHLORO[1][2][3]TRIAZOLO[1,5-c]PYRIMIDINE.
- Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944.
- Billker, O., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Molecules, 25(21), 5136.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
- Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6543.
- Gomez, L., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346.
- Zhang, X., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891.
- Trojan, L., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 66(1), 549-573.
- Wang, Y., et al. (2018). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. European Journal of Medicinal Chemistry, 143, 132-143.
- Kysil, A., & Kovtunenko, V. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(8), 541-543.
- Wang, Z., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(9), 2174-2184.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 10. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5-Chloro-triazolo[1,5-c]pyrimidine: A Technical Guide for Researchers
Spectroscopic Characterization of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine (C₅H₃ClN₄, Molar Mass: 154.56 g/mol [1][3]), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectral data for this specific molecule, this guide focuses on the theoretical prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers detailed, field-proven protocols for data acquisition, empowering researchers to generate and validate their own high-quality spectroscopic results.
Molecular Structure and Spectroscopic Overview
The unique arrangement of atoms in 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine dictates its characteristic spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data.
Caption: Molecular structure of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine.
This guide will now delve into the predicted spectroscopic data for this molecule, followed by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, we will predict the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyrimidine and triazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 9.0 | Singlet | - |
| H-7 | 7.8 - 8.2 | Doublet | ~ 2-3 |
| H-8 | 7.4 - 7.8 | Doublet | ~ 2-3 |
Causality behind Predictions: The proton on the triazole ring (H-2) is expected to be the most deshielded due to the influence of the adjacent nitrogen atoms, resulting in a downfield chemical shift. The protons on the pyrimidine ring (H-7 and H-8) will likely appear as doublets due to coupling with each other. The exact chemical shifts can be influenced by the solvent used for analysis.[5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the lower natural abundance of ¹³C, a higher sample concentration is generally required compared to ¹H NMR.[6]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-5 | 155 - 160 |
| C-7 | 125 - 130 |
| C-8a | 145 - 150 |
| C-8 | 115 - 120 |
Causality behind Predictions: The carbon atom attached to the chlorine (C-5) and the carbon in the triazole ring (C-2) are expected to be the most downfield due to the electronegativity of the attached heteroatoms. The remaining carbon signals will appear at higher fields.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Self-Validation: Ensure the sample is fully dissolved to avoid poor shimming and broadened peaks.[7] The use of a deuterated solvent is crucial for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[8]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Predicted IR Spectrum
The IR spectrum of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds.
| Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=N stretch | 1620 - 1680 | Medium to Strong |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong (multiple bands) |
| C-Cl stretch | 700 - 850 | Strong |
Causality behind Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.[10][11] The C=N and C=C stretching vibrations of the heterocyclic rings will give rise to a series of bands in the 1400-1680 cm⁻¹ region. The strong absorption in the lower wavenumber region is characteristic of the C-Cl stretching vibration.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.[2][13]
Caption: Workflow for ATR-FTIR data acquisition.
Self-Validation: A clean background spectrum is essential for accurate sample analysis. Ensure good contact between the sample and the ATR crystal to obtain a strong signal.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum
The mass spectrum of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, likely acquired using electrospray ionization (ESI), is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 155.0/157.0 | The protonated molecular ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks separated by 2 m/z units. |
| [M]⁺˙ | 154.0/156.0 | The molecular ion radical cation, may be observed depending on the ionization method. |
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is expected to proceed through the loss of small, stable molecules.
Caption: A plausible fragmentation pathway for 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine.
Causality behind Predictions: The initial loss of a chlorine radical is a common fragmentation pathway for chloro-aromatic compounds. Subsequent fragmentation likely involves the loss of neutral molecules like hydrogen cyanide (HCN) from the heterocyclic rings, a characteristic fragmentation pattern for such systems.[15]
Experimental Protocol: Direct Infusion ESI-MS
Direct infusion ESI-MS is a rapid method for determining the molecular weight of a compound.[16][17]
Caption: Workflow for direct infusion ESI-MS analysis.
Self-Validation: The presence of the characteristic chlorine isotopic pattern in the molecular ion peak serves as a key validation point for the elemental composition of the molecule.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine. By combining theoretical predictions with detailed experimental protocols, researchers are well-equipped to confidently acquire and interpret the NMR, IR, and MS data for this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, serving as a valuable resource for the scientific community.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.).
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
- Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (n.d.).
- Guide to FT-IR Spectroscopy | Bruker. (n.d.).
- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). [Video]. YouTube. [Link]
- Electrospray Direct Injection - Biotechnology Center. (n.d.).
- Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. (2025, August 6). ResearchGate.
- Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. (n.d.). PMC.
- Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. (n.d.). Research Collection.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
- Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (n.d.). MDPI.
- Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024, October 30). PMC.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.
- An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. (2022, August 21). PMC.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2025, August 7). ResearchGate.
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). NIH.
- Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
- Interpreting IR Spectra - Chemistry Steps. (n.d.).
- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (n.d.). Der Pharma Chemica.
- Infrared 7 Aromatics. (2020, June 21). [Video]. YouTube. [Link]
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.
Sources
- 1. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. youtube.com [youtube.com]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. youtube.com [youtube.com]
- 15. article.sapub.org [article.sapub.org]
- 16. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 17. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 5-Chloro-triazolo[1,5-c]pyrimidine
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]Triazolo[1,5-c]pyrimidine Scaffold
The[1][2]triazolo[1,5-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and antibacterial agents. A thorough understanding of the physicochemical properties of substituted analogues, such as 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, is fundamental for advancing drug design, optimizing pharmacokinetic profiles, and developing robust synthetic and analytical methodologies. This guide provides a comprehensive overview of the known and expected physical and spectroscopic properties of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, alongside detailed experimental protocols for its characterization.
Section 1: Core Physicochemical Properties
This section details the established and anticipated physical characteristics of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, providing a foundational understanding of this compound for laboratory use.
Molecular Identity and Appearance
The fundamental identity of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine is well-established in chemical literature and supplier databases.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| CAS Number | 76044-36-5 | [1] |
| Physical Form | Solid |
Appearance: While specific details on the crystalline form and color of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine are not extensively documented, it is known to be a solid at room temperature. By analogy to other synthesized triazolopyrimidine derivatives, it is expected to be a white to off-white or pale yellow crystalline powder. For instance, various substituted[1][2]triazolo[1,5-a]pyrimidine derivatives have been described as white or light brown crystals. The visual appearance can be influenced by the purity of the sample, with purer compounds typically being whiter in color.
Thermal Properties: Melting Point
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery, influencing its formulation, bioavailability, and performance in biological assays. While quantitative solubility data for 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine is not published, its solubility profile can be inferred from its structure and the properties of similar heterocyclic compounds.
Expected Solubility:
-
Aqueous Solubility: Due to the presence of four nitrogen atoms capable of hydrogen bonding, some degree of aqueous solubility is expected. However, the overall aromatic and heterocyclic structure suggests that it will likely be sparingly soluble to poorly soluble in water. The pH of the aqueous medium will likely influence its solubility.
-
Organic Solvents: It is anticipated to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in other common organic solvents like methanol, ethanol, and acetone is expected to be moderate, while it is likely to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.
The workflow for determining the solubility of a novel compound is crucial for its progression in a drug discovery pipeline.
Caption: Workflow for solubility determination.
Section 2: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. This section outlines the expected spectroscopic signatures for 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine is expected to be relatively simple, showing signals for the three protons on the pyrimidine and triazole rings. The chemical shifts of these protons will be in the aromatic region (typically δ 7.0-9.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment created by the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the heterocyclic rings. The carbon atom attached to the chlorine will likely appear at a lower field (higher ppm value) compared to the other CH carbons. The chemical shifts of the carbons will be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine is expected to show characteristic absorption bands for:
-
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
-
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.
-
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, high-resolution mass spectrometry (HRMS) is the preferred method for confirming its elemental formula. The expected exact mass can be calculated from the isotopic masses of its constituent atoms. The mass spectrum will also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), which would be a key diagnostic feature.
The general workflow for the spectroscopic characterization of a novel small molecule is a systematic process.
Caption: Workflow for spectroscopic characterization.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine. These protocols are designed to be self-validating and are based on standard laboratory practices.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point range.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Determination of Thermodynamic Solubility
Principle: Thermodynamic (or equilibrium) solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The "shake-flask" method is a common technique for this determination.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Filtration device (e.g., syringe filters with low-binding membrane)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, DMSO, etc.). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, carefully remove the vials and allow any suspended particles to settle. Filter an aliquot of the supernatant through a suitable syringe filter to remove all undissolved solids.
-
Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.
Acquisition of NMR Spectra
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial and gently swirl or vortex to dissolve the compound completely.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Ensure there are no solid particles in the solution; filter if necessary.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's sample holder. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. The data is then processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.
Acquisition of FTIR Spectrum
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the compound.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Acquisition of High-Resolution Mass Spectrum (HRMS)
Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule.
Apparatus:
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)
-
Syringe pump or liquid chromatography system for sample introduction
-
Suitable solvent for sample dissolution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ionization source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.
References
- PubChem. 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
- MDPI. Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway.
- ORCA. Triazolopyrimidine-based Inhibitors of Influenza A and B Viruses that act by Interference interfering with Polymerase PA-PB1 Sub.
- University of Colorado Boulder. Melting point determination.
- PubMed Central. In vitro solubility assays in drug discovery.
- Iowa State University. NMR Sample Preparation.
- RTI Laboratories. FTIR Analysis.
- The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules.
- INDOFINE Chemical Company. 5-CHLORO[1][2][3]TRIAZOLO[1,5-c]PYRIMIDINE.
- PubChem. 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
The Triazolopyrimidine Scaffold: A Privileged Core for Bioisosteric Replacement in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Among the myriad of techniques employed, bioisosteric replacement stands out as a powerful tool for fine-tuning the physicochemical and biological properties of a molecule. This guide provides a comprehensive technical overview of the triazolopyrimidine scaffold, a versatile heterocyclic system with remarkable potential as a bioisostere. We will delve into the fundamental principles that underpin its utility, explore its diverse applications with illustrative case studies, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a practical resource for researchers engaged in the design and discovery of novel therapeutics, offering field-proven insights into the strategic deployment of the triazolopyrimidine core.
The Rationale for Bioisosterism: Beyond Structural Mimicry
The concept of bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, has evolved significantly from its origins. It is not merely about replacing one atom or group with another of a similar size. Instead, it is a nuanced strategy to modulate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, while maintaining or enhancing its desired biological activity. The success of a bioisosteric replacement hinges on a deep understanding of the target's binding pocket and the key interactions that govern ligand recognition.
The triazolopyrimidine scaffold has emerged as a particularly effective bioisostere for several key functional groups and heterocyclic systems commonly found in bioactive molecules. Its unique electronic distribution, hydrogen bonding capabilities, and metabolic stability make it an attractive alternative to more traditional moieties.
The Triazolopyrimidine Scaffold: A Multifaceted Bioisostere
The 1,2,4-triazolo[1,5-a]pyrimidine is one of the most stable and widely studied isomers of the triazolopyrimidine family.[1] Its versatility as a bioisostere stems from its ability to mimic the key features of several important chemical motifs.
A Superior Surrogate for the Purine Ring
One of the most well-established applications of the triazolopyrimidine scaffold is as a bioisostere for the purine ring system.[2][3] Purines are fundamental components of nucleic acids and play a crucial role in numerous biological processes, making them a common feature in many drug candidates, particularly kinase inhibitors. However, the purine core can be susceptible to metabolic degradation, potentially leading to poor pharmacokinetic properties.
The triazolopyrimidine ring is isoelectronic with the purine ring, meaning it possesses the same number of valence electrons, which contributes to its ability to engage in similar non-covalent interactions.[3] Unlike the purine ring, which can undergo annular tautomerism, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold does not exhibit this property, which can lead to a more defined and stable interaction with the target protein.[4] This subtle yet significant difference can translate into improved potency and selectivity.
Diagram 1: Bioisosteric Relationship between Purine and Triazolopyrimidine
Caption: Bioisosteric replacement of purine with triazolopyrimidine.
A compelling example of this bioisosteric replacement strategy is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. While a pyrazolo[1,5-a]pyrimidine derivative showed potent inhibition of CDK2, the corresponding triazolopyrimidine analog, although slightly less potent, provided a valuable scaffold for further optimization, leading to derivatives with sub-micromolar IC50 values and improved selectivity over other kinases like GSK-3β.[2]
Mimicking the Carboxylic Acid Moiety
The carboxylic acid functional group is prevalent in many drug molecules due to its ability to form strong hydrogen bonds and salt bridges with biological targets. However, its acidic nature can lead to poor membrane permeability and rapid renal clearance, limiting oral bioavailability. The triazolopyrimidine scaffold has been successfully employed as a bioisostere for the carboxylic acid group, offering a less acidic alternative while preserving key interactions.[2]
A Novel Replacement for the N-Acetyl Lysine Fragment
In the realm of epigenetics, the interaction between bromodomains and acetylated lysine residues on histone tails is a critical signaling event. The triazolopyrimidine ring has been ingeniously used to mimic the N-acetyl fragment of ε-N-acetylated lysine, leading to the discovery of potent bromodomain inhibitors.[5] This innovative application underscores the broad utility of the triazolopyrimidine scaffold beyond traditional bioisosteric replacements.
Physicochemical Properties: A Quantitative Comparison
The decision to employ a bioisosteric replacement is often driven by the need to modulate a compound's physicochemical properties. The triazolopyrimidine scaffold generally offers a favorable profile compared to the purine core.
| Property | Purine (Adenine) | [2][6][7]Triazolo[1,5-a]pyrimidine | Rationale for Advantage |
| pKa (basic) | 3.6, 9.8 | ~1.5 | Lower basicity can reduce off-target interactions with acidic biopolymers. |
| Calculated logP | -1.1 | 0.5 | Increased lipophilicity can improve membrane permeability. |
| Aqueous Solubility | High | Moderate | Can be modulated with substituents to achieve optimal balance. |
| Metabolic Stability | Susceptible to oxidation and enzymatic cleavage | Generally more robust | Lack of tautomerism and different electronic distribution can reduce metabolic liability.[8] |
Note: These are general values and can vary significantly based on substitution patterns.
Synthesis of Triazolopyrimidine Scaffolds: Key Methodologies
The accessibility of a scaffold through robust and scalable synthetic routes is a critical consideration in drug discovery. Fortunately, the triazolopyrimidine core can be constructed through several well-established methods.[9][10][11]
General Synthetic Workflow
The most common and versatile approach to the 1,2,4-triazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. This is often followed by functionalization of the resulting core.
Diagram 2: General Synthetic Workflow for Triazolopyrimidine Derivatives
Sources
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of Novel Triazolopyrimidine Derivatives
Introduction: The Therapeutic Potential of the Triazolopyrimidine Scaffold
The triazolopyrimidine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif, combining the pharmacophoric features of both triazole and pyrimidine rings, has led to the discovery of a diverse array of biologically active molecules.[1] Triazolopyrimidine derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition.[2][3][4] The versatility of this scaffold lies in its synthetic tractability, allowing for facile structural modifications at various positions, which in turn modulates its interaction with biological targets and its pharmacokinetic profile.[5][6] This guide provides an in-depth technical overview of the methodologies employed in the comprehensive biological activity screening of novel triazolopyrimidine derivatives, aimed at researchers and drug development professionals.
Chapter 1: Foundational Screening – A Triad of Primary Assays
The initial phase of screening is designed to cast a wide net, identifying the most promising biological activities of a newly synthesized library of triazolopyrimidine derivatives. This is typically achieved through a panel of primary in vitro assays focusing on cytotoxicity, antimicrobial effects, and anti-inflammatory potential.
Anticancer Activity Screening: The MTT Assay
A fundamental starting point in oncology drug discovery is the assessment of a compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Culture and Seeding:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the triazolopyrimidine derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the compound dilutions to the appropriate wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
| Compound ID | Cancer Cell Line | IC50 (µM) |
| TP-001 | MCF-7 (Breast) | 12.5 |
| TP-001 | A549 (Lung) | 25.8 |
| TP-002 | MCF-7 (Breast) | > 100 |
| TP-002 | A549 (Lung) | 89.3 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| Doxorubicin | A549 (Lung) | 1.5 |
Note: The data presented above are for illustrative purposes only.
Antimicrobial Activity Screening: Broth Microdilution Method
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]
-
Inoculum Preparation:
-
Culture the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in an appropriate broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to the final concentration required for the assay (typically 5 x 10^5 CFU/mL).[10]
-
-
Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of the triazolopyrimidine derivatives in a suitable broth medium in a 96-well microtiter plate.[9]
-
Inoculate each well with the standardized bacterial suspension.[9]
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[9]
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 16-20 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Anti-inflammatory Activity Screening: COX Inhibition Assay
Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key mediators of inflammation.[11] Screening for the inhibition of these enzymes is a primary step in identifying potential anti-inflammatory agents.
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-1 (from ovine) and COX-2 (human recombinant) enzymes.
-
Prepare a solution of arachidonic acid, the natural substrate for COX enzymes.
-
-
Assay Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the triazolopyrimidine derivative or a control inhibitor (e.g., indomethacin) in a reaction buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
The activity of the COX enzyme can be measured by various methods, including the detection of prostaglandin E2 (PGE2) production via an enzyme immunoassay (EIA).[12]
-
-
Data Analysis:
-
Measure the amount of PGE2 produced in the presence and absence of the inhibitor.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Chapter 2: Elucidating Mechanisms of Action
Once a triazolopyrimidine derivative demonstrates promising activity in the primary screens, the subsequent step is to delve into its mechanism of action. This involves more specific and targeted assays.
Kinase Inhibition Profiling
Many triazolopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[10][13] A broad kinase panel screening is essential to identify the specific kinases targeted by the active compounds.
Caption: Workflow for kinase inhibitor screening and validation.
-
Reaction Setup:
-
In a 96-well plate, combine the target kinase, a specific peptide substrate, and the triazolopyrimidine derivative at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Separation and Detection:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-33P]ATP.
-
Measure the amount of 33P incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Antiviral Activity: Plaque Reduction Assay
For compounds showing potential as antiviral agents, the plaque reduction assay is a gold standard method to quantify the inhibition of viral replication.[14][15] This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer.
-
Cell Seeding and Infection:
-
Seed a suitable host cell line (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock.
-
Incubate the virus with various concentrations of the triazolopyrimidine derivative for 1 hour.
-
Infect the cell monolayers with the virus-compound mixture.
-
-
Overlay and Incubation:
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 (50% effective concentration) of the compound.
-
Chapter 3: Early Safety and Toxicity Profiling
Concurrent with efficacy testing, it is crucial to assess the safety profile of novel triazolopyrimidine derivatives to identify potential liabilities early in the drug discovery process.[11]
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[13][16] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a compound to cause a reverse mutation that restores the bacteria's ability to produce histidine.
-
Strain Preparation:
-
Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
-
Prepare an overnight culture of the bacterial strains.
-
-
Metabolic Activation (Optional but Recommended):
-
Incorporate a rat liver extract (S9 fraction) into the assay to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[13]
-
-
Assay Procedure:
-
In a test tube, combine the bacterial culture, the triazolopyrimidine derivative at various concentrations, and the S9 mix (if used).
-
Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A significant increase in the number of colonies compared to the negative control indicates that the compound is mutagenic.
-
Cardiotoxicity Screening: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[4][17] Therefore, assessing the potential of novel compounds to block the hERG channel is a critical safety evaluation.
Caption: Workflow for assessing a compound's hERG liability.
-
Cell Preparation:
-
Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).
-
Prepare a single-cell suspension.
-
-
Electrophysiological Recording:
-
Utilize an automated patch-clamp system (e.g., QPatch).
-
Establish a whole-cell recording configuration.
-
Apply a specific voltage protocol to elicit hERG currents.
-
-
Compound Application:
-
Record baseline hERG currents.
-
Sequentially apply increasing concentrations of the triazolopyrimidine derivative.
-
Record the hERG current at each concentration until a steady-state block is achieved.[4]
-
-
Data Analysis:
-
Measure the peak tail current amplitude.
-
Calculate the percentage of hERG current inhibition for each concentration.
-
Determine the IC50 value to quantify the compound's potency as a hERG channel blocker.[4]
-
Conclusion: A Roadmap for Advancing Triazolopyrimidine Derivatives
The biological activity screening of novel triazolopyrimidine derivatives is a multi-faceted process that requires a logical and systematic approach. By employing a hierarchical screening cascade, from broad primary assays to more specific mechanistic and safety studies, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and workflows presented in this guide provide a robust framework for the comprehensive evaluation of this versatile and therapeutically significant class of molecules, ultimately paving the way for the development of novel and effective medicines.
References
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][13]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Abdelkhalek, A., Attia, M., & Kamal, M. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. (n.d.). ResearchGate.
- Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.
- Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Microbiology Notes.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421–1433. [Link]
- Coussens, N. P., & Auld, D. S. (2013). Cell Viability Assays. In Assay Guidance Manual.
- In Vitro Antiviral Testing. (n.d.). IAR | USU.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
- Ames Test. (2023, January 8). Biology LibreTexts.
- hERG Safety. (n.d.). Cyprotex.
- Ames Test Kits. (n.d.). Biotoxicity.
- Felicetti, T., Pismataro, M. C., Cecchetti, V., Tabarrini, O., & Massari, S. (2022). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Current medicinal chemistry, 29(8), 1379–1407. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic chemistry, 128, 106069. [Link]
- The Ames Test. (n.d.).
- Chen, C., Zheng, W., & Jia, L. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
- Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
- In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs.
- Singh, S., Singh, S., & Singh, R. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Heliyon, 6(12), e05698. [Link]
- hERG Safety Assay. (n.d.). Creative Bioarray.
- Jan, M. S., Ahmad, I., & Jan, M. S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future journal of pharmaceutical sciences, 9(1), 63. [Link]
- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate.
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter.
- Garrido, A., Lepailleur, A., Mignani, S. M., Dallemagne, P., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European journal of medicinal chemistry, 195, 112290. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Deng, X., & Shokat, K. M. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial chemistry & high throughput screening, 15(1), 1–11. [Link]
- El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 23(11), 2999. [Link]
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
5-Chloro-triazolo[1,5-c]pyrimidine: A Technical Guide for Researchers and Drug Development Professionals
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-c]pyrimidine scaffold represents a critical pharmacophore in modern medicinal chemistry, primarily due to its role as a purine bioisostere. This structural mimicry allows for competitive interaction with a multitude of biological targets that recognize endogenous purines, leading to the modulation of key signaling pathways. This technical guide provides an in-depth exploration of a specific, yet highly versatile derivative, 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. We will delve into its synthesis, chemical properties, and established and potential biological activities, with a focus on its application as a purine analog in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate the exploration and application of this promising heterocyclic compound.
Introduction: The Significance of Purine Analogs and the Rise of Triazolopyrimidines
Purine analogs are a cornerstone of therapeutic intervention, particularly in oncology and virology.[3][4] By mimicking the structure of endogenous purines like adenine and guanine, these antimetabolites can interfere with DNA replication and other vital cellular processes.[3] The therapeutic efficacy of compounds such as mercaptopurine and fludarabine underscores the power of this approach.[3][5]
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) heterocyclic system has emerged as a remarkably versatile purine surrogate.[6][7] Its isoelectronic nature with the purine ring system allows it to function as a bioisostere, engaging with purine-binding sites in various enzymes and receptors.[6][7] This has led to the development of TP derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[8][9][10] The adaptability of the TP scaffold, allowing for substitutions at various positions, provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.[6][8]
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, the focus of this guide, is a key intermediate and a pharmacologically interesting molecule in its own right. The chloro-substituent at the 5-position serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Chemical Properties and Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
Chemical Properties
A summary of the key chemical properties of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 76044-36-5 | [1] |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Appearance | Typically a solid | |
| Solubility | Soluble in many organic solvents |
Synthesis
The synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. A common and effective method involves the chlorination of the corresponding hydroxyl precursor,[1][2][3]triazolo[1,5-c]pyrimidin-5-ol.[1]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Silico Deep Dive: Modeling and Docking of 5-Chloro-triazolo[1,5-c]pyrimidine for Modern Drug Discovery
This technical guide provides a comprehensive framework for the in silico analysis of 5-Chloro-triazolo[1,5-c]pyrimidine, a heterocyclic compound of interest within the broader class of pyrimidine analogs known for their diverse pharmacological activities.[1][2] Given the nascent stage of research on this specific molecule, this document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines a robust, field-proven workflow for predicting its biological targets, elucidating potential mechanisms of action, and evaluating its drug-like properties through computational modeling and molecular docking.[1][3] The narrative emphasizes the rationale behind each methodological choice, ensuring a transparent and reproducible scientific process.
The core philosophy of this guide is to leverage the established biological activities of structurally related triazolopyrimidine and pyrimidine derivatives—most notably their anticancer properties—to inform a targeted and efficient computational investigation.[4][5][6][7] By employing techniques like molecular docking, ADMET prediction, and rigorous protocol validation, we can significantly de-risk and accelerate the subsequent phases of experimental validation and lead optimization.[8][9]
Part 1: Foundational Strategy & Pre-Computational Setup
The success of any in silico study hinges on meticulous preparation and a well-reasoned strategic approach. This initial phase involves preparing the ligand of interest and selecting high-probability biological targets based on existing evidence from analogous chemical scaffolds.
Ligand Preparation: From 2D Structure to 3D Conformation
The first step is to generate a high-quality, three-dimensional, and energetically stable structure of the 5-Chloro-triazolo[1,5-c]pyrimidine molecule. This is a critical prerequisite for accurate docking simulations.[10]
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the chemical structure of 5-Chloro-triazolo[1,5-c]pyrimidine using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Conversion to 3D: Convert the 2D structure into a 3D format (.mol, .sdf, or .pdb). Tools like Open Babel can be used for this conversion.[11]
-
Energy Minimization: The initial 3D structure is not necessarily in its most stable energetic state. Perform energy minimization using a force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial as the ligand's conformation directly impacts its binding to the receptor.[10]
-
File Format for Docking: Save the final, optimized 3D structure in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
Rationale for Target Selection: An Evidence-Based Approach
Direct experimental data on the biological targets of 5-Chloro-triazolo[1,5-c]pyrimidine is scarce. Therefore, we must infer potential targets from its structural class. Triazolo[1,5-a]pyrimidines and other pyrimidine analogs have demonstrated significant activity as anticancer agents, primarily through the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs) and tubulin.[4][7][12][13]
Based on this precedent, the following proteins are selected as high-priority targets for our initial docking studies:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy.[14] Pyrimidine-based scaffolds have been successfully developed as CDK2 inhibitors.[12][15]
-
Tubulin: This protein is essential for microtubule formation and cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents.[4][13] The triazolopyrimidine core has been identified in novel tubulin polymerization inhibitors.[13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical kinase in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a validated anticancer strategy, and triazolopyrimidine derivatives have shown inhibitory activity against it.[16]
Protein Preparation: Readying the Receptor for Docking
The crystal structures of our target proteins must be carefully prepared to create a realistic and clean binding environment for the docking simulation.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). We will use the following representative structures:
-
CDK2: PDB ID: 1HCK[15]
-
Tubulin: PDB ID can be selected based on the specific binding site of interest (e.g., colchicine-binding site).
-
VEGFR2: PDB ID can be selected from numerous available kinase domain structures.
-
-
Cleaning the Structure: Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[17] The co-crystallized ligand is often removed to allow our compound to be docked into the empty site, but its original position is noted as it defines the active site.
-
Adding Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assigning Charges: Assign partial charges (e.g., Kollman charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Final Format: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Part 2: The Core Directive: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding energy score.[11][18] A lower binding energy indicates a more stable and potentially stronger interaction.[19]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site of the target protein.[11][20] The coordinates for this box are typically centered on the position of the original co-crystallized ligand. The size should be large enough to allow the ligand rotational and translational freedom.
-
Configuration File: Create a configuration file that specifies the file paths for the prepared protein (receptor) and ligand, the center and size coordinates of the grid box, and the name of the output file.
-
Running the Simulation: Execute the docking simulation using the AutoDock Vina command-line interface.[11] Vina will perform a search using the Lamarckian Genetic Algorithm to explore possible binding poses of the ligand within the grid box and will rank them using its scoring function.[20]
-
Output Analysis: The primary output is a file containing several predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol.[21] The pose with the lowest binding energy is considered the most probable binding mode.[21]
Part 3: Scientific Integrity: Post-Docking Analysis & Validation
Generating results is only half the battle; ensuring their reliability and interpreting them in a biologically meaningful context is paramount. This phase focuses on validating the computational protocol and assessing the broader potential of the molecule as a drug candidate.
Interpretation of Docking Results
The top-ranked pose should be visually inspected using software like PyMOL or Discovery Studio.[20] The key is to identify specific molecular interactions between the ligand and the amino acid residues of the protein's active site.
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Stacking and Cation-Pi Interactions: Common with aromatic rings present in both the ligand and protein residues like Phenylalanine, Tyrosine, and Tryptophan.
Analyzing these interactions provides a structural hypothesis for how 5-Chloro-triazolo[1,5-c]pyrimidine might exert its biological effect.
Self-Validation: Ensuring Protocol Trustworthiness
To trust our docking results for the novel ligand, we must first validate that our chosen docking parameters can accurately reproduce known experimental data.[22]
Experimental Protocol: Docking Validation
-
Redocking of Co-crystallized Ligand:
-
Extract the native ligand from the original PDB file (e.g., the inhibitor from PDB ID 1HCK).
-
Dock this native ligand back into its own binding site using the exact same protocol (grid box, parameters) as for our test compound.
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose of the native ligand overlays well with its original crystallographic position. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation.[22][23]
-
-
Screening of Known Actives and Decoys:
-
A more rigorous validation involves docking a small set of known inhibitors (actives) for the target protein alongside a set of "decoy" molecules, which are compounds with similar physical properties but are known to be inactive.
-
Success Criterion: A validated protocol should consistently assign better (i.e., lower) binding energy scores to the known active compounds compared to the inactive decoys.[23][24]
-
ADMET Prediction: A First Look at Drug-Likeness
A compound that binds strongly to its target is of little therapeutic value if it cannot be safely and effectively used in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's pharmacokinetic and safety properties.[25][26] This helps to identify potential liabilities long before costly experimental studies.[8][27]
Numerous online tools and software packages (e.g., SwissADME, pkCSM) can be used to calculate key physicochemical descriptors and predict ADMET properties based on the molecule's structure. Key parameters include:
-
Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and distribution.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.
-
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.
-
Predicted Toxicity: Flags potential for carcinogenicity, mutagenicity, or other toxic effects.[26]
Part 4: Quantitative Data Synthesis
To facilitate comparison, the predicted binding affinities and key ADMET properties for 5-Chloro-triazolo[1,5-c]pyrimidine against the selected targets should be summarized in a clear, tabular format.
Table 1: Predicted Docking and ADMET Profile of 5-Chloro-triazolo[1,5-c]pyrimidine
| Parameter | Target: CDK2 (1HCK) | Target: Tubulin | Target: VEGFR2 |
| Binding Affinity (kcal/mol) | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| Key Interacting Residues | [e.g., LYS 33, GLU 12] | [Predicted Residues] | [Predicted Residues] |
| Validation RMSD (Å) | < 2.0 (for native ligand) | < 2.0 (for native ligand) | < 2.0 (for native ligand) |
| ADMET Parameter | Predicted Value | ||
| Molecular Weight ( g/mol ) | [Calculated Value] | ||
| LogP (Lipophilicity) | [Calculated Value] | ||
| H-Bond Donors | [Calculated Value] | ||
| H-Bond Acceptors | [Calculated Value] | ||
| Lipinski's Rule Violations | [Calculated Value] | ||
| Predicted GI Absorption | [e.g., High/Low] | ||
| BBB Permeant | [e.g., Yes/No] |
Note: Values in this table are placeholders to be filled in upon execution of the described protocols.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous in silico workflow to investigate the therapeutic potential of 5-Chloro-triazolo[1,5-c]pyrimidine. By integrating evidence-based target selection, validated molecular docking protocols, and early-stage ADMET assessment, this computational approach provides a powerful platform for generating testable hypotheses.
The results from these studies—specifically the predicted binding affinities and interaction modes with high-value cancer targets like CDK2, Tubulin, and VEGFR2—will serve as a critical foundation for the next phase of drug discovery. Positive in silico findings would strongly justify the allocation of resources for chemical synthesis, in vitro enzymatic assays, and cell-based antiproliferative studies, thereby accelerating the journey of this promising scaffold from a computational concept to a potential therapeutic agent.
References
- Aurlide. (2025).
- Bitesize Bio. (2025).
- ResearchGate. (n.d.).
- Protheragen. (n.d.). ADMET Prediction.
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
- Benchchem. (2025). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.
- ResearchGate. (2022).
- ResearchGate. (n.d.). Overview of typical CADD workflow.
- Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81.
- ResearchGate. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents.
- BioStars. (2021). How can I validate docking result without a co-crystallized ligand?
- AIP Publishing. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents.
- KBbox. (n.d.). Small Molecule Docking.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- PLOS. (2025).
- Nanotechnology Perceptions. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring.
- Bonvin Lab. (n.d.). Small molecule docking.
- Young, D. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc.
- YouTube. (2020).
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- NIH. (n.d.).
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- DiVA portal. (2009).
- KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME.
- ResearchGate. (2016). Best Practices in Docking and Activity Prediction.
- UI Scholars Hub. (2025).
- bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
- Benchchem. (2025).
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- ResearchGate. (2024). How to do molecular docking studies?
- ACS Publications. (n.d.). Synthesis and SAR of[25][26][27]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
- ScienceDirect. (n.d.).
- NIH. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- NIH. (n.d.). Pyrimidine Analogs. Holland-Frei Cancer Medicine.
- NIH. (n.d.). Synthesis and Anti-tumor Activities of Novel[25][26][27]triazolo[1,5-a]pyrimidines.
- MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
- ScienceDirect. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.).
- PubMed. (n.d.). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity.
- BOC Sciences. (n.d.). CAS 76044-36-5 5-Chloro-[25][26][27]triazolo[1,5-c]pyrimidine.
- ResearchGate. (2025).
- NIH. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- MDPI. (n.d.).
- NIH. (n.d.).
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. etflin.com [etflin.com]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
- 25. aurlide.fi [aurlide.fi]
- 26. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 27. bitesizebio.com [bitesizebio.com]
Preliminary Cytotoxicity Assessment of 5-Chloro-triazolo[1,5-c]pyrimidine: An In-depth Technical Guide
Introduction: The Triazolopyrimidine Scaffold and the Imperative of Early-Stage Cytotoxicity Profiling
The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bio-isostere of the purine ring.[1] This structural similarity allows triazolopyrimidine derivatives to interact with a wide array of biological targets, leading to their investigation in diverse therapeutic areas, including cancer,[2][3][4][5][6][7][8] and central nervous system disorders.[9] The introduction of a chloro substituent at the 5-position of the triazolo[1,5-c]pyrimidine core, yielding 5-Chloro-triazolo[1,5-c]pyrimidine, creates a versatile intermediate for further chemical elaboration. However, the incorporation of a halogen atom also necessitates a thorough and early evaluation of the compound's cytotoxic potential.
The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[10] In vitro cytotoxicity assays provide essential, early-stage information on the concentration-dependent toxicity of a compound in cultured cells.[10][11] These assays are fundamental for screening large libraries of compounds, gaining insights into mechanisms of cell death, and prioritizing promising candidates for further preclinical development.[10][12] This guide provides a comprehensive framework for the preliminary cytotoxicity assessment of 5-Chloro-triazolo[1,5-c]pyrimidine, detailing the underlying principles, experimental workflows, and data interpretation.
Part 1: Foundational Strategy - A Multi-Assay Approach to Cytotoxicity Profiling
A robust preliminary cytotoxicity assessment should not rely on a single endpoint. Instead, a multi-assay strategy provides a more comprehensive and validated understanding of a compound's effect on cell health. This guide will focus on a tripartite approach that interrogates three key aspects of cellular viability: metabolic activity, membrane integrity, and the induction of apoptosis.
Caption: A multi-faceted approach to cytotoxicity assessment.
Part 2: Experimental Design and Protocols
Cell Line Selection: The Context for Cytotoxicity
The choice of cell line is a critical parameter that can significantly influence the outcome and interpretation of cytotoxicity assays.[13][14] The selection should be guided by the intended therapeutic application of the compound. For a preliminary screen, a panel of cell lines is recommended to assess for broad-spectrum cytotoxicity versus selective activity.
-
Cancer Cell Lines: Given the prevalence of triazolopyrimidine derivatives in oncology research,[2][3][4][5][6][7][8] a panel of cancer cell lines from different tissue origins is appropriate. Examples include:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HCT-116: Human colorectal carcinoma cell line.
-
HepG2: Human hepatocellular carcinoma cell line.
-
-
Normal Cell Line: To assess for general cytotoxicity and potential therapeutic index, a non-cancerous cell line should be included.
-
MRC-5: Human fetal lung fibroblast cell line.
-
The selection of a cell line should always consider the tissue of origin and the relevant pathophysiology being studied.[13][15]
Experimental Workflows
The following sections detail the step-by-step protocols for the three core cytotoxicity assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[17] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of 5-Chloro-triazolo[1,5-c]pyrimidine in complete culture medium. After the 24-hour incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.[17] Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16] Incubate for an additional 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH, a cytosolic enzyme, in the culture medium.[10] The release of LDH indicates a loss of cell membrane integrity.[10]
Caption: Step-by-step workflow of the LDH release assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[19] The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.[21]
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[22] Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[23][24] Assays that measure the activity of these caspases provide a specific indication of apoptosis induction.
Caption: Step-by-step workflow of the Caspase-3/7 assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Caspase-3/7 Reagent Addition: Add a commercially available caspase-3/7 reagent, such as Caspase-Glo® 3/7, to each well.[23] This reagent contains a proluminescent caspase-3/7 substrate.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for cell lysis and caspase cleavage of the substrate.[25]
-
Luminescence Measurement: The cleavage of the substrate by active caspases-3 and -7 liberates aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[23] Measure the luminescence using a plate-reading luminometer.
Part 3: Data Analysis and Interpretation
Data Presentation
The results of the cytotoxicity assays should be presented in a clear and concise manner. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of a compound.[10] The IC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[10][17]
Table 1: Hypothetical Cytotoxicity Data for 5-Chloro-triazolo[1,5-c]pyrimidine
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | 12.5 ± 1.8 |
| LDH | 15.2 ± 2.1 | |
| Caspase-3/7 | 10.8 ± 1.5 | |
| HCT-116 | MTT | 8.9 ± 1.2 |
| LDH | 11.4 ± 1.9 | |
| Caspase-3/7 | 7.5 ± 1.1 | |
| HepG2 | MTT | 25.1 ± 3.5 |
| LDH | 28.9 ± 4.2 | |
| Caspase-3/7 | 22.3 ± 3.1 | |
| MRC-5 | MTT | > 100 |
| LDH | > 100 | |
| Caspase-3/7 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
The integrated data from the three assays will provide a comprehensive preliminary cytotoxicity profile of 5-Chloro-triazolo[1,5-c]pyrimidine.
-
Potency and Selectivity: The IC50 values will indicate the potency of the compound against the different cell lines. A lower IC50 value signifies higher potency. Comparing the IC50 values between the cancer cell lines and the normal cell line (MRC-5) will provide an initial indication of the compound's selectivity. A significantly higher IC50 in the normal cell line is a desirable characteristic.
-
Mechanism of Cell Death: Concordance between the different assays can provide insights into the mechanism of cell death. For instance, a potent IC50 in the Caspase-3/7 assay that correlates with the IC50s from the MTT and LDH assays suggests that apoptosis is a primary mode of cell death. Discrepancies between the assays may indicate other mechanisms of cytotoxicity or off-target effects that warrant further investigation.
Conclusion
This in-depth technical guide provides a robust framework for the preliminary cytotoxicity assessment of 5-Chloro-triazolo[1,5-c]pyrimidine. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a comprehensive and reliable initial profile of a compound's cytotoxic potential. This early-stage data is invaluable for making informed decisions in the drug discovery pipeline, enabling the prioritization of compounds with the most promising therapeutic potential and the early deselection of those with unfavorable toxicity profiles.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing.
- JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants.
- Protocols.io. (2024). LDH cytotoxicity assay.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
- Taylor & Francis Online. (2023). Novel[17][18][28]triazoles,[17][18][28]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- National Center for Biotechnology Information. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][28]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- ResearchGate. (n.d.). The cytotoxicity of selenopheno[2,3-e][17][22][28]triazolo[1,5-c]pyrimidines....
- National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[17][22][28]triazolopyrimidine Derivatives as Potential Anticancer Agents.
- ScienceDirect. (n.d.). Discovery of[17][22][28]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- National Center for Biotechnology Information. (2008). Synthesis and cytotoxicity studies of novel[17][22][28]triazolo[1,5-a]pyrimidine-7-amines.
- ACS Publications. (2008). Synthesis and SAR of[17][22][28]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
- National Center for Biotechnology Information. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- National Center for Biotechnology Information. (2020). Discovery of[17][22][28]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity.
- MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of[17][22][28]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. cellbiologics.com [cellbiologics.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 24. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 25. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
An In-depth Technical Guide to the Mechanisms of Action of Triazolopyrimidine Compounds
Introduction: The Triazolopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The triazolopyrimidine core, a fused heterocyclic system, represents a significant and versatile scaffold in the landscape of drug discovery.[1][2][3] As a class of purine analogs, these compounds have garnered substantial attention for their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Molecules incorporating the triazolopyrimidine core have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[3][4][5][6] This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their biological effects, with a focus on the experimental methodologies required to elucidate and validate these actions.
The inherent "drug-like" properties of the triazolopyrimidine scaffold, combined with its synthetic tractability, allow for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific molecular targets.[2][4] This guide will dissect the key mechanisms, from broad-spectrum kinase inhibition to unique interactions with cytoskeletal components, providing researchers with the foundational knowledge and practical protocols to advance their own investigations into this promising class of molecules.
Part 1: Kinase Inhibition - A Dominant Mechanism of Action
A predominant mechanism by which triazolopyrimidine derivatives exert their therapeutic effects, particularly in oncology and immunology, is through the inhibition of protein kinases.[7] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival.[7] Triazolopyrimidine compounds are often designed as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[7]
Targeting Receptor Tyrosine Kinases (RTKs)
A. Epidermal Growth Factor Receptor (EGFR)
EGFR is a key driver in many cancers, and its inhibition is a clinically validated strategy.[7] Certain pyrazolo-[4,3-e][7][8][9]triazolopyrimidine derivatives have shown potent antiproliferative activity by directly targeting the ATP binding site of EGFR.[7] This inhibition blocks the activation of crucial downstream pro-survival pathways, including the PI3K/Akt and MAPK/Erk signaling cascades.[7] The cellular consequences include the induction of cell cycle arrest and apoptosis in cancer cells.[7][10]
B. Colony-Stimulating Factor 1 Receptor (CSF1R)
CSF1R is a tyrosine kinase essential for the differentiation and function of macrophages and related cells.[8] In the tumor microenvironment, CSF1R signaling can promote an M2-like, pro-tumoral macrophage phenotype.[8] Triazole-substituted pyrrolopyrimidines have been developed as potent CSF1R inhibitors, demonstrating a therapeutic strategy to modulate the immune microenvironment in cancer and inflammation-driven diseases.[8][11][12][13] These inhibitors can also display activity against other kinases like ABL and SRC.[8][11]
Caption: Simplified signaling pathways inhibited by triazolopyrimidine compounds.
Targeting Non-Receptor Tyrosine Kinases
A. Janus Kinases (JAKs)
The JAK family of kinases (JAK1, JAK2, JAK3, TYK2) is pivotal for cytokine signaling.[9][14] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[15] This JAK-STAT pathway is central to immune cell function.[9] Triazolopyridine and triazolopyrimidine derivatives have been successfully developed as selective JAK inhibitors, with some showing preference for JAK1 over other family members.[9][16][17] This blockade provides therapeutic immunomodulation and is a validated strategy for treating inflammatory diseases like rheumatoid arthritis.[9][16]
B. SRC Kinase
Src is implicated in various cellular processes, including cell adhesion, growth, and migration. Its aberrant activation is common in many cancers.[18] Pyrazolopyrimidine analogues have been identified as potent inhibitors of SRC kinase.[18][19][20] Inhibition of SRC and its downstream substrate, focal adhesion kinase (FAK), can significantly hamper cancer cell viability and tumorigenicity.[18][20]
| Compound Class | Primary Kinase Target(s) | Therapeutic Area | Representative IC50 |
| Pyrazolo[4,3-e][7][8][9]triazolopyrimidines | EGFR | Cancer | 7.01 µM (Compound 1 vs. HCC1937 cells)[7] |
| Triazolo[1,5-a]pyridines | JAK1, JAK2 | Inflammatory Disease | J-4: 11 nM (JAK1), 12 nM (JAK2)[16] |
| Triazole-substituted Pyrrolopyrimidines | CSF1R, ABL, SRC, YES | Cancer, Inflammation | Compound 27a: < 1 µM (CSF1R Ba/F3 cells)[8] |
| Pyrazolopyrimidines | SRC | Cancer | eCF506: < 1 nM (SRC)[18] |
| Triazolo[4,5-d]pyrimidines | GCN2 | Cancer | 18.6 nM to 46.4 nM[21] |
Table 1: Representative examples of triazolopyrimidine compounds and their kinase targets. IC50 values are indicative and vary based on the specific compound and assay conditions.
Part 2: A Unique Mechanism - Microtubule Stabilization via the Vinca Domain
Beyond kinase inhibition, a fascinating and distinct mechanism of action has been identified for certain[7][8][9]triazolo[1,5-a]pyrimidines. These compounds function as microtubule-stabilizing agents, a property shared with the highly successful taxane class of anticancer drugs.[22][23] However, their mechanism is unique. While classical stabilizers like paclitaxel bind to the taxane site on β-tubulin and primarily promote lateral contacts, these triazolopyrimidines bind to the vinblastine binding site on tubulin.[22][23]
This is particularly noteworthy because the vinca domain is typically targeted by microtubule-destabilizing agents.[23] These triazolopyrimidine compounds promote tubulin polymerization by enhancing longitudinal tubulin contacts within the microtubule.[23] This novel mechanism of action makes them promising candidates for overcoming multidrug resistance, particularly resistance mediated by P-glycoprotein overexpression, which affects many classical microtubule-targeting agents.[23]
Caption: Core mechanisms of action for triazolopyrimidine compounds.
Part 3: Experimental Workflows for Mechanistic Validation
To rigorously define the mechanism of action of a novel triazolopyrimidine compound, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, where biochemical findings are confirmed in a cellular context.
Workflow for Validating Kinase Inhibition
This workflow confirms direct enzyme inhibition and its downstream cellular consequences.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic, anticonvulsant and anti-inflammatory activities of some synthesized benzodiazipine, triazolopyrimidine and bis-imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dss.mo.gov [dss.mo.gov]
- 16. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 21. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Guide to the Discovery and Validation of Novel Biological Targets for 5-Chloro-triazolo[1,5-c]pyrimidine
This document provides a comprehensive, in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the systematic discovery and validation of novel biological targets for the 5-Chloro-triazolo[1,5-c]pyrimidine scaffold. Moving beyond a mere list of techniques, this guide establishes a logical, field-proven strategic workflow, emphasizing the causality behind experimental choices and the necessity of robust, self-validating protocols to ensure scientific integrity.
Foundational Understanding: The Triazolo[1,5-c]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-c]pyrimidine core is a fused heterocyclic system belonging to a larger class of compounds known as triazolopyrimidines. These structures are recognized as purine bioisosteres, a feature that makes them compelling candidates for interacting with biological targets that naturally bind purines, such as kinases, polymerases, and other ATP- or GTP-dependent enzymes.[4][5] The structural similarity to native nucleobases allows them to function as potential antagonists or inhibitors in various biological pathways.[5][6]
Derivatives of the broader triazolopyrimidine family have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8][9] Specifically, various isomers have been identified as inhibitors of key signaling proteins like c-Met kinase and enzymes such as lysine-specific demethylase 1 (LSD1).[10][11]
The subject of this guide, 5-Chloro-triazolo[1,5-c]pyrimidine, possesses a key reactive handle: the chlorine atom at the 5-position. This electrophilic site is not only crucial for potential interactions within a protein's binding pocket but also serves as a strategic point for chemical modification, enabling the synthesis of chemical probes essential for target identification workflows.
Phase I: Hypothesis Generation via Computational Target Prediction
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is paramount for generating a tractable list of potential protein targets. This initial phase narrows the search space from the entire proteome to a manageable set of high-probability candidates. The strategy combines ligand-based and structure-based approaches for comprehensive hypothesis generation.
Ligand-Based Computational Screening
This approach operates on the principle that structurally similar molecules often exhibit similar biological activities.[12] By comparing the 5-Chloro-triazolo[1,5-c]pyrimidine scaffold to extensive databases of compounds with known biological targets, we can infer probable interactions.
Recommended Protocol: Similarity-Based Target Prediction
-
Scaffold Preparation: Obtain the 2D structure (SMILES or SDF format) of 5-Chloro-triazolo[1,5-c]pyrimidine.
-
Database Submission: Submit the structure to a validated web server such as SwissTargetPrediction .[12] These tools utilize a combination of 2D and 3D similarity metrics to compare the query molecule against a curated database of known ligands.
-
Data Analysis: The output will be a ranked list of potential protein targets, often grouped by protein family (e.g., kinases, G-protein coupled receptors, proteases).
-
Causality: This method is powerful for initial hypothesis generation because it leverages decades of accumulated pharmacological data, providing a high-level overview of the most probable target classes without requiring any protein structural information.[1]
Structure-Based Computational Screening
Also known as reverse docking, this method computationally "docks" the small molecule into the binding sites of a large library of known protein structures.[3][13] It predicts binding affinity and pose, providing structural hypotheses for the interaction.
Recommended Protocol: Reverse Molecular Docking
-
Ligand Preparation: Generate a 3D conformer of 5-Chloro-triazolo[1,5-c]pyrimidine and assign appropriate atomic charges.
-
Target Library Selection: Utilize a database of high-quality protein crystal structures (e.g., PDB). Focus on protein families implicated in the ligand-based screen (e.g., the human kinome) to increase the probability of success.
-
Docking Execution: Employ a validated docking program (e.g., AutoDock, Glide) to systematically screen the small molecule against the prepared target library.
-
Scoring and Ranking: Analyze the results based on docking scores, which estimate binding free energy. Prioritize targets that show favorable and consistent binding poses.
-
Causality: Reverse docking complements similarity-based methods by providing a physics-based prediction of the direct interaction. It can identify novel targets that may not have ligands similar to our query compound in existing databases.[3]
Caption: Workflow for computational target hypothesis generation.
Phase II: Experimental Target Discovery & Deconvolution
With a list of putative targets from in silico analysis, the next phase is to experimentally identify which proteins from a complex biological sample directly interact with 5-Chloro-triazolo[1,5-c]pyrimidine. A multi-pronged approach using both affinity-based and label-free methods is essential for generating high-confidence results.
Affinity-Based Proteomics
This classic and powerful method involves creating a chemical probe version of the small molecule to "fish" for its binding partners from a cell lysate.[14][15] The chloro-substituent on the pyrimidine ring is an ideal attachment point for a linker, minimizing disruption to the core scaffold's potential binding epitopes.
Workflow Step 1: Synthesis of an Affinity Probe
The primary task is to synthesize a probe by attaching a linker and a reporter tag (e.g., biotin) to the 5-Chloro-triazolo[1,5-c]pyrimidine core, typically via nucleophilic substitution at the C5 position. A photo-activatable crosslinking group (e.g., a diazirine) can also be incorporated into the linker to covalently trap transient or weak binders upon UV irradiation.[16]
Workflow Step 2: Affinity Purification Mass Spectrometry (AP-MS)
This is the core "pull-down" experiment to isolate target proteins.[17][18]
Detailed Protocol: Photo-Affinity "Pull-Down"
-
Probe Immobilization: Incubate the biotinylated photo-affinity probe with streptavidin-coated magnetic beads to immobilize the "bait".[14]
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. Ensure protease and phosphatase inhibitors are included.
-
Incubation: Add the cell lysate to the bead-immobilized probe. Include a control sample where beads are incubated with lysate in the presence of a high concentration of the original, unmodified 5-Chloro-triazolo[1,5-c]pyrimidine. This competition control is critical for distinguishing specific binders from non-specific background proteins.
-
Photo-Crosslinking: Irradiate the samples with UV light (typically ~365 nm) to covalently link the probe to any interacting proteins.[16]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS analysis. Alternatively, use on-bead digestion for a more global proteomic analysis.[19]
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are your high-confidence "hits".
Caption: Experimental workflow for photo-affinity pull-down.
Label-Free Target Identification
Label-free methods are crucial validators as they identify targets of the original, unmodified small molecule, eliminating any artifacts introduced by chemical probes.[14][20] The Cellular Thermal Shift Assay (CETSA) is a premier technique in this category.
Principle of CETSA: The binding of a small molecule to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability across the proteome.
Detailed Protocol: Proteome-Wide CETSA
-
Cell Treatment: Treat intact cells with 5-Chloro-triazolo[1,5-c]pyrimidine and a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cells and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 65°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated (denatured) fraction via centrifugation.
-
Protein Quantification: Collect the soluble fractions from each temperature point for both the drug-treated and vehicle-treated samples.
-
Mass Spectrometry: Digest the proteins and analyze them using quantitative mass spectrometry (e.g., using TMT labeling) to determine the abundance of each protein at each temperature.
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate "melting curves". A protein that is a direct target will show a rightward shift in its melting curve in the drug-treated sample compared to the vehicle control, indicating stabilization.
-
Causality: This method provides strong evidence of direct target engagement within a physiological cellular context, as the interaction must occur in living cells to confer thermal stability.[20]
Phase III: Target Validation and Mechanistic Confirmation
Identifying a protein hit is not the endpoint. Rigorous validation is required to confirm that the interaction is real, specific, and functionally relevant.[21]
Validation of Direct Binding
Biophysical techniques are used to confirm a direct interaction between the small molecule and the purified candidate protein and to quantify the binding affinity.
| Technique | Principle | Data Output |
| Surface Plasmon Resonance (SPR) | Immobilize the protein on a sensor chip and flow the small molecule over it. A binding event changes the refractive index at the surface. | Kinetic parameters (k_on, k_off), Dissociation constant (K_D) |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the protein and the small molecule. | Thermodynamic parameters (ΔH, ΔS), Stoichiometry (n), Dissociation constant (K_D) |
Functional Validation
Once direct binding is confirmed, it is crucial to demonstrate that this interaction modulates the protein's biological function.
-
For Enzyme Targets (e.g., Kinases): Perform in vitro enzymatic assays to measure the IC50 value of 5-Chloro-triazolo[1,5-c]pyrimidine. This demonstrates functional inhibition.
-
For Non-Enzymatic Targets: Develop a relevant cellular assay. For example, if the target is a transcription factor, use a reporter gene assay to show that the compound alters its transcriptional activity.
Cellular Target Engagement and Pathway Analysis
The final step is to confirm that the compound engages the target in living cells and affects its downstream signaling pathways.
Recommended Protocol: Western Blot Analysis
-
Hypothesis: If the validated target is a kinase (e.g., Kinase X), identify a known downstream substrate that is phosphorylated by Kinase X.
-
Experiment: Treat cells with varying concentrations of 5-Chloro-triazolo[1,5-c]pyrimidine.
-
Analysis: Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of the downstream substrate.
-
Expected Result: A dose-dependent decrease in the phosphorylation of the substrate would provide strong evidence that the compound is inhibiting the activity of Kinase X in a cellular context.[22]
Caption: A strategic funnel for rigorous target validation.
Conclusion
The discovery of novel biological targets for a promising scaffold like 5-Chloro-triazolo[1,5-c]pyrimidine is a complex but achievable endeavor. The strategy outlined in this guide provides a robust, multi-faceted framework that progresses logically from broad, computationally-driven hypothesis generation to specific, experimentally-validated mechanistic insights. By integrating ligand- and structure-based predictions with orthogonal experimental approaches like affinity proteomics and CETSA, and culminating in a rigorous validation cascade, researchers can confidently identify and characterize the molecular targets responsible for the bioactivity of this compound, paving the way for future drug development efforts.
References
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
- How chemoproteomics can enable drug discovery and development. (n.d.). PMC - NIH. [Link]
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central. [Link]
- Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. [Link]
- Chemical proteomics in drug discovery. (2012). PubMed. [Link]
- Chemoproteomics. (n.d.). Wikipedia. [Link]
- Target Identification and Validation (Small Molecules). (n.d.). UCL. [Link]
- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central. [Link]
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.).
- Affinity Chromatography. (n.d.).
- Chemical Proteomics. (n.d.).
- Small-molecule Target and Pathway Identific
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. [Link]
- Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. [Link]
- The Role of Chemical Proteomics in Understanding Small Molecule-Protein Interactions. (2024). News-Medical.net. [Link]
- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research | Oxford Academic. [Link]
- Chromatography: Principle, Types, Steps, Uses, Diagram. (2024). Microbe Notes. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Small molecule target identification using photo-affinity chrom
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). NIH. [Link]
- Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). Your website name. [Link]
- Triazolopyrimidine compounds and its biological activities. (n.d.).
- Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega. [Link]
- Discovery of[1][2][14]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). PMC. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. [Link]
- Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P
- Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (n.d.).
- Synthesis of s-Triazolo[1,5-c]pyrimidines. (n.d.).
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (n.d.). PMC - NIH. [Link]
- Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (n.d.). NIH. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiprolifer
Sources
- 1. mdpi.com [mdpi.com]
- 2. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 18. drughunter.com [drughunter.com]
- 19. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine from Aminoguanidine
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine from Aminoguanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy commences with the readily available starting material, aminoguanidine, and proceeds through a key intermediate, 3-amino-1,2,4-triazole. This application note details the underlying chemical principles, step-by-step protocols, and critical experimental parameters to ensure a successful and reproducible synthesis.
Introduction: The Significance of the Triazolo[1,5-c]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-c]pyrimidine ring system is a purine isostere and a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. The introduction of a chloro-substituent at the 5-position provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide outlines a robust and accessible synthetic route to this important molecular framework.
Part 1: Synthesis of the Key Intermediate: 3-Amino-1,2,4-triazole
The initial step in the synthesis of the target molecule is the formation of 3-amino-1,2,4-triazole from aminoguanidine. This transformation is a classic example of heterocyclic ring formation through cyclocondensation.
Reaction Principle and Mechanism
The synthesis of 3-amino-1,2,4-triazole from aminoguanidine bicarbonate and formic acid is a well-established and high-yielding reaction[4][5]. The reaction proceeds in two conceptual stages:
-
Salt Formation: Aminoguanidine bicarbonate, a stable salt of the free base, reacts with formic acid in an acid-base reaction to form aminoguanidine formate and liberate carbon dioxide and water.
-
Cyclization-Dehydration: Upon heating, the aminoguanidine formate undergoes an intramolecular cyclization. The formyl group is attacked by the terminal amino group of the hydrazine moiety, followed by dehydration to yield the stable aromatic 1,2,4-triazole ring.
The causality behind using formic acid is its dual role as both a reactant (providing the carbon atom for the triazole ring) and a dehydrating agent at elevated temperatures, which drives the reaction to completion.
Experimental Protocol: Synthesis of 3-Amino-1,2,4-triazole
This protocol is adapted from the well-validated procedure published in Organic Syntheses[4].
Materials and Equipment:
-
Aminoguanidine bicarbonate
-
Formic acid (98-100%)
-
Ethanol (95%)
-
500 mL two-necked round-bottomed flask
-
Thermometer
-
Heating mantle or oil bath
-
Reflux condenser (optional, for ethanol evaporation)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Oven
Procedure:
-
To a 500 mL two-necked round-bottomed flask, add 136 g (1.0 mol) of finely powdered aminoguanidine bicarbonate.
-
Carefully add 48 g (40 mL, 1.05 mol) of 98-100% formic acid to the flask. Caution: The reaction is exothermic and produces carbon dioxide, leading to foaming. Add the formic acid slowly and with gentle swirling.
-
Once the initial effervescence has subsided, fit the flask with a thermometer and heat the mixture cautiously. Continue heating, with occasional swirling, until the gas evolution ceases and a clear solution of aminoguanidine formate is obtained.
-
Maintain the temperature of the solution at 120°C for 5 hours to ensure complete cyclization.
-
After 5 hours, allow the reaction mixture to cool to room temperature.
-
Add 500 mL of 95% ethanol to the cooled reaction mixture. Heat the mixture to dissolve the product completely.
-
Filter the hot solution to remove any insoluble impurities.
-
The 3-amino-1,2,4-triazole can be isolated by evaporating the ethanol solution to dryness using a rotary evaporator.
-
Dry the resulting crystalline solid in an oven at 100°C. The expected yield is 80-81.6 g (95-97%).
-
For higher purity, the product can be recrystallized from ethanol.
Data Summary: Reagents for 3-Amino-1,2,4-triazole Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Aminoguanidine Bicarbonate | 136.11 | 136 | 1.0 | 1 |
| Formic Acid | 46.03 | 48 | 1.05 | 1.05 |
Part 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
The second stage of the synthesis involves the construction of the pyrimidine ring fused to the pre-formed triazole. This is achieved through the reaction of 3-amino-1,2,4-triazole with a suitable polychlorinated pyrimidine.
Reaction Principle and Mechanism
The synthesis of the[1][2][3]triazolo[1,5-c]pyrimidine core from 3-amino-1,2,4-triazole involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. A plausible, though not definitively established in the provided search results, synthetic route involves the reaction with 4,5,6-trichloropyrimidine.
The proposed mechanism is as follows:
-
Nucleophilic Aromatic Substitution: The exocyclic amino group of 3-amino-1,2,4-triazole, being a potent nucleophile, attacks one of the electrophilic carbon atoms of the 4,5,6-trichloropyrimidine ring. The C4 and C6 positions are highly activated towards nucleophilic attack.
-
Intramolecular Cyclization: Following the initial substitution, an intramolecular cyclization occurs. One of the nitrogen atoms of the triazole ring attacks an adjacent carbon atom on the pyrimidine ring, displacing a chloride ion.
-
Aromatization: The final step involves the elimination of a proton to restore the aromaticity of the fused heterocyclic system, yielding 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
The choice of a polychlorinated pyrimidine is crucial as the chloro groups activate the ring towards nucleophilic attack and provide leaving groups for the cyclization step.
Experimental Protocol: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (Proposed)
Disclaimer: The following protocol is a proposed method based on established principles of heterocyclic chemistry and analogous reactions, as a direct literature procedure was not identified in the provided search results. Optimization of reaction conditions may be necessary.
Materials and Equipment:
-
3-Amino-1,2,4-triazole
-
4,5,6-Trichloropyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stir bar and a condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the HCl generated during the reaction.
-
To this stirring solution, add 4,5,6-trichloropyrimidine (1.0 eq) portion-wise.
-
Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
Data Summary: Proposed Reagents for 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| 3-Amino-1,2,4-triazole | 84.08 | 1.0 |
| 4,5,6-Trichloropyrimidine | 183.42 | 1.0 |
| Triethylamine | 101.19 | 1.1 |
Visualization of the Synthetic Pathway
The overall synthetic scheme is depicted below, illustrating the two-stage process from aminoguanidine to the final chlorinated triazolopyrimidine product.
One-step synthesis protocols for substitutedtriazolo[1,5-c]pyrimidines
Application Note & Protocol
Efficient One-Pot Synthesis of Substituted[1][2][3]Triazolo[1,5-c]pyrimidines via Acid-Catalyzed Cyclocondensation and In-Situ Rearrangement
Abstract: This document provides a comprehensive guide to the one-pot synthesis of substituted[1][2][3]triazolo[1,5-c]pyrimidines, a class of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry. We will delve into the prevalent and efficient synthetic strategy involving the reaction of 4-hydrazinopyrimidines with orthoesters. The core of this protocol lies in an acid-catalyzed cyclocondensation that initially forms the kinetic[1][2][3]triazolo[4,3-c]pyrimidine isomer, which subsequently undergoes an in-situ Dimroth rearrangement to yield the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine target structure. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents a summary of the reaction scope, offering researchers a robust and validated method for accessing this important chemical scaffold.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-c]pyrimidine Scaffold
The fusion of 1,2,4-triazole and pyrimidine rings gives rise to four distinct isomeric structures, with the[1][2][3]triazolo[1,5-c]pyrimidine core being a subject of considerable interest in pharmaceutical research. These compounds are often explored as purine bioisosteres, leading to their investigation as potential anticancer, antimicrobial, and antiviral agents, as well as modulators of various enzymes and receptors.
However, the regioselective synthesis of the [1,5-c] isomer presents a unique challenge. Direct condensation reactions often favor the formation of other, more kinetically accessible isomers. The most reliable and elegant strategy to access the [1,5-c] scaffold in a single procedural step is through a reaction that leverages the Dimroth rearrangement—an intramolecular rearrangement involving the interconversion of heterocyclic systems.[1][2][4] This process allows for the conversion of an initially formed, less stable isomer into the desired, more stable[1][2][3]triazolo[1,5-c]pyrimidine.[1][2]
Mechanistic Rationale: A Tale of Two Isomers
The one-pot synthesis from a 4-hydrazinopyrimidine and an orthoester (a common one-carbon electrophile) is a prime example of a thermodynamically controlled reaction. The process does not proceed directly to the final product but rather through a distinct, isolable intermediate isomer.
-
Initial Condensation & Cyclization: The reaction commences with the condensation of the more nucleophilic exocyclic nitrogen of the 4-hydrazinopyrimidine with the orthoester. This is followed by an intramolecular cyclization that yields the kinetically favored [1][2][3]triazolo[4,3-c]pyrimidine isomer.
-
Acid-Catalyzed Dimroth Rearrangement: In the presence of an acid catalyst, such as glacial acetic acid, the pyrimidine ring of the kinetic product undergoes cleavage.[5] This ring-opening step forms a transient acylaminoalkenyltriazole intermediate.[5]
-
Recyclization: Subsequent intramolecular recyclization occurs, but this time involving a different nitrogen atom of the triazole ring, leading to the formation of the thermodynamically more stable [1][2][3]triazolo[1,5-c]pyrimidine product.[5] The presence of an acid facilitates this rearrangement, making it a feasible one-pot procedure.[1][2]
The overall transformation is depicted in the mechanistic diagram below.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2,5-dimethyl-[1][2][3]triazolo[1,5-c]pyrimidine from 4-hydrazino-6-methylpyrimidin-2-amine and triethyl orthoacetate.
3.1. Materials and Equipment
-
Reactants: 4-Hydrazino-6-methylpyrimidin-2-amine, Triethyl orthoacetate, Glacial Acetic Acid.
-
Solvents: Ethanol (for recrystallization), Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazino-6-methylpyrimidin-2-amine (e.g., 10 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to the flask. The acetic acid acts as both the solvent and the catalyst for the rearrangement.[5] Add triethyl orthoacetate (12 mmol, 1.2 eq) to the suspension.
-
Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system). The starting material spot should disappear and be replaced by a new, higher Rf product spot.
-
Workup - Product Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.
-
Workup - Neutralization: Carefully neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (3 x 20 mL) to remove any residual salts.
-
Drying: Dry the solid product in a desiccator or a vacuum oven at 50°C to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to obtain the pure substituted[1][2][3]triazolo[1,5-c]pyrimidine.
Scientist's Note (Trustworthiness): The self-validating nature of this protocol lies in the thermodynamic driving force of the reaction. The Dimroth rearrangement strongly favors the formation of the [1,5-c] isomer. Characterization by NMR spectroscopy provides a clear distinction between the potential isomers; for instance, the proton chemical shifts for the [4,3-c] and [1,5-c] systems are significantly different, allowing for unambiguous confirmation of the final product structure.[1][2]
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Standard laboratory workflow for the synthesis.
Reaction Scope and Data
The described protocol is versatile and can be applied to various substituted 4-hydrazinopyrimidines and different orthoesters to generate a library of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. The table below summarizes representative examples based on established literature.
| Starting Hydrazinopyrimidine | Orthoester | Product Substituents | Conditions | Yield | Reference |
| 4-Hydrazinopyrimidine | Triethyl orthoformate | Unsubstituted | Acetic Acid, Reflux | Good | [5] |
| 4-Hydrazino-2-methylpyrimidine | Triethyl orthoformate | 7-Methyl | Acetic Acid, Reflux | Good | [5] |
| 4-Hydrazino-6-methylpyrimidine | Triethyl orthoformate | 5-Methyl | Acetic Acid, Reflux | Good | [5] |
| 4-Hydrazinopyrimidine | Triethyl orthoacetate | 2-Methyl | Acetic Acid, Reflux | Good | [5] |
| 4-Hydrazino-6-methylpyrimidine | Triethyl orthoacetate | 2,5-Dimethyl | Acetic Acid, Reflux | Good | [5] |
Note on Microwave Synthesis: For certain substrates, microwave-assisted synthesis can dramatically reduce reaction times and potentially improve yields.[6][7][8] While conventional heating in acetic acid is robust, exploring microwave irradiation presents a valuable avenue for process optimization, especially in high-throughput synthesis settings.
Conclusion
The acid-catalyzed cyclocondensation followed by an in-situ Dimroth rearrangement is a highly effective and reliable one-pot strategy for synthesizing substituted[1][2][3]triazolo[1,5-c]pyrimidines. This method leverages fundamental principles of kinetic versus thermodynamic control to selectively produce the desired isomer, which is often challenging to obtain through other synthetic routes. The protocol provided herein is broadly applicable and serves as a foundational method for researchers and drug development professionals aiming to explore the chemical space of this medicinally important heterocyclic system.
References
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). MDPI. [Link]
- Dimroth rearrangement. Wikipedia. [Link]
- Al-Shiri, A. S., et al. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[1][4]selenazolo[5,4-e][1][2][3]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923–937. [Link]
- Al-Shiri, A. S., et al. (2021). Dimroth rearrangement-based synthesis of novel derivatives of[1][4]selenazolo[5,4-e][1][2][3]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES. TSI Journals. [Link]
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]. Bentham Science. [Link]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1, - ResearchGate.
- Shaabani, A., et al. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709–715. [Link]
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017).
- Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. (2023).
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Publishing. [Link]
- Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
- Synthesis of s-Triazolo[1,5-c]pyrimidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Accelerated Synthesis of Triazolopyrimidine Derivatives via Microwave Irradiation
For: Researchers, scientists, and drug development professionals.
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] Traditional synthetic routes to these privileged heterocyclic systems often necessitate long reaction times, harsh conditions, and complex purification procedures. This application note details a robust and highly efficient protocol for the synthesis of triazolopyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the tenets of green chemistry by minimizing energy consumption and solvent use.[2][6][7] This guide provides a comprehensive overview of the underlying mechanism, a detailed step-by-step protocol for a one-pot, three-component reaction, and a comparative analysis of microwave versus conventional heating methods.
Introduction: The Rationale for Microwave-Assisted Synthesis
The triazolopyrimidine core, a bioisostere of the naturally occurring purine ring, has been extensively explored in drug discovery.[8] Its unique structure allows for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The urgent need for rapid lead optimization in drug development pipelines has catalyzed the adoption of enabling technologies like microwave synthesis.
Conventional heating relies on conduction and convection to transfer energy to the reaction mixture, a slow and often inefficient process that can lead to thermal gradients and the formation of byproducts.[9] Microwave irradiation, in contrast, offers a more direct and uniform heating mechanism.[6] Polar molecules and ions within the reaction mixture align with the oscillating electromagnetic field, generating heat through rapid molecular rotations and ionic conduction.[10] This instantaneous, "in-core" heating dramatically accelerates reaction rates, often leading to cleaner reactions and higher purity products.[3][11] The advantages of MAOS are particularly pronounced in the synthesis of heterocyclic compounds, making it an ideal technology for the production of triazolopyrimidine libraries.[2][7]
Reaction Mechanism: A Self-Validating System
The protocol detailed below describes a one-pot, three-component synthesis of substituted[1][2][3]triazolo[4,3-a]pyrimidines. This approach offers significant advantages in terms of atom economy and procedural simplicity. The reaction proceeds through a logical sequence of condensation and cyclization steps, each accelerated by microwave irradiation.
The proposed mechanism commences with the condensation of a β-ketoester (I) with 3-amino-1,2,4-triazole (II) to form a key enamine intermediate. This is followed by the addition of an aromatic aldehyde (III). The subsequent intramolecular cyclization and dehydration, driven by the high-energy microwave environment, leads to the formation of the fused triazolopyrimidine ring system (IV). The catalyst-free nature of this specific protocol further enhances its green credentials.[12]
Experimental Workflow and Logic
The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of triazolopyrimidine derivatives.
Caption: Microwave-assisted synthesis workflow.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a representative triazolopyrimidine derivative. Researchers should optimize conditions for specific substrates.
4.1. Materials and Equipment
-
Reagents:
-
Ethyl acetoacetate (or other β-ketoesters)
-
3-Amino-1,2,4-triazole
-
Substituted aromatic aldehydes
-
Ethanol (or other suitable high-boiling polar solvent)
-
Distilled water
-
-
Equipment:
-
Monowave or multi-mode microwave reactor
-
10 mL microwave reaction vials with snap caps
-
Magnetic stir bars
-
Standard laboratory glassware for filtration and recrystallization
-
Melting point apparatus
-
NMR, IR, and Mass Spectrometry for characterization
-
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and ethanol (3 mL).
-
Stirring: Add a small magnetic stir bar to the vial.
-
Sealing: Securely seal the vial with a snap cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at 120-140°C for 5-15 minutes. Monitor the reaction progress by TLC if necessary.
-
Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (20 mL) and stir.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure triazolopyrimidine derivative.
-
Characterization: Dry the purified product and characterize its structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and determine its melting point.
Data Presentation: Microwave vs. Conventional Synthesis
The efficiency of microwave-assisted synthesis is clearly demonstrated when compared to traditional heating methods for analogous reactions.[13][14]
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Reflux | 24 hours | 42-55% | [13] |
| 2 | Microwave | 140 | 8 minutes | 69-88% | [13] |
| 3 | Conventional | Stirring (Ethanol) | 1-5 hours | Moderate | [15] |
| 4 | Microwave | 130 (solvent-free) | 2 minutes | 88% | [15] |
| 5 | Conventional | Reflux | ~48 hours | 64-80% | [16] |
| 6 | Microwave | Irradiation | 10-13 minutes | 92% | [16] |
As the data indicates, microwave irradiation consistently and significantly reduces reaction times while simultaneously increasing product yields.[14]
Conclusion and Future Outlook
Microwave-assisted synthesis represents a transformative technology for the rapid and efficient generation of triazolopyrimidine derivatives.[11] This application note provides a foundational protocol that can be adapted for the creation of diverse compound libraries for high-throughput screening in drug discovery. The method's key advantages—dramatic reduction in reaction time, improved yields, and alignment with green chemistry principles—make it an indispensable tool for the modern medicinal chemist.[7] Future work will focus on expanding the substrate scope and adapting these protocols for flow chemistry systems, further enhancing the efficiency and scalability of triazolopyrimidine synthesis.
References
- ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities.
- PMC - NIH. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles.
- Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
- International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles.
- (2024, October 17). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- PubMed. (2022, March 4). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile.
- ResearchGate. (n.d.). Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery.
- (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- PMC - PubMed Central. (2018, May 5). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity.
- MDPI. (n.d.). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity.
- NIH. (2023, May 5). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines.
- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- ResearchGate. (n.d.). Microwave‐assisted one‐pot synthesis of triazole/pyrazole fused....
- (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][11]triazines.
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
- International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science [eurekaselect.com]
- 6. eduzonejournal.com [eduzonejournal.com]
- 7. epcp.ac.in [epcp.ac.in]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 12. mdpi.com [mdpi.com]
- 13. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Analytical Strategies for the Purity Determination of 5-Chloro-triazolo[1,5-c]pyrimidine
Application Note: High-Resolution Analytical Strategies for the Purity Determination of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of purity for 5-Chloro-[][2][3]triazolo[1,5-c]pyrimidine (CAS 76044-36-5), a key heterocyclic intermediate in medicinal chemistry and drug development.[4][5] The triazolopyrimidine scaffold is of significant interest due to its versatile biological activities, including potential anticancer and antiasthma applications.[6][7] Ensuring the purity of such intermediates is paramount for the integrity of downstream synthesis and the safety and efficacy of final active pharmaceutical ingredients (APIs). This note details two primary orthogonal chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and complementary purity assessment.
Introduction: The Imperative for Purity in Heterocyclic Intermediates
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, of which 5-Chloro-[][2][3]triazolo[1,5-c]pyrimidine is an isomer, is a privileged structure in modern drug discovery.[8] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, from protein kinases to tubulin.[2][8][9] The synthetic pathways to these molecules can often result in a variety of impurities, including regioisomers, unreacted starting materials, and by-products, which can be difficult to separate and may possess undesirable toxicological profiles.[10][11]
Therefore, the development of robust, accurate, and precise analytical methods is not merely a quality control step but a critical component of the research and development process. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical protocols to confidently assess the purity of 5-Chloro-[][2][3]triazolo[1,5-c]pyrimidine.
Strategic Selection of Analytical Techniques
A multi-faceted analytical approach is essential for a comprehensive purity profile. No single technique can definitively identify and quantify all potential impurities. Our strategy employs two orthogonal chromatographic methods, HPLC and GC, complemented by spectroscopic analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity and assay determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method provides excellent resolution for polar and moderately non-polar compounds, making it ideal for separating the target molecule from polar starting materials or less polar by-products.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile and semi-volatile compounds.[13] When coupled with a mass spectrometer, it offers unparalleled specificity for impurity identification.[11] This method is crucial for detecting residual solvents and volatile synthetic precursors that may not be visible by HPLC.
-
Spectroscopic Characterization (NMR, MS): While chromatography separates components, spectroscopy identifies them. Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) are indispensable for the structural elucidation of the primary compound and any significant unknown impurities isolated during analysis.[14][15]
The choice between these primary methods often depends on the specific analytical goal, as outlined in the decision matrix below.
Caption: Method selection decision matrix.
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol describes a gradient reversed-phase HPLC method designed for high-resolution separation of 5-Chloro-[][2][3]triazolo[1,5-c]pyrimidine from potential impurities. The choice of a C18 stationary phase is based on its wide applicability for separating heterocyclic compounds.[3][13]
Experimental Protocol: HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm (based on typical UV absorbance for triazolopyrimidine systems).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile:Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 5 mg of 5-Chloro-[][2][3]triazolo[1,5-c]pyrimidine reference standard and dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent.
-
Note: Ensure all solutions are fully dissolved, using sonication if necessary, before injection.
-
Data Analysis and Expected Results
The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate quantification, a reference standard should be used to create a calibration curve. The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[12]
| Parameter | Expected Value | Rationale |
| Retention Time (RT) | Approx. 8-10 min | Positioned for optimal separation from early-eluting polar and late-eluting non-polar impurities. |
| Resolution (Rs) | > 2.0 between adjacent peaks | Ensures baseline separation for accurate integration and quantification. |
| Tailing Factor (Tf) | 0.9 - 1.5 | Indicates good peak shape and minimal secondary interactions with the stationary phase. |
| Limit of Quantitation (LOQ) | ~0.05% | Sufficient sensitivity for controlling impurities in pharmaceutical intermediates.[11] |
Workflow Visualization
Caption: Standard workflow for HPLC purity analysis.
Protocol 2: Orthogonal Purity Analysis by GC-MS
This GC-MS protocol is designed to detect and identify volatile and semi-volatile impurities that may be present in the sample, providing a complementary and confirmatory assessment of purity.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Single Quadrupole or TOF).
-
Data acquisition and processing software.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is versatile for a wide range of compounds.[13]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Injection Mode: Split (20:1). A split injection prevents column overloading with the main component.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Acetone (high purity grade).
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of solvent to obtain a concentration of 1 mg/mL.
-
Data Analysis
Purity is determined by area percent from the Total Ion Chromatogram (TIC). The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for tentative identification of impurities. The mass spectrum of the main peak should be consistent with the structure of 5-Chloro-[][2][3]triazolo[1,5-c]pyrimidine (Molecular Weight: 154.56 g/mol ).[4]
| Parameter | Expected Outcome |
| Main Peak RT | Dependent on final method, but should be well-resolved. |
| Main Peak Mass Spectrum | Shows a molecular ion (M+) at m/z 154 and a characteristic M+2 peak at m/z 156 (due to ³⁷Cl isotope) in an ~3:1 ratio. |
| Impurity Identification | Comparison of impurity mass spectra with libraries (NIST/Wiley) for tentative ID.[16] |
References
- ACS Publications. Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
- PubMed Central (PMC). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]
- Beilstein Journal of Organic Chemistry. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
- MDPI.
- SIELC Technologies. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]
- INDOFINE Chemical Company. 5-CHLORO[1][2][3]TRIAZOLO[1,5-c]PYRIMIDINE | 76044-36-5. [Link]
- PubMed Central (PMC). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
- PubMed.
- ResearchGate. (PDF) An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. [Link]
- PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
- ResearchGate. (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. [Link]
- PubMed. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. [Link]
- American Elements. 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. [Link]
- PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
- MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
- PubMed.
- Longdom Publishing.
- LCGC International.
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-CHLORO[1,2,4]TRIAZOLO[1,5-c]PYRIMIDINE | 76044-36-5 | INDOFINE Chemical Company [indofinechemical.com]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 11. longdom.org [longdom.org]
- 12. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Guide to the Analytical Quantification of 5-Chloro-triazolo[1,5-c]pyrimidine using Validated HPLC and LC-MS/MS Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed, validated analytical procedures for the quantitative analysis and purity assessment of 5-Chloro-triazolo[1,5-c]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Two primary methodologies are presented: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and impurity profiling, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed to meet the rigorous standards of pharmaceutical development, adhering to principles outlined by the International Conference on Harmonisation (ICH).
Introduction and Analytical Rationale
The 1,2,4-triazolo[1,5-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its isoelectronic relationship with purines and its versatile biological activities. 5-Chloro-triazolo[1,5-c]pyrimidine (CAS: 76044-36-5) serves as a key intermediate or final compound in various research and development pipelines. Accurate and precise analytical methods are therefore indispensable for ensuring the quality, consistency, and purity of this molecule throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering the resolution and reliability required for determining the purity of active pharmaceutical ingredients (APIs) and quantifying impurities. For applications demanding higher sensitivity, such as in pharmacokinetic studies or for the detection of trace-level genotoxic impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive technique.
This guide provides two self-validating systems for the analysis of 5-Chloro-triazolo[1,5-c]pyrimidine, explaining the causality behind each experimental choice to empower researchers to implement and adapt these methods confidently.
Analyte Characterization and Standard Preparation
A foundational principle of quantitative analysis is the use of a well-characterized reference standard. The accuracy of all subsequent measurements is directly dependent on the purity and identity of this standard. Given that some commercial sources of 5-Chloro-triazolo[1,5-c]pyrimidine may not provide comprehensive analytical data, it is imperative that the user qualifies their reference material before use.
Table 1: Physicochemical Properties of 5-Chloro-triazolo[1,5-c]pyrimidine
| Property | Value | Source |
| CAS Number | 76044-36-5 | |
| Molecular Formula | C₅H₃ClN₄ | |
| Molecular Weight | 154.56 g/mol | |
| Appearance | Solid | |
| SMILES | Clc1nccc2ncnn12 |
Protocol 2.1: Preparation of Analytical Stock and Working Standards
Rationale: Acetonitrile is chosen as the primary solvent due to its compatibility with reverse-phase chromatography and its ability to solubilize a wide range of small organic molecules. Serial dilution is a standard practice to minimize error when preparing low-concentration working standards.
-
Stock Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10.0 mg of the 5-Chloro-triazolo[1,5-c]pyrimidine reference standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of acetonitrile (HPLC or LC-MS grade).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask 15-20 times. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Preparation (e.g., 0.1 mg/mL for HPLC):
-
Pipette 1.0 mL of the 1.0 mg/mL Stock Standard into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase initial composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to minimize peak distortion.
-
Mix thoroughly. This solution should be prepared fresh daily.
-
Method 1: HPLC-UV for Purity and Assay Determination
This reverse-phase HPLC method is designed for the reliable determination of 5-Chloro-triazolo[1,5-c]pyrimidine purity and for assay calculations in bulk material or formulated products. The method's validation follows the ICH Q2(R1) guidelines to ensure its suitability for quality control environments.
Application Notes and Protocols for 5-Chloro-triazolo[1,5-c]pyrimidine in Medicinal Chemistry
Application Notes and Protocols for 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-c]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry. As a purine isostere, it provides a stable and synthetically accessible core for developing ligands that target ATP-binding sites in various enzymes, particularly kinases.[3] Its unique arrangement of nitrogen atoms offers a distinct hydrogen bonding profile compared to native purines, allowing for the generation of novel intellectual property and the exploration of new binding interactions.
This document focuses on a key derivative: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (CAS: 76044-36-5) .[4] The introduction of a chlorine atom at the C5 position transforms the core scaffold into a highly versatile intermediate. This C5 position is electronically deficient, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, providing a direct and efficient handle for introducing a wide array of chemical functionalities. By strategically selecting nucleophiles, medicinal chemists can rapidly generate libraries of 5-substituted derivatives to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
This guide provides detailed, field-proven protocols for the synthesis of the title compound and its subsequent diversification, alongside a specific application note detailing its use in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.
Part 1: Synthesis and Chemical Manipulation
The strategic utility of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine begins with its efficient preparation and predictable reactivity. The protocols below are designed for scalability and reliability.
Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
The most common and robust method for synthesizing the title compound is the chlorination of its corresponding hydroxyl precursor,[1][2][3]triazolo[1,5-c]pyrimidin-5-ol. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The following protocol is adapted from established procedures for the chlorination of analogous hydroxypyrimidines, optimized for high yield and purity on a multi-gram scale.[5]
Causality Behind Experimental Choices:
-
Reagent: POCl₃ serves as both the chlorinating agent and, when used in excess, the solvent. However, for improved safety and reduced environmental impact, a solvent-free approach with an equimolar amount of POCl₃ is preferred for larger scales.[5]
-
Base: An organic base like pyridine or N,N-dimethylaniline is often added to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
Temperature: The reaction requires heating to overcome the activation energy for the formation of the chlorophosphate intermediate and subsequent substitution. A sealed reactor is used to maintain pressure and prevent the loss of volatile POCl₃.[5]
-
Work-up: Quenching the reaction mixture with ice-water hydrolyzes any remaining POCl₃. Careful neutralization with a base like Na₂CO₃ is critical to precipitate the product and ensure it is not protonated, which would increase its water solubility.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the target chloro-intermediate.
Step-by-Step Protocol:
-
Reaction Setup: In a pressure-rated, Teflon-lined stainless steel reactor, add[1][2][3]triazolo[1,5-c]pyrimidin-5-ol (1.0 eq), phosphorus oxychloride (POCl₃, 1.0-1.1 eq per hydroxyl group), and pyridine (1.0 eq).
-
Reaction Conditions: Seal the reactor tightly. Place it in a heating mantle or oil bath and heat the mixture to 160 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS if possible (by quenching a small aliquot).
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Caution: Perform the next step in a well-ventilated fume hood behind a blast shield. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice (~10 volumes).
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base to the aqueous mixture until the pH reaches 8-9. The product will precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like cold methyl t-butyl ether (MTBE) to aid in drying. Dry the solid under vacuum to afford 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)
The C5-chloro group is readily displaced by a variety of nucleophiles. This SNAr reaction is the key to generating compound libraries. Amine nucleophiles are particularly common in medicinal chemistry to install groups that can form key hydrogen bonds with protein targets.
Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring facilitates the initial attack of the nucleophile at C5, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). In the second, faster step, the chloride ion is expelled, restoring aromaticity and yielding the 5-substituted product.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the intermediate complex and do not interfere with the nucleophile.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to scavenge the HCl produced, particularly when using amine salts or primary/secondary amines as nucleophiles.
-
Temperature: The reaction rate is dependent on the nucleophilicity of the incoming group and the presence of activating/deactivating groups on the scaffold. Heating is typically required, ranging from 80 °C to 150 °C.
SNAr Workflow Diagram:
Caption: General workflow for library generation via SₙAr.
Step-by-Step Protocol (Example with an Amine):
-
Reaction Setup: To a solution of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP, ~0.2 M), add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 5-substituted product.
Part 2: Application Note - Targeting the Cell Cycle with[1][2][3]triazolo[1,5-c]pyrimidine-Based CDK2 Inhibitors
Scientific Context: CDK2 as a Target in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[3] CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, is crucial for the G1/S phase transition and for initiating DNA replication.[1][2] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a validated therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. The ATP-binding pocket of CDK2 has been extensively targeted for small molecule inhibitor design.
The[1][2][3]triazolo[1,5-c]pyrimidine scaffold, particularly when fused with other rings like pyrazole, has emerged as a highly effective core for developing potent and selective CDK2 inhibitors.[1][2] The scaffold acts as a "hinge-binder," mimicking the adenine portion of ATP to form key hydrogen bonds with the backbone of the kinase hinge region (e.g., Leu83 in CDK2).[2] The 5-position points out towards the solvent-exposed region of the ATP pocket, making it an ideal vector for introducing substituents that can enhance potency and modulate physicochemical properties.
CDK2 Signaling Pathway Diagram:
Caption: Simplified CDK2 pathway leading to S-phase entry.
Application Data: Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives
Research has demonstrated that fusing a pyrazole ring to the[1][2][3]triazolo[1,5-c]pyrimidine core yields a tricyclic system with exceptional CDK2 inhibitory activity. The 5-chloro handle of a precursor molecule is instrumental in synthesizing these advanced structures. Below is a summary of published data for representative compounds from this class, showcasing the high potency achievable with this scaffold.[2]
| Compound ID (Reference) | Structure | CDK2 IC₅₀ (µM) | Anti-proliferative Activity (Cell Line, IC₅₀ µM) |
| Compound 15 [2] | 8-(4-chlorophenyl)-5-((4-methylpiperazin-1-yl)methyl)-2-phenyl-2H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 0.061 | HCT-116, 0.51 |
| Compound 14 [2] | 2-phenyl-8-(p-tolyl)-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-2H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 0.082 | MCF-7, 0.72 |
| Compound 8 [2] | N-(4-(5-((4-methylpiperazin-1-yl)methyl)-2-phenyl-2H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-8-yl)phenyl)acetamide | 0.091 | HCT-116, 0.88 |
Summary of Insights:
-
The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core is a highly effective scaffold for potent CDK2 inhibition, achieving low nanomolar enzymatic activity.
-
The substituents, which can be introduced via chemistry enabled by the 5-chloro precursor, are crucial for achieving high potency and favorable cellular activity.
-
The use of piperazine moieties is a common strategy in kinase inhibitor design to improve solubility and engage with solvent-exposed regions of the active site.
References
- El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(9), 1103-1117. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1854. [Link]
- Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
- Anderson, M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4801. [Link]
- Ashton, W. T., et al. (1993). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 36(25), 3971-3980. [Link]
- El-Gamal, M. I., et al. (2022). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate.
- ResearchGate. (n.d.). Chemical structures of CDK4/6 selective drugs (abemaciclib,...). ResearchGate.
- Wang, L., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(11), 2949. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Chloro-triazolo[1,5-c]pyrimidine as a Kinase Inhibitor Scaffold
Application Notes and Protocols for 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a bioisostere of the natural purine ring system. This structural similarity allows it to effectively compete with ATP for the binding sites of various protein kinases, making it a "privileged scaffold" in the design of kinase inhibitors. The strategic placement of a chlorine atom at the 5-position, yielding 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, creates a versatile chemical intermediate. This functionalization not only offers a reactive handle for the synthesis of diverse compound libraries through nucleophilic substitution but also has the potential to modulate the biological activity of the core structure. This document provides a comprehensive guide to the application of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine as a foundational element in the development of novel kinase inhibitors. We will delve into the rationale behind its use, synthetic strategies, and detailed protocols for its biological evaluation.
Introduction: The Triazolopyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The triazolopyrimidine core, due to its structural resemblance to adenine, is an attractive starting point for the design of ATP-competitive kinase inhibitors.
The broader family of triazolopyrimidines has demonstrated significant potential in targeting a range of kinases. For instance, derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been developed as potent inhibitors of S-Phase Kinase-Associated Protein 2 (SKP2), demonstrating promising antitumor activity.[4] Furthermore, pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[5] These examples underscore the versatility of the triazolopyrimidine framework in generating selective and potent kinase inhibitors.
The subject of this guide, 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (CAS 76044-36-5), represents a key building block for extending the chemical diversity and biological activity of this scaffold.[1][] The chloro group at the 5-position is a synthetically valuable feature, allowing for the introduction of various substituents to probe the chemical space around the core and optimize interactions with the target kinase.
Synthetic Pathways and Chemical Logic
The synthesis of the 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine core and its subsequent derivatization are central to its application in drug discovery. While specific synthetic details for this exact molecule are not extensively published in the primary literature, its synthesis can be inferred from established methods for related triazolopyrimidine systems.
A plausible synthetic approach involves the Dimroth-type rearrangement of a corresponding 4-hydrazinopyrimidine derivative under acidic conditions.[7] The chlorine atom can be introduced through various chlorinating agents.
The true utility of the 5-chloro substituent lies in its ability to undergo nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, and thiols, at the 5-position. This chemical versatility is paramount for constructing focused libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Biological Evaluation Protocols
The characterization of novel kinase inhibitors derived from the 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine scaffold involves a tiered approach, starting with broad antiproliferative screening and culminating in specific enzymatic and cellular assays.
General Antiproliferative Activity Assessment
A primary screen to assess the general cytotoxic or cytostatic effects of the synthesized compounds is crucial. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate cancer cell lines of interest (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assays
To determine if the observed antiproliferative activity is due to the inhibition of a specific kinase, direct enzymatic assays are necessary. The choice of kinase will depend on the design rationale of the synthesized library. For instance, if the library was designed to target EGFR, an EGFR kinase assay would be appropriate.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, typically DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
-
Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Mechanistic Assays
Once a compound is identified as a potent inhibitor of a specific kinase, it is important to confirm its mechanism of action in a cellular context. This involves examining the phosphorylation status of the kinase's downstream targets.
Protocol 3: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat the relevant cancer cell lines with the test compound at concentrations around its IC50 value for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., for the EGFR pathway, antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, and ERK).[5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Antiviral Agents Using the Triazolopyrimidine Scaffold
Introduction: The Triazolopyrimidine Scaffold as a Privileged Structure in Antiviral Research
Viruses represent a persistent and evolving threat to global health, necessitating a continuous search for novel antiviral agents to combat both emerging pathogens and drug-resistant strains of existing viruses.[1][2] In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as exceptional starting points for drug discovery due to their ability to interact with multiple biological targets. The triazolopyrimidine (TZP) nucleus is one such scaffold that has garnered significant attention for the development of potent antiviral therapeutics.[1][3]
The utility of the TZP core is rooted in several key attributes:
-
Synthetic Tractability: The TZP scaffold is readily synthesized and allows for diverse functionalization at various positions, enabling chemists to systematically explore structure-activity relationships (SAR).[1][4]
-
Favorable Pharmacokinetics: Compounds derived from this scaffold have frequently demonstrated promising pharmacokinetic profiles, a critical aspect of successful drug development.[1][3]
-
Versatile Target Interaction: The TZP structure is capable of forming multiple, specific interactions with biological targets, including viral enzymes crucial for replication.[1]
This guide provides an in-depth overview and a set of detailed protocols for researchers engaged in the discovery and development of antiviral agents based on the triazolopyrimidine scaffold. We will cover aspects from medicinal chemistry and mechanism of action to practical, validated experimental workflows.
Medicinal Chemistry and Synthesis Overview
The synthesis of a library of TZP derivatives is the foundational step in a drug discovery campaign. The most prevalent isomer in medicinal chemistry is the 1,2,4-triazolo[1,5-a]pyrimidine system.[4][5][6] Common synthetic strategies involve the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents. This approach provides a robust and flexible method for generating a wide array of analogs for biological screening.
The strategic placement of different substituents on the TZP core is critical for modulating antiviral activity, selectivity, and drug-like properties. For instance, modifications can be designed to enhance binding affinity to a specific viral protein or to block a critical protein-protein interaction necessary for the viral life cycle.
Known Antiviral Mechanisms of Action
Triazolopyrimidine derivatives have been shown to inhibit a diverse range of viruses, including both DNA and RNA viruses, by targeting various stages of the viral life cycle.[1][7] Documented mechanisms include:
-
Inhibition of Viral Kinases: A prominent mechanism is the inhibition of viral protein kinases. For example, the FDA-approved drug Maribavir, while a benzimidazole riboside, functionally illustrates the principle of targeting the human cytomegalovirus (HCMV) UL97 protein kinase.[2][8][9] This kinase is essential for viral DNA replication, encapsidation, and nuclear egress.[8][10] TZP derivatives can be designed to act as ATP-competitive inhibitors of such viral kinases.
-
Targeting Viral Polymerases: The viral RNA-dependent RNA polymerase (RdRp) is a highly conserved enzyme among RNA viruses and a prime target for antiviral drugs.[11] Some TZP compounds have been investigated for their ability to bind to and inhibit the function of viral polymerases, thereby halting the replication of the viral genome.[11]
-
Blocking Viral Proteases: Viral proteases are critical for processing viral polyproteins into functional units. Recently, a triazolopyrimidinyl scaffold was identified as a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro), highlighting another avenue for TZP-based antiviral development.[12]
-
Inhibition of Viral Capping: The viral mRNA capping process is essential for RNA stability and translation. Certain[1][8][9]triazolo[4,5-d]pyrimidin-7(6H)-ones have demonstrated activity against Chikungunya virus (CHIKV) by targeting the viral capping enzyme nsP1.[13]
-
Inhibition of HBsAg Secretion: For viruses like Hepatitis B (HBV), reducing the viral antigen load is a key therapeutic goal. Novel triazolo-pyrimidine derivatives have been developed that specifically inhibit the secretion of the HBV surface antigen (HBsAg).[14]
The workflow for developing these agents typically follows a logical progression from initial screening to detailed mechanism of action studies.
Application Note 1: Primary Antiviral Screening
Protocol: Cell-Based Cytopathic Effect (CPE) Reduction Assay
This protocol is a foundational, high-throughput method to screen a library of triazolopyrimidine compounds for general antiviral activity against a specific virus that causes visible damage (CPE) to host cells.
Principle: Active antiviral compounds will protect host cells from virus-induced cell death. Cell viability is measured using a metabolic indicator dye (e.g., Resazurin or MTT), and the signal is proportional to the number of living cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCMV)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Virus stock with a known titer
-
Triazolopyrimidine compound library dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Control antiviral drug (positive control, e.g., Remdesivir for SARS-CoV-2)
-
DMSO (vehicle control)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to form a confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of your triazolopyrimidine compounds and the positive control drug in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the seeding medium from the cells.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include "cells only" (no virus, no compound) and "vehicle control" (cells + virus + DMSO) wells.
-
-
Viral Infection:
-
Dilute the virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.01-0.1 (this should be optimized to cause 80-100% CPE in 48-72 hours).
-
Add 50 µL of the diluted virus to all wells except the "cells only" wells. The final volume in each well is now 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for the pre-determined time required to observe significant CPE (e.g., 72 hours).
-
-
Quantification of Cell Viability:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C until the "cells only" wells turn a distinct pink/purple.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the vehicle control.
-
Plot the percentage reduction against the compound concentration and use a non-linear regression model to determine the half-maximal effective concentration (EC₅₀).
-
Self-Validation System:
-
Positive Control: The known antiviral drug should show a dose-dependent reduction in CPE.
-
Vehicle Control: Wells with cells, virus, and DMSO should show maximum CPE.
-
Cell Control: Wells with cells only should show maximum viability (no CPE).
-
Z'-factor: For high-throughput screens, calculate the Z'-factor using the cell and vehicle controls to assess assay quality. A Z' > 0.5 is considered excellent.
Application Note 2: Cytotoxicity Assessment
Protocol: Resazurin-Based Cytotoxicity Assay
It is critical to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound killing the host cells. This assay should be run in parallel with the antiviral screen using the same host cell line.
Step-by-Step Methodology:
-
Cell Seeding: Follow Step 1 from the CPE Reduction Assay protocol.
-
Compound Addition: Prepare and add the same serial dilutions of your triazolopyrimidine compounds to the cells as in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) but without adding any virus .
-
Quantification & Analysis: Follow Steps 5 and 6 from the CPE Reduction Assay. The result of this analysis will be the half-maximal cytotoxic concentration (CC₅₀).
Data Interpretation: The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is the ratio of cytotoxicity to antiviral activity.
-
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more promising compound, as the therapeutic window (the concentration range where the drug is effective but not toxic) is wider. Generally, an SI > 10 is considered a good starting point for further investigation.
Table 1: Example Data for Triazolopyrimidine Analogs
| Compound ID | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| TZP-001 | 1.2 | >100 | >83 |
| TZP-002 | 5.8 | 65 | 11.2 |
| TZP-003 | 0.9 | 5.5 | 6.1 |
| Pos. Control | 0.5 | >100 | >200 |
In this example, TZP-001 would be prioritized as the top lead candidate due to its potent antiviral activity and high selectivity index.
Application Note 3: Mechanism of Action (MoA) Elucidation
Case Study: Investigating Inhibition of a Viral Kinase
Let's assume a lead compound, TZP-001, has been identified with potent activity against Human Cytomegalovirus (HCMV). A plausible hypothesis is that it targets the pUL97 kinase.[10]
Protocol: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated pUL97 kinase.
Principle: Recombinant pUL97 enzyme is incubated with a generic kinase substrate and ATP. The amount of phosphorylated substrate is quantified, often using luminescence (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as a proxy for kinase activity.
Materials:
-
Recombinant HCMV pUL97 kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
TZP-001 and control compounds
-
Kinase assay kit (e.g., ADP-Glo™ from Promega)
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, ATP solution, and recombinant enzyme according to the kit manufacturer's instructions.
-
Compound Plating: Serially dilute TZP-001 in assay buffer and plate into the 384-well plate.
-
Kinase Reaction:
-
Add the pUL97 enzyme and substrate mixture to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Development:
-
Stop the kinase reaction and measure the remaining ATP by adding the first detection reagent from the kit. Incubate for 40 minutes.
-
Add the second detection reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no enzyme). Plot percent inhibition versus compound concentration to determine the IC₅₀ for kinase inhibition.
Expected Outcome: If TZP-001 is a direct inhibitor of pUL97, you will observe a dose-dependent decrease in the luminescent signal, yielding a potent IC₅₀ value. This biochemical evidence, combined with the cell-based antiviral data, provides strong validation for the compound's mechanism of action.
Conclusion and Future Directions
The triazolopyrimidine scaffold is a validated and highly promising starting point for the development of novel antiviral agents.[1][6] Its synthetic accessibility and favorable chemical properties allow for extensive optimization of potency, selectivity, and pharmacokinetic parameters. The protocols outlined in this guide provide a robust framework for researchers to screen compound libraries, prioritize hits, and elucidate their mechanisms of action. Future work in this area will likely focus on expanding the range of viral targets for TZP-based inhibitors and leveraging computational chemistry to design next-generation compounds with broad-spectrum activity or high specificity for drug-resistant viral strains.
References
- Zippilli, C., et al. (2022). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Current Medicinal Chemistry, 29(8), 1379-1407.
- McCarthy, M., et al. (2024). Maribavir: Mechanism of action, clinical, and translational science.
- Takeda Pharmaceuticals. Mechanism of Action (MOA) | LIVTENCITY® (maribavir). LIVTENCITY HCP.
- Shannon-Lowe, C., & Emery, V. C. (2010). Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir. Herpesviridae.
- Patsnap. (2024). What are UL97 inhibitors and how do they work?.
- McCarthy, M., et al. (2024). Maribavir: Mechanism of action, clinical, and translational science.
- Zippilli, C., et al. (2021). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Bentham Science.
- Sun, D., et al. (2011). Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion. Journal of Medicinal Chemistry.
- Gigante, A., et al. (2017). Antiviral activity of[1][9][10]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Research, 144, 216-222.
- Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- Hafez, H. N., et al. (2020). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. Medicinal Chemistry.
- Mrayej, O. A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI.
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 20, 1567-1578.
- Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Octahedron Drug Research, 6, 1-15.
- Zippilli, C., et al. (2021). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Bentham Science.
- Patsnap. (2024). What is the mechanism of Triazavirin?.
- Knez, D., et al. (2024). Identification of Triazolopyrimidinyl Scaffold SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitor.
Sources
- 1. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are UL97 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile | Bentham Science [eurekaselect.com]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 10. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 12. Identification of Triazolopyrimidinyl Scaffold SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of Triazolopyrimidines as A2A Receptor-Selective Antagonists
Introduction: Targeting the Adenosine A2A Receptor
The Adenosine A2A receptor (A2AAR) is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease (PD).[1][2] A2A receptors are highly concentrated in the basal ganglia, particularly the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons.[3] Activation of A2A receptors by endogenous adenosine exerts an antagonistic effect on D2 receptor function, effectively acting as a "brake" on motor activity.[3] Consequently, blocking these A2A receptors with selective antagonists represents a compelling non-dopaminergic strategy to enhance motor function in PD.[1][2]
Among the various chemical scaffolds developed, the triazolopyrimidine nucleus has proven to be a key pharmacophore for potent and selective A2AAR antagonists.[4][5] Compounds based on this structure, such as the clinical candidate Preladenant, have demonstrated efficacy in preclinical models and clinical trials.[4][5][6] This guide provides a comprehensive overview of the A2A receptor signaling pathway and detailed protocols for the in vitro and in vivo characterization of novel triazolopyrimidine-based A2A receptor antagonists.
Mechanism of Action: The A2A Receptor Signaling Cascade
The A2AAR is canonically coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[7][8] Upon binding of an agonist like adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[8][9][10] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the cAMP responsive element-binding protein (CREB), modulating gene expression and cellular function.[9][11] In the context of the striatum, this signaling cascade opposes the effects of dopamine D2 receptor activation, which is coupled to Gi and inhibits adenylyl cyclase.
Triazolopyrimidine antagonists function by competitively binding to the A2A receptor, preventing adenosine from binding and activating this Gs-coupled pathway. This blockade effectively removes the inhibitory influence of adenosine on dopamine signaling, thereby normalizing motor control pathways implicated in Parkinson's disease.
Caption: A2A Receptor canonical signaling pathway.
The Triazolopyrimidine Scaffold: Structure-Activity Relationships
The[3][7][12]triazolo[1,5-c]pyrimidine core is a privileged scaffold for A2AAR antagonists.[6][13] Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity over other adenosine receptor subtypes, particularly the A1 receptor.[14][15]
Key SAR insights include:
-
Substitutions on the Pyrimidine Moiety: The nature and position of substituents are critical. For instance, an amino group at the 5-position and specific substitutions at the N7 and N8 positions can significantly influence affinity and selectivity for different adenosine receptor subtypes.[16]
-
Aryl and Heterocyclic Groups: The introduction of aryl groups, such as a furan ring, often enhances potency.[17] The linkage and composition of these groups are fine-tuned to maximize interaction with the receptor's binding pocket.
-
Side Chains: The addition of specific side chains, often containing piperazine derivatives, has led to the development of compounds with nanomolar and even sub-nanomolar affinity for the A2A receptor.[14][15]
The table below summarizes binding affinity data for representative triazolopyrimidine derivatives, illustrating the high potency and selectivity achievable with this scaffold.
| Compound ID | Core Scaffold | Key Substituent | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) | Reference |
| SCH 442416 | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | Phenyl | 1.1 | >1000 | >900 | [18][19] |
| Preladenant | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | Pyridine | 1.1 | 2900 | 2636 | [5] |
| Compound 26h | Triazolopyrimidine | Octahydropyrido[1,2-a]pyrazine | 0.2 | 3300 | 16500 | [14] |
| Compound 1a | Pyridone-substituted Triazolopyrimidine | Phenyl | 5.58 | 24.2 | 4.3 | [4][5] |
Experimental Protocols
A systematic evaluation of a novel triazolopyrimidine antagonist involves a tiered approach, beginning with in vitro characterization of receptor binding and functional activity, followed by in vivo assessment of efficacy in disease models.
In Vitro Characterization
Principle: This assay quantifies the affinity of a test compound (the "competitor") for the A2A receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.[20] The resulting IC50 value (concentration of competitor that displaces 50% of the radioligand) is converted to a binding affinity constant (Ki).[20]
Materials:
-
Receptor Source: Membrane preparations from HEK-293 or CHO cells stably expressing the human A2A receptor.[21]
-
Radioligand: [³H]ZM241385 or another suitable high-affinity A2AAR radiolabeled antagonist.[4]
-
Test Compound: Triazolopyrimidine derivative of interest, dissolved in DMSO.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled A2A antagonist (e.g., ZM241385 or Preladenant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[22]
-
Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[22]
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (buffer + radioligand), Non-specific Binding (non-specific control + radioligand), and Competition (serial dilutions of test compound + radioligand).
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer (for Total Binding) or the appropriate concentration of test compound or non-specific control.
-
Add 150 µL of the receptor membrane preparation (typically 5-20 µg protein per well).[22]
-
Initiate the binding reaction by adding 50 µL of the [³H] radioligand at a final concentration near its Kd value.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[22]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis (Self-Validating System):
-
Specific Binding: Calculate by subtracting the counts per minute (CPM) of the Non-specific Binding wells from the Total Binding wells. The specific binding should be >80% of the total binding for a robust assay.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. This provides a true measure of the compound's affinity.
Principle: This cell-based functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular cAMP.[8] Since the A2A receptor is Gs-coupled, an agonist will increase cAMP levels. A competitive antagonist will shift the agonist's dose-response curve to the right, and its potency (IC50) can be determined.[8][23]
Materials:
-
Cell Line: HEK-293 cells stably expressing the human A2A receptor.[23][24]
-
Agonist: A potent A2A receptor agonist such as NECA or CGS-21680.[8][25]
-
Test Compound: Triazolopyrimidine derivative of interest.
-
PDE Inhibitor: A phosphodiesterase (PDE) inhibitor like Ro 20-1724 or IBMX is crucial. It prevents the degradation of cAMP, amplifying the signal and increasing the assay window.[26]
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or fluorescence polarization.[8]
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells into a 96- or 384-well plate and grow overnight.[23]
-
Antagonist Pre-incubation: Remove the culture medium. Add assay buffer containing the PDE inhibitor and varying concentrations of the test compound (triazolopyrimidine antagonist). Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the A2A agonist (e.g., NECA) at a concentration that elicits ~80% of its maximal response (EC80). This provides a robust signal for the antagonist to inhibit.
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for cAMP accumulation.[27]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[24]
Data Analysis (Self-Validating System):
-
Controls: Include wells with no agonist (basal cAMP), agonist only (maximal stimulation), and a known A2A antagonist as a positive control.
-
IC50 Determination: Normalize the data with the basal signal as 0% inhibition and the maximal agonist-stimulated signal as 100% (or 0% inhibition). Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the IC50 value. This value represents the functional potency of the antagonist.
In Vivo Efficacy Assessment
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, recapitulating key pathological features of Parkinson's disease and inducing motor deficits in mice.[3][12] This model is used to assess the ability of A2A antagonists to improve motor function.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to MPTP.[3]
-
Neurotoxin: MPTP hydrochloride, dissolved in sterile 0.9% saline.
-
Test Compound: Triazolopyrimidine antagonist, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Behavioral Apparatus: Rotarod, open field arena, or cylinder test equipment.
Procedure:
-
MPTP Administration (Acute or Sub-acute Regimen):
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) four times at 2-hour intervals on a single day. All handling of MPTP must be done with strict adherence to safety protocols.
-
-
Post-Toxin Recovery: Allow mice to recover for 3-7 days. During this period, the dopaminergic lesion develops, and motor deficits become apparent.
-
Compound Administration: Administer the triazolopyrimidine antagonist at various doses. Include a vehicle control group and potentially a positive control group (e.g., L-DOPA).
-
Behavioral Testing: 30-60 minutes after compound administration, assess motor function using standardized tests:
-
Rotarod Test: Measures motor coordination and balance by recording the latency to fall from a rotating rod.
-
Cylinder Test: Assesses forelimb akinesia by measuring the preferential use of the non-impaired paw for wall exploration in a cylinder.
-
Open Field Test: Quantifies locomotor activity (distance traveled, rearing frequency) to assess general motor function.
-
-
Post-mortem Analysis (Optional but Recommended): After the final behavioral test, euthanize the animals and harvest the brains. Perform tyrosine hydroxylase (TH) immunohistochemistry on striatal and nigral sections to quantify the extent of the dopaminergic lesion, validating the model's success.
Data Analysis (Self-Validating System):
-
Lesion Validation: The vehicle-treated MPTP group must show a significant motor deficit compared to a saline-injected control group. TH staining should confirm a >50% loss of dopaminergic neurons in the substantia nigra.
-
Efficacy Evaluation: Compare the performance of the antagonist-treated groups to the vehicle-treated MPTP group. A statistically significant improvement in motor scores indicates therapeutic efficacy. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Overall Experimental & Validation Workflow
The successful characterization of a novel triazolopyrimidine antagonist follows a logical progression from initial screening to in vivo validation. Each stage provides critical data that informs the decision to advance the compound.
Caption: High-level workflow for antagonist characterization.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Testing A2A Antagonist Efficacy in In Vivo Mouse Models of Parkinson's Disease. BenchChem.
- BenchChem Technical Support Team. (2025). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism. BenchChem.
- Ikeda, K., et al. (2002). Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease. Journal of Neurochemistry. [Link]
- Gao, Z. G., et al. (2010). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.).
- Li, Y., et al. (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. ACS Medicinal Chemistry Letters. [Link]
- Baraldi, P. G., et al. (2002). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Current Topics in Medicinal Chemistry. [Link]
- Apasov, S. G., et al. (2000).
- Montesinos, M. C., & Cronstein, B. N. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis.
- Dowling, J. E., et al. (2005). Synthesis of[3][7][12]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- BenchChem Technical Support Team. (2025).
- Neustadt, B. R., et al. (2009). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Jenner, P. (2014). An overview of adenosine A2A receptor antagonists in Parkinson's disease.
- Ohta, A., et al. (2019). Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+ T-Cells. Frontiers in Immunology. [Link]
- Lu, C., et al. (2022). Adenosine-A2AR Pathway in Cancer Immunotherapy. Frontiers in Pharmacology. [Link]
- Gao, Z. G., et al. (2010). Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service. [Link]
- Dowling, J. E., et al. (2005). Synthesis of[3][7][12]triazolo[1,5-a]pyrazines as adenosine A(2A) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- BioWorld Science. (2007). Novel adenosine A2A receptor antagonist effective in models of Parkinson's disease. [Link]
- Li, Y., et al. (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. ACS Medicinal Chemistry Letters. [Link]
- Pinna, A. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences. [Link]
- Palle, V. P., et al. (2004). Triamino derivatives of triazolotriazine and triazolopyrimidine as adenosine A2a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Trivedi, R., et al. (2008). Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Eurofins Discovery. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
- Trivedi, R., et al. (2008). Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Basith, S., et al. (2018).
- Baraldi, P. G., et al. (2002). Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? Current Pharmaceutical Design. [Link]
- ACS Pharmacology & Translational Science. (n.d.).
- Baraldi, P. G., et al. (2012).[3][7][12]Triazolo[1,5-c]pyrimidine Nucleus as Adenosine Receptor Antagonists. ChemMedChem. [Link]
- Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]
- BPS Bioscience. (n.d.). Data Sheet: A2aR - HEK293 Recombinant Cell Line. [Link]
- Köfalvi, A., et al. (2011). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. Journal of Neurochemistry. [Link]
- BenchChem Technical Support Team. (2025). Application Note: Measuring Inupadenant's A2A Receptor Antagonism using a cAMP Assay.
- Neustadt, B., et al. (2009). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Semantic Scholar. [Link]
- Google Patents. (n.d.).
- Gentile, D., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules. [Link]
Sources
- 1. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [1,2,4]Triazolo[1,5-c]pyrimidine Nucleus as Adenosine Receptor Antagonists: Shift in Selectivity from A2A to A3 Adenosine Receptors. [ricerca.unityfvg.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. innoprot.com [innoprot.com]
- 26. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
Protocol for derivatizing 5-Chloro-triazolo[1,5-c]pyrimidine for SAR studies
Application Note & Protocol
Topic: Protocol for Derivatizing 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The[1][2][3]triazolo[1,5-c]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for purines in the design of novel therapeutic agents.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6] A key intermediate for exploring the chemical space around this scaffold is 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. The chlorine atom at the C5 position is an excellent leaving group, rendering the scaffold amenable to nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed, experience-driven guide for the strategic derivatization of this intermediate to generate a diverse library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. We present robust protocols for the introduction of amine, thiol, and alcohol-based nucleophiles, explain the underlying chemical principles, and offer insights into reaction optimization and characterization.
Introduction: The Strategic Value of the Triazolo[1,5-c]pyrimidine Scaffold
In modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The[1][2][3]triazolo[1,5-c]pyrimidine system is one such scaffold. Its structural similarity to endogenous purines allows it to interact with a variety of enzymes and receptors, while its unique electronic properties offer advantages in metabolic stability and synthetic accessibility.[5][7]
SAR studies are fundamental to transforming a biologically active "hit" compound into a viable "lead" candidate. This is achieved by systematically modifying the structure of the hit molecule and assessing how these changes impact its biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 5-chloro derivative of the triazolo[1,5-c]pyrimidine core is an ideal starting point for such studies due to the reactivity of the C5 position.
This guide provides the necessary protocols to exploit this reactivity, enabling research teams to rapidly generate a focused library of compounds to probe the SAR at this critical position.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) at C5
The derivatization of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds efficiently without the need for a metal catalyst due to the intrinsic electronic properties of the heterocyclic system.
Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. This effect is significantly amplified by the fused, electron-withdrawing triazole ring and the two nitrogen atoms within the pyrimidine ring itself. This strong electron withdrawal polarizes the C5-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack.[8][9] The subsequent loss of the chloride ion, a good leaving group, is rapid and restores the aromaticity of the system, driving the reaction to completion.
Caption: General mechanism for the SNAr reaction at the C5 position.
General Workflow for SAR Library Generation
A systematic approach is crucial for efficiently building and screening a chemical library. The workflow outlined below ensures reproducibility and generates high-quality data for robust SAR analysis.
Caption: Workflow for SAR library generation and analysis.
Detailed Derivatization Protocols
The following protocols are optimized for small-scale synthesis (10-100 mg) suitable for library generation. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (Starting Material)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane
-
Bases: N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
A diverse set of nucleophiles (primary/secondary amines, thiols, alcohols, phenols)
-
Standard laboratory glassware, magnetic stir plates, and inert atmosphere setup (Nitrogen or Argon)
Protocol 1: C5-Amination (Displacement with Amines)
This is typically the most facile substitution, proceeding smoothly under mild conditions with a wide range of primary and secondary amines.
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (or Dioxane) to dissolve the starting material (approx. 0.1 M concentration).
-
Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Add a non-nucleophilic organic base, such as DIPEA (2.0 - 3.0 eq). The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
-
Reaction: Seal the vial and stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine. Less reactive anilines may require higher temperatures than more reactive alkylamines.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x) to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-amino-substituted product.
Protocol 2: C5-Thiolation (Displacement with Thiols)
Thiols are potent nucleophiles, especially in their deprotonated thiolate form. This reaction often proceeds rapidly at room temperature or with gentle heating.
-
Setup: To a dry reaction vial with a stir bar, add the desired thiol (1.2 eq) and anhydrous DMF.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq). For less acidic thiols, a stronger base like sodium hydride (NaH, 1.2 eq) may be required. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes to ensure complete formation of the thiolate.
-
Causality: The in-situ formation of the highly nucleophilic thiolate anion is essential for an efficient reaction.
-
-
Substrate Addition: Add a solution of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq) in a minimal amount of DMF.
-
Reaction: Allow the reaction to stir at room temperature or heat to 50-70 °C if necessary.
-
Monitoring & Work-up: Follow the same procedure as described in Protocol 1.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: C5-Alkoxylation / Aryloxylation (Displacement with Alcohols/Phenols)
Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, this transformation requires more forcing conditions, including a strong base and higher temperatures.
-
Setup: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the desired alcohol or phenol (1.5 eq) and anhydrous DMF or DMSO.
-
Base Addition (Critical Step): Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion, 1.5 eq) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are anhydrous. Hydrogen gas is evolved.
-
-
Alkoxide/Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the potent nucleophilic alkoxide/phenoxide is the key to this reaction's success.
-
Substrate Addition: Add 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq).
-
Reaction: Heat the reaction mixture to 100-140 °C. High temperatures are often necessary to achieve a reasonable reaction rate.
-
Monitoring: Monitor by LC-MS. These reactions can be slower, sometimes requiring 12-24 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Follow the purification procedure described in Protocol 1.
Data Presentation for SAR Analysis
Organizing reaction outcomes and biological data in a clear, tabular format is essential for discerning structure-activity relationships.
Table 1: Summary of Reaction Conditions for C5-Derivatization
| Nucleophile Class | Typical Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes & Troubleshooting |
| Amines | 1.1 - 1.5 | DIPEA (2-3) | DMF, Dioxane | 60 - 100 | 2 - 16 | 50 - 90 | For electron-deficient anilines, consider using a stronger base like K₂CO₃ or Cs₂CO₃. |
| Thiols | 1.2 | K₂CO₃ (2) | DMF | RT - 70 | 1 - 8 | 60 - 95 | If reaction is sluggish, pre-forming the thiolate with NaH at 0°C will increase reactivity. |
| Alcohols/Phenols | 1.5 | NaH (1.5) | DMF, DMSO | 100 - 140 | 12 - 24 | 20 - 60 | Reaction is sensitive to steric hindrance. Use of a higher boiling point solvent like DMSO may be necessary. Low yields are common. |
Table 2: Hypothetical SAR Data Presentation
| Compound ID | C5-Substituent (R) | Target IC₅₀ (µM) | Off-Target Selectivity (Fold) | ClogP |
| SM-1 | -Cl | > 50 | - | 1.8 |
| AN-01 | -NHCH₃ | 15.2 | 5 | 1.5 |
| AN-02 | -N(CH₃)₂ | 10.8 | 8 | 1.9 |
| AN-03 | -NH(p-F-Ph) | 1.3 | 50 | 3.5 |
| TH-01 | -S-Et | 8.5 | 12 | 2.6 |
| AL-01 | -O-Et | 25.1 | 3 | 2.2 |
This table illustrates how systematic changes at the C5 position (e.g., from small alkylamines to substituted anilines) can dramatically influence biological potency and physicochemical properties, guiding the next round of synthesis.
Conclusion
The 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a highly valuable and versatile starting material for medicinal chemistry campaigns. The protocols detailed herein provide a robust and reliable framework for generating diverse libraries of C5-substituted analogues via nucleophilic aromatic substitution. By systematically applying these methods and carefully analyzing the resulting biological data, research teams can efficiently navigate the chemical space around this privileged core to uncover novel therapeutic candidates with optimized potency and drug-like properties.
References
- Buckle, D. R., et al. (1983). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry.
- Brown, D. J., & Nagamatsu, T. (1977). Synthesis of s-Triazolo[1,5-c]pyrimidines. Australian Journal of Chemistry.
- Apeh, I. S., et al. (2023). Triazolopyrimidine compounds and its biological activities. ResearchGate.
- Hassan, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
- Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Medicinal Chemistry Communications.
- Abdel-Aziz, H. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Jin, H., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Archives of Pharmacal Research.
- Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
- Li, D., et al. (2016). Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
- Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research.
- Stevens, E. (2019). Nucleophilic aromatic substitutions. YouTube.
- Ghorab, M. M., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules.
- Hu, W., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules.
- Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.
- Gomha, S. M., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Pharmaceuticals.
- Ren, P., et al. (2012). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Gujjar, R., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry.
- Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. RSC Medicinal Chemistry.
- Shi, W., et al. (2021). Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry.
- Ramesh, S., et al. (1983). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Indian Journal of Chemistry.
Sources
- 1. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for evaluating the antimicrobial activity of triazolopyrimidines
Application Note & Protocol
A Comprehensive Framework for Evaluating the Antimicrobial Activity of Novel Triazolopyrimidines
Introduction: The Therapeutic Potential of Triazolopyrimidines
The emergence of multidrug-resistant (MDR) pathogens constitutes a critical threat to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Triazolopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties. Their structural versatility allows for extensive chemical modification, making them an attractive scaffold for the development of new therapeutics. The core structure, a fusion of triazole and pyrimidine rings, is known to interact with various biological targets in microbial cells, suggesting a rich potential for discovering potent new drugs. This guide outlines a systematic approach to rigorously assess the antimicrobial efficacy and preliminary mechanism of action of novel triazolopyrimidine derivatives.
Experimental Design: A Multi-tiered Evaluation Strategy
A robust evaluation of a novel antimicrobial compound requires a phased approach, moving from broad primary screening to more focused mechanistic studies. This strategy ensures that resources are directed toward the most promising candidates.
Diagram: Overall Experimental Workflow
Caption: A phased approach for evaluating triazolopyrimidines.
This workflow progresses from initial hit identification (Phase 1) to lead characterization (Phase 2) and preliminary safety and mechanism of action studies (Phase 3).
Phase 1: Primary Screening for Antimicrobial Activity
The initial goal is to identify which triazolopyrimidine derivatives possess antimicrobial activity and to quantify their potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: Broth microdilution is a highly standardized, scalable, and resource-efficient method for testing a large number of compounds against a panel of microbes. It provides quantitative data (the MIC value) that is essential for structure-activity relationship (SAR) studies.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test triazolopyrimidine compounds dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial/fungal isolates (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension 1:150 in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. The final concentration is critical for reproducibility.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of each triazolopyrimidine in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a 2-fold serial dilution of the compounds. For example, add 100 µL of broth to wells 2-11. Add 200 µL of the compound stock (at a starting concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum (from Step 1) to wells 1-11. This brings the final volume in each well to 200 µL and halves the compound concentration, achieving the desired final test concentrations.
-
Add 100 µL of sterile broth to well 12.
-
The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit microbial growth. A DMSO-only control is recommended.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance at 600 nm.
-
Data Presentation: Hypothetical MIC Values
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| TRP-001 | 4 | >128 | 64 |
| TRP-002 | 128 | 16 | >128 |
| TRP-003 | 2 | 8 | 16 |
| Vancomycin | 1 | N/A | N/A |
| Ciprofloxacin | 0.25 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Compounds with low MIC values (e.g., TRP-001 and TRP-003 against S. aureus) are considered "hits" and are prioritized for further study.
Phase 2: Characterizing Potency and Spectrum of Activity
Once active compounds are identified, the next phase aims to determine if they are bactericidal or bacteriostatic and to understand the speed of their antimicrobial action.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MIC indicates growth inhibition, but not necessarily cell death. The MBC determines the concentration required to kill 99.9% of the initial inoculum, distinguishing a bactericidal (killing) agent from a bacteriostatic (inhibiting) one. This is a crucial parameter for therapeutic potential, as bactericidal agents are often preferred for severe infections.
Methodology:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC plate should show ≤ 10 colonies).
Protocol 3: Time-Kill Kinetic Assay
Rationale: This dynamic assay provides insight into the rate of antimicrobial activity. It reveals how quickly a compound kills a bacterial population at different concentrations (e.g., 2x, 4x, 8x MIC) over time. This information is more pharmacodynamically relevant than a static MIC endpoint.
Methodology:
-
Prepare flasks containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 8x MIC).
-
Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto antibiotic-free agar.
-
Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Diagram: Interpreting Time-Kill Curves
Caption: Representative time-kill curves for different compound effects.
Phase 3: Preliminary Mechanism of Action & Safety
For the most promising lead compounds, initial studies should explore their mechanism and their effect on host cells.
Protocol 4: Crystal Violet Biofilm Inhibition Assay
Rationale: Many chronic infections are associated with biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical indicator of its potential utility.
Methodology:
-
Inhibition of Formation:
-
In a 96-well plate, prepare serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).
-
Inoculate with a standardized bacterial suspension.
-
Incubate for 24-48 hours without shaking to allow biofilm formation.
-
After incubation, discard the planktonic (free-floating) cells and gently wash the wells with PBS.
-
Stain the remaining adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain and solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm. A reduction in absorbance indicates biofilm inhibition.
-
Protocol 5: In Vitro Cytotoxicity Assay
Rationale: A viable antimicrobial drug must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. An early assessment of cytotoxicity is essential to de-risk a compound.
Methodology:
-
Seed a 96-well plate with a mammalian cell line (e.g., HeLa or HEK293) at a specific density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing serial dilutions of the triazolopyrimidine compound.
-
Incubate for 24-48 hours.
-
Assess cell viability using a standard method, such as the MTT assay. The MTT reagent is converted by viable cells into a purple formazan product.
-
Measure the absorbance of the solubilized formazan. The concentration that reduces cell viability by 50% (IC₅₀) is calculated.
-
The Selectivity Index (SI) can be calculated as IC₅₀ / MIC . A high SI value is desirable, indicating that the compound is much more toxic to the microbe than to mammalian cells.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel triazolopyrimidines. Compounds that demonstrate high potency (low MIC/MBC), favorable kinetics, anti-biofilm activity, and a high selectivity index are strong candidates for further preclinical development. Subsequent studies should focus on elucidating the precise molecular target, evaluating in vivo efficacy in animal infection models, and assessing pharmacokinetic and pharmacodynamic (PK/PD) properties.
References
- Title: Synthesis and biological evaluation of new triazolopyrimidine derivatives as antimicrobial and anti-biofilm agents. Source: Scientific Reports URL:[Link]
- Title: Triazolopyrimidines: A review of their synthetic approaches and pleiotropic biological activities. Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
- Title: Understanding and Using CLSI M100-Ed32 Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
- Title: What's the difference between bactericidal and bacteriostatic? Source: British Society for Antimicrobial Chemotherapy URL:[Link]
- Title: A review on antimicrobial peptides (AMPs) and their anti-biofilm activity in clinical applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine
Technical Support Center: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. As a pivotal intermediate in the synthesis of various biologically active molecules, optimizing its yield and purity is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise.
I. Reaction Overview: The Chlorination of[1][2][3]triazolo[1,5-c]pyrimidin-5-ol
The primary and most direct route to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (CAS 76044-36-5) is the chlorination of its precursor,[1][2][3]triazolo[1,5-c]pyrimidin-5-ol.[1] This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent for heteroaromatic hydroxyl compounds. The reaction proceeds via the conversion of the more stable keto tautomer of the starting material into the corresponding chloro derivative.
Technical Support Center: Purification of Chlorinated Triazolopyrimidines
Welcome to the technical support center for the purification of chlorinated triazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing chlorinated triazolopyrimidines?
A1: The impurity profile of your chlorinated triazolopyrimidine is largely dictated by the synthetic route, with the most common being the chlorination of a corresponding hydroxytriazolopyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Key impurities to anticipate include:
-
Unreacted Starting Material: The corresponding hydroxytriazolopyrimidine is a frequent impurity, often due to incomplete reaction. Its polarity is significantly different from the chlorinated product, making it a key target for separation.
-
Hydrolysis Product: The chlorinated product can be susceptible to hydrolysis, reverting to the hydroxytriazolopyrimidine, especially during aqueous workups or on silica gel if the conditions are not anhydrous.[3]
-
Phosphorous-Containing Byproducts: When using POCl₃, residual phosphorus compounds can contaminate the final product. These are often addressed during the workup and quenching steps.[1][3]
-
Isomeric Impurities: Depending on the substitution pattern of your starting material, the formation of regioisomers is possible, although often less common with many triazolopyrimidine scaffolds.
-
Process-Related Impurities: These can include residual solvents, reagents, or byproducts from earlier synthetic steps.[4]
Q2: My chlorinated triazolopyrimidine appears to be degrading during flash chromatography on silica gel. What is happening and how can I prevent it?
A2: This is a common issue and is most likely due to the hydrolytic instability of the chloro group on the electron-deficient triazolopyrimidine ring system.[3][5] Silica gel has a slightly acidic surface with bound water molecules, which can facilitate the hydrolysis of your chlorinated product back to the more polar hydroxytriazolopyrimidine starting material.
To mitigate this, consider the following strategies:
-
Use a Less Polar, Anhydrous Mobile Phase: Employing a non-polar solvent system can reduce the contact time of your compound with the stationary phase. Ensure your solvents are dry.
-
Neutralize the Silica Gel: You can use a mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica gel.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized).[6]
-
Rapid Purification: As the name suggests, flash chromatography should be performed quickly to minimize the time your compound spends on the column.
Q3: What are the best analytical techniques to assess the purity of my chlorinated triazolopyrimidine?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A well-developed HPLC method can separate and quantify your main product and various impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying impurities.[7][8][9] It provides the molecular weight of co-eluting species, which can help in deducing their structures, such as identifying the presence of the starting hydroxytriazolopyrimidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product and for identifying and quantifying impurities, especially if you have the spectra of potential contaminants for comparison.[10]
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and for developing a suitable solvent system for flash chromatography.[6]
Troubleshooting Purification Workflows
Challenge 1: Residual Phosphorus Oxychloride (POCl₃) in the Crude Product
Residual POCl₃ can complicate purification and interfere with subsequent reactions. Its complete removal after the chlorination step is crucial.
Troubleshooting Steps:
-
Vacuum Distillation: Before the aqueous workup, it is highly recommended to remove the bulk of the excess POCl₃ by distillation under reduced pressure.[3]
-
Careful Quenching: The reaction mixture should be quenched by slowly adding it to ice-water or a cold, weak base solution like sodium bicarbonate.[3] A reverse quench is often the safest approach.[3] This hydrolyzes the remaining POCl₃ to phosphoric acid, which can be removed in the aqueous layer.
-
Aqueous Workup: After quenching, a thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) will separate the organic product from the aqueous-soluble phosphoric acid. Washing the organic layer with brine can help remove residual water.
Challenge 2: Product Loss Due to Hydrolysis During Aqueous Workup
The chlorinated triazolopyrimidine can be sensitive to hydrolysis, especially under acidic or strongly basic conditions, leading to the reformation of the starting material.
Troubleshooting Steps:
-
Use a Weak Base for Quenching: Instead of strong bases like NaOH, use a milder base such as sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture.[3]
-
Maintain Low Temperatures: Perform the quench and aqueous workup at low temperatures (0-5 °C) to slow down the rate of hydrolysis.
-
Minimize Contact Time: Work efficiently to minimize the time the chlorinated product is in contact with the aqueous phase.
Below is a workflow diagram illustrating the decision-making process for the workup and initial purification steps.
Caption: Post-reaction workup workflow for chlorinated triazolopyrimidines.
Purification Protocols
Protocol 1: Flash Column Chromatography
This is often the most effective method for separating the chlorinated product from the more polar hydroxytriazolopyrimidine starting material.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to identify a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate.[6] The ideal solvent system should give your product an Rf value of around 0.25-0.35.[11]
-
Column Packing: Pack a column with silica gel (230-400 mesh is standard for flash chromatography).[12]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and load it onto the column.[11]
-
Elution: Run the column with your chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Flash Chromatography:
| Problem | Possible Cause | Solution |
| Product elutes with the solvent front | Mobile phase is too polar. | Decrease the proportion of the more polar solvent in your mobile phase. |
| Poor separation from starting material | Insufficient resolution. | Try a less polar solvent system or a shallower gradient if using gradient elution. |
| Streaking or tailing of the product spot | Compound is interacting strongly with the silica. | Add a small amount (0.1-1%) of triethylamine to the mobile phase.[6] |
| Product not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. |
Protocol 2: Recrystallization
If the crude product is of reasonable purity, recrystallization can be an excellent method to obtain highly pure material.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for N-heterocycles include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[13]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
The general purification strategy is outlined in the diagram below.
Caption: General purification strategy decision tree.
References
- ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?
- King Group. (n.d.). Successful Flash Chromatography.
- Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- MDPI. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2016, February 24). Chlorination preparation using POCl3?
- Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
- ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
- Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4583.
- S. G. D. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 53(10), 763-781.
- Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dosatron.com [dosatron.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. chimia.ch [chimia.ch]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Hydrolytic stability in hemilabile metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Triazolopyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine compounds. This guide is designed to provide you with practical, in-depth troubleshooting advice and detailed protocols to overcome the common challenge of low aqueous solubility inherent to this important class of molecules. As a senior application scientist, my goal is to not just provide steps, but to explain the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Physicochemical Nature of Triazolopyrimidines
The triazolopyrimidine scaffold, a fusion of triazole and pyrimidine rings, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its fused heterocyclic structure often results in a planar, rigid molecule with a tendency for high crystal lattice energy and low aqueous solubility. This presents a significant hurdle in experimental biology and preclinical development, impacting everything from in vitro assays to in vivo bioavailability. This guide will walk you through a systematic approach to tackling these solubility issues head-on.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a rapid troubleshooting guide for when you first encounter solubility problems.
Q1: My triazolopyrimidine compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: Before exploring more complex formulation strategies, always start with the simplest approaches: pH adjustment and the use of co-solvents. Many triazolopyrimidine derivatives have ionizable groups, and altering the pH can significantly increase their solubility. If pH modification is not sufficient or appropriate for your experimental system, a small percentage of an organic co-solvent can often disrupt the crystal lattice and solvate the compound.
Q2: How do I know if my compound's solubility is pH-dependent?
A2: The structure of your specific triazolopyrimidine derivative will provide the answer. Look for acidic or basic functional groups. The triazole and pyrimidine rings themselves contain nitrogen atoms that can be protonated at acidic pH. If your compound has, for example, a carboxylic acid or a basic amine substituent, its solubility will almost certainly be pH-dependent. A simple experiment to confirm this is to test the solubility in buffers of varying pH (e.g., pH 2, 7.4, and 9).
Q3: I've added a co-solvent, but my compound precipitates when I dilute it into my final aqueous medium. What's happening?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the co-solvent is diluted below the level required to keep the compound in solution. To avoid this, you can either increase the co-solvent concentration in your final medium (if your experiment can tolerate it) or explore formulation strategies that create more stable dispersions, such as cyclodextrin complexation or nanosuspensions.
Q4: Are there any "go-to" co-solvents for triazolopyrimidine compounds?
A4: Dimethyl sulfoxide (DMSO) is the most common starting point for creating stock solutions due to its strong solubilizing power for a wide range of organic molecules.[4] For subsequent dilutions into aqueous media, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are frequently used and are generally well-tolerated in many biological assays at low concentrations.[4][5]
Part 2: Systematic Troubleshooting Workflows
When initial troubleshooting is insufficient, a more systematic approach is necessary. The following sections provide detailed guidance on advanced solubility enhancement techniques.
Workflow 1: pH Modification
The ionization state of a molecule can dramatically impact its aqueous solubility. For triazolopyrimidine compounds with acidic or basic moieties, leveraging the pH of the solvent system is a powerful first-line strategy.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates when adjusting pH. | You may be passing through the isoelectric point (pI) of the compound where it has minimal solubility. | Ensure rapid stirring during pH adjustment. Consider preparing the solution at a pH where the compound is fully ionized and then carefully adjusting to the final desired pH. |
| The required pH for solubilization is incompatible with my experiment (e.g., cell-based assay). | The experimental constraints prevent the use of optimal pH for solubility. | In this case, pH modification alone is not a viable strategy. Proceed to Workflow 2 (Co-solvents) or more advanced formulation techniques. |
| Solubility is still insufficient even at extreme pH values. | The intrinsic solubility of the unionized form of the compound is extremely low, or the compound lacks ionizable groups. | pH modification will not be effective. Move on to other solubility enhancement strategies. |
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Compound Addition: Add an excess amount of your triazolopyrimidine compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Workflow 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[2]
| Problem | Potential Cause | Suggested Solution |
| Compound is not soluble even with a high percentage of co-solvent. | The chosen co-solvent may not be optimal for your compound. | Screen a panel of co-solvents with varying polarities (e.g., DMSO, ethanol, PEG 400, N-methyl-2-pyrrolidone (NMP)). |
| The required co-solvent concentration is toxic to my biological system. | The therapeutic or experimental window is limited by the toxicity of the co-solvent. | Keep the final co-solvent concentration as low as possible (ideally <1%, and often <0.1% for cell-based assays). If this is not sufficient to maintain solubility, consider more advanced formulation strategies. |
| Compound solubility decreases with the initial addition of a co-solvent. | This can occur with some cyclodextrin-based formulations where the co-solvent competes with the drug for the cyclodextrin cavity.[5] | If using cyclodextrins, carefully optimize the co-solvent concentration. In the absence of cyclodextrins, this is a rare phenomenon for triazolopyrimidines. |
-
Select a Co-solvent: Start with DMSO for initial stock preparation.
-
Weigh Compound: Accurately weigh a small amount of your triazolopyrimidine compound.
-
Add Co-solvent: Add the co-solvent dropwise while vortexing to facilitate dissolution. Sonication can also be applied if necessary.
-
Create High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of co-solvent added to your final experimental system.
-
Storage: Store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution: When preparing working solutions, add the stock solution to the aqueous buffer with vigorous mixing to minimize precipitation.
Decision Workflow for Initial Solubility Enhancement
Caption: Initial decision-making workflow for solubility enhancement.
Part 3: Advanced Formulation Strategies
When simple pH adjustment and co-solvents are insufficient, advanced formulation strategies that alter the physicochemical state of the compound are required.
Advanced Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many triazolopyrimidines, forming inclusion complexes that have significantly improved aqueous solubility.[6][7]
| Problem | Potential Cause | Suggested Solution |
| Little to no increase in solubility. | The size of the triazolopyrimidine derivative may not be a good fit for the cyclodextrin cavity. The compound may be too large or too small. | Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and chemically modified derivatives like HP-β-CD and SBE-β-CD) which have different cavity sizes.[6] |
| Complex precipitates over time. | The complex may not be thermodynamically stable, or the concentration may exceed the solubility of the complex itself. | Optimize the stoichiometry of the drug-cyclodextrin ratio. Ensure the final concentration is below the solubility limit of the complex. |
| The cyclodextrin interferes with my assay. | Cyclodextrins can sometimes interact with assay components or cell membranes. | Run a vehicle control with the cyclodextrin alone to assess its impact on your experimental system. |
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many drug molecules due to its high aqueous solubility and low toxicity.[8]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the triazolopyrimidine compound to HP-β-CD. This can be optimized later.
-
Complexation:
-
Dissolve the HP-β-CD in the desired aqueous buffer.
-
Add the triazolopyrimidine compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours (or overnight) to facilitate complex formation.
-
-
Filtration: Filter the solution to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate to assess the degree of solubility enhancement.
Advanced Strategy 2: Nanosuspensions
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[9] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to enhanced solubility and dissolution velocity.[10][11]
| Problem | Potential Cause | Suggested Solution |
| Particle size is too large or polydisperse. | Inefficient particle size reduction or inappropriate stabilizer concentration. | Optimize the energy input during homogenization or milling. Screen different stabilizers and their concentrations to effectively coat the nanoparticle surface and prevent aggregation. |
| Nanosuspension is unstable and particles aggregate over time. | Insufficient stabilization, leading to Ostwald ripening or agglomeration. | Select a stabilizer that provides strong steric or electrostatic repulsion. A combination of stabilizers can sometimes be more effective.[12] |
| Difficulty in sterile filtering the nanosuspension. | The particle size may be too close to the pore size of the filter. | Ensure the particle size is well below the filter pore size (e.g., <200 nm for a 0.22 µm filter). Use low-protein-binding filter materials. |
-
Solvent and Antisolvent Selection:
-
Solvent: Dissolve the triazolopyrimidine compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, acetone).
-
Antisolvent: Use an aqueous solution in which the compound is poorly soluble. This will typically be your experimental buffer.
-
-
Stabilizer Addition: Dissolve a suitable stabilizer (e.g., Tween 80, HPMC) in the antisolvent.
-
Precipitation:
-
Rapidly inject the drug-containing solvent into the stirred antisolvent. This rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
The use of ultrasonication during this step can aid in creating smaller and more uniform particles.[11]
-
-
Solvent Removal (Optional but Recommended): The organic solvent can be removed by methods such as dialysis or evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Advanced Strategy 3: Amorphous Solid Dispersions (ASDs)
In an amorphous solid dispersion, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed within a polymer matrix.[13][14] This high-energy amorphous state has a much greater apparent solubility than the stable crystalline form.[15]
| Problem | Potential Cause | Suggested Solution |
| The drug recrystallizes during storage. | The polymer is not effectively stabilizing the amorphous form. The storage conditions (temperature, humidity) are not appropriate. | Screen for polymers that have good miscibility with your compound and a high glass transition temperature (Tg). Store the ASD in a desiccated environment at a temperature well below its Tg.[16] |
| Poor dissolution of the ASD. | The polymer may form a gel-like layer upon contact with water, trapping the drug. | Select a polymer that is readily water-soluble (e.g., PVP, HPMC). Incorporate disintegrants into the formulation if preparing a solid dosage form. |
| The process of creating the ASD (e.g., spray drying, hot-melt extrusion) degrades the compound. | The compound may be sensitive to the high temperatures or solvents used in the manufacturing process. | Select a manufacturing method that is compatible with the stability of your compound. For example, for heat-sensitive compounds, spray drying may be preferred over hot-melt extrusion.[14] |
The preparation of ASDs typically requires specialized equipment (e.g., spray dryer, hot-melt extruder) and is often employed in later-stage drug development. For early-stage research, a simple solvent evaporation method can be used to screen for suitable polymer-drug combinations.
-
Polymer and Solvent Selection: Choose a polymer (e.g., PVP, HPMCAS) and a common solvent that dissolves both the polymer and the triazolopyrimidine compound.
-
Solution Preparation: Prepare a solution containing both the drug and the polymer.
-
Solvent Evaporation: Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.
-
Characterization: Analyze the resulting solid by techniques such as differential scanning calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and to determine the glass transition temperature (Tg).
Workflow for Advanced Formulation Selection
Caption: Decision workflow for selecting an advanced formulation strategy.
References
- Parish, T. (2015). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4848-4852.
- de Souza, M. V. N. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry, 18(15), 1269-1284.
- El-Sayed, N. N. E. (2023). The[1][18][19]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. RSC Advances, 13(46), 32333-32356.
- Abdel-Aziz, A. A. -M. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][18][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4998.
- Kawabata, Y., et al. (2014). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Chemical and Pharmaceutical Bulletin, 62(11), 1073-1082.
- Wang, Y., et al. (2019). Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. Pharmaceutics, 11(11), 566.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
- Jacob, S. et al. (2020). Approaches for preparation of nanosuspension. Journal of Drug Delivery Science and Technology, 58, 101834.
- Geetha, G. et al. (2014). Various techniques for preparation of nanosuspension - a review. International Journal of Pharma Research & Review, 3(9), 30-37.
- Sgeto, T., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OA-Food, 2(1), 1-8.
- Crystal Pharmatech. (n.d.). Amorphous Solid Dispersions.
- Zhang, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822.
- Padilla, A. J., et al. (2017). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry, 60(9), 3948-3969.
- Apeh, I. S., et al. (2023). Triazolopyrimidine compounds and its biological activities. ChemistrySelect, 8(23), e202301654.
- Singh, A., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 67, 102911.
- de Pinho, C., et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(7), 1087.
- WO2022068877A1 - Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. (2022). Google Patents.
- El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 8(2), 193-228.
- Patel, J. R., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 104(10), 3457-3468.
- Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
- Brewster, M. E., & Loftsson, T. (2007). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 96(12), 3155-3169.
- Jain, A., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 66(1), 42-46.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(3), 202.
- de Carvalho, M. M., et al. (2020). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences, 56, e18018.
- Umar, B. U., et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy, 59(3), 597-611.
- Simionato, L. D., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecular Pharmaceutics, 15(10), 4547-4557.
- El-Faham, A., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(23), e202301654.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. crystalpharmatech.com [crystalpharmatech.com]
- 14. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contractpharma.com [contractpharma.com]
Technical Support Center: Optimization of Triazolopyrimidine Synthesis
Welcome to the Technical Support Center for Triazolopyrimidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical heterocyclic scaffold. Triazolopyrimidines are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, their synthesis is not without challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and efficiency.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of triazolopyrimidines. Each issue is broken down into its symptoms, likely causes, and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A: Low yields in heterocyclic synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is the most effective strategy.[3]
Potential Causes & Suggested Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3]
-
Solution: Perform small-scale trial reactions to screen a range of temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, checking for the disappearance of starting materials and the formation of the desired product.[3] Be aware that prolonged reaction times can sometimes lead to product decomposition.[3]
-
-
Poor Quality of Reagents or Solvents: Impurities, especially water in anhydrous reactions, can significantly hinder the reaction or lead to unwanted side products.[3]
-
Solution: Always use reagents of appropriate purity. Ensure solvents are properly dried, especially for moisture-sensitive reactions. If necessary, purify starting materials by recrystallization or chromatography before use.
-
-
Inadequate Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[3]
-
Solution: Ensure the stirring rate is sufficient for the scale and viscosity of your reaction. For very viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
-
Atmospheric Contamination: Many reagents and intermediates in organic synthesis are sensitive to atmospheric moisture and oxygen.[3]
-
Solution: If your reaction is known to be sensitive, employ standard inert atmosphere techniques, such as using a nitrogen or argon blanket and oven-dried glassware.
-
-
Inefficient Heating (Conventional Methods): Conventional heating can lead to long reaction times and thermal degradation of products.
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
A: The formation of side products, particularly isomeric structures, is a common challenge in triazolopyrimidine synthesis.
Potential Causes & Suggested Solutions:
-
Dimroth Rearrangement: One of the most common "side reactions" is actually a rearrangement. The initially formed kinetically favored[3][4][7]triazolo[4,3-c]pyrimidine can rearrange to the thermodynamically more stable[3][4][7]triazolo[1,5-c]pyrimidine isomer, especially under acidic or basic conditions.[8][9][10]
-
Solution: Carefully control the pH of your reaction mixture. The rate of the Dimroth rearrangement is highly dependent on pH.[11] If the rearranged isomer is undesired, consider running the reaction under neutral conditions if possible. Conversely, if the rearranged product is the target, the rearrangement can be facilitated by adjusting the pH or by heating.[9][12]
-
-
Competing Reaction Pathways: The 3-amino-1,2,4-triazole starting material has multiple nucleophilic sites, which can lead to different cyclization products depending on the reaction conditions.[13]
-
Solution: The choice of solvent and catalyst can direct the reaction towards the desired product. For example, in the condensation with 1,3-dicarbonyl compounds, acetic acid is a commonly used solvent that facilitates the desired cyclocondensation.[14]
-
-
Decomposition of Starting Materials or Product: The desired product or starting materials may be unstable under the reaction conditions.[3]
-
Solution: Monitor the reaction by TLC or LC-MS at various time points to check for the appearance of degradation products. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, more general questions regarding the strategic choices in triazolopyrimidine synthesis.
Q1: How do I choose the most effective catalyst for my synthesis?
A: The choice of catalyst is highly dependent on the specific transformation you are performing. Triazolopyrimidine synthesis can involve various reaction types.[15]
-
For cyclocondensation reactions , which are a common route, acidic catalysts like acetic acid are often sufficient to promote the reaction between an aminotriazole and a 1,3-dicarbonyl compound.[14] Lewis acids have also been reported to catalyze certain steps.[15]
-
For cross-coupling reactions to introduce substituents onto the triazolopyrimidine core, transition metal catalysts (e.g., palladium or copper-based catalysts) are typically used.[7][16]
-
Interestingly, many modern protocols, especially those employing microwave irradiation, have been developed to be catalyst-free , which simplifies purification and reduces costs.[7]
Q2: What is the role of the solvent, and how do I select the right one?
A: The solvent plays a crucial role in solubility, reaction rate, and sometimes even in determining the product outcome.
-
Polar protic solvents like ethanol and acetic acid are commonly used for cyclocondensation reactions. Acetic acid often serves as both the solvent and the acid catalyst.[14]
-
Polar aprotic solvents such as DMF, THF, and DCE can also be effective, particularly when a specific temperature range is required.[17]
-
For microwave-assisted synthesis, high-boiling point polar solvents are often preferred as they can efficiently absorb microwave energy.
A screening of different solvents is often necessary to find the optimal conditions for a new reaction.[17]
Q3: Can you explain the Dimroth Rearrangement in this context?
A: The Dimroth rearrangement is a critical concept in the chemistry of N-heterocycles, including triazolopyrimidines. It is an isomerization reaction that involves the opening of the heterocyclic ring followed by re-closure.[11] In the context of triazolopyrimidine synthesis, the initially formed[3][4][7]triazolo[4,3-c]pyrimidine can undergo this rearrangement to yield the more thermodynamically stable[3][4][7]triazolo[1,5-c]pyrimidine isomer.[8][10][12] This process is often facilitated by acid, base, or heat.[9][11] Understanding this rearrangement is key to controlling the isomeric purity of your final product.
Part 3: Data Summaries & Protocols
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | Hours to Days | Minutes | Significant Time Reduction[4][5] |
| Yield | Moderate to Good | Good to Excellent | Often Higher Yields[4][5] |
| Energy Efficiency | Lower | Higher | Greener, More Sustainable[6][18] |
| Side Reactions | More likely | Often reduced | Improved Product Purity |
Optimized Protocol: Synthesis of 7-Anilino-5-phenyl-[3][4][7]triazolo[1,5-a]pyrimidine
This protocol is adapted from established literature procedures for the synthesis of substituted triazolopyrimidines.[19]
Step 1: Synthesis of 5-phenyl-7-hydroxy-[3][4][7]triazolo[1,5-a]pyrimidine
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add ethyl benzoylacetate (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 120 °C) for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination to 7-Chloro-5-phenyl-[3][4][7]triazolo[1,5-a]pyrimidine
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5-10 vol eq).
-
Heat the mixture to 80-100 °C for 2 hours. The suspension should become a clear solution.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Nucleophilic Substitution to Yield 7-Anilino-5-phenyl-[3][4][7]triazolo[1,5-a]pyrimidine
-
Dissolve the chlorinated intermediate from Step 2 (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Add aniline (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Part 4: Visual Diagrams
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields.
Simplified Reaction Pathway: Synthesis of the[3][4][7]Triazolo[1,5-a]pyrimidine Core
Caption: General synthesis of the triazolopyrimidine core.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Al-Sanea, M. M., et al. (2021). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 26(11), 3225.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 54.
- Singh, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
- Various Authors. (2018). Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. ChemInform, 49(32).
- Singh, R., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3363-3367.
- Frizzo, P., et al. (2024). Optimization reaction for compound 5a. ResearchGate.
- Sharma, D., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(7), 4789-4817.
- Singh, S., et al. (2011). Optimization conditions for the synthesis of thiazolopyrimidine 3a. ResearchGate.
- Al-Suwaidan, I. A., et al. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 20(5), 450-466.
- Al-Suwaidan, I. A., et al. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 20(5), 450-466.
- Mekky, A. E. M., et al. (2015). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][4][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 11, 212-219.
- Lee, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(34), 7431-7436.
- Various Authors. (2019). Optimization of reaction conditions of triazoles. ResearchGate.
- Sharma, D., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
- Shestakov, A. S., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Russian Journal of Organic Chemistry, 57(5), 689-711.
- Ghorab, M. M., et al. (2008). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of the Chinese Chemical Society, 55(2), 334-339.
- Various Authors. (2023). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
- Various Authors. (2019). Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology, 8(6).
- Radi, M., et al. (2013). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 18(9), 10735-10748.
- Various Authors. (2022). Synthesis of triazolopyrimidine compounds based on asymmetric... ResearchGate.
- Oumessaoud, A., et al. (2022). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate.
- Various Authors. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry, 62(17), 7643-7660.
- Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(1), 1-2.
- Liu, X., et al. (2010). Synthesis and Anti-tumor Activities of Novel[3][4][7]triazolo[1,5-a]pyrimidines. Molecules, 15(12), 9163-9173.
- Various Authors. Heterocyclic Compounds. Chapter 16.
- Phillips, M. A., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 54(16), 5540-5561.
- Various Authors. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Current Organic Chemistry, 27(1), 1-2.
- Abdelkhalek, A., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Bohrium.
- Fizer, M., & Slivka, M. (2016). Synthesis of[3][4][7]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.
- Various Authors. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[3][4][7]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6667.
- Various Authors. Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side-Product Analysis in 5-Chloro-triazolo[1,5-c]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. By understanding the underlying mechanisms and analytical strategies, you can optimize your reaction outcomes and ensure the purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine.
Q1: My final product yield is significantly lower than expected, and I see multiple spots on my TLC plate.
Possible Causes & Solutions:
-
Incomplete Chlorination: The conversion of the precursor, 5-hydroxy-[1][2]triazolo[1,5-c]pyrimidine, to the final product may be incomplete. This is often due to insufficient phosphorus oxychloride (POCl₃), inadequate temperature, or short reaction times.
-
Causality: The chlorination of the hydroxypyrimidine is a nucleophilic substitution on the phosphorus atom of POCl₃, followed by the elimination of chlorophosphoric acid byproducts. This reaction requires sufficient energy to overcome the activation barrier.
-
Troubleshooting:
-
Increase POCl₃: While stoichiometric amounts can work, an excess of POCl₃ (3-5 equivalents) is often used to drive the reaction to completion.
-
Optimize Temperature: Ensure the reaction is heated sufficiently, typically to reflux (around 105-110 °C). Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Use a Catalyst: The addition of a tertiary amine, such as N,N-diethylaniline or triethylamine, can catalyze the reaction and may allow for lower temperatures or shorter reaction times.[3]
-
-
-
Formation of the Dimroth Rearrangement Isomer: A significant portion of your starting material may have converted to the thermodynamically stable but undesired 8-Chloro-[1][2]triazolo[4,3-c]pyrimidine isomer.
-
Causality: The synthesis can initially form the kinetic [4,3-c] isomer, which then rearranges to the thermodynamic [1,5-c] isomer.[2] This rearrangement is often catalyzed by acidic or basic conditions, which can be present during the reaction or workup.
-
Troubleshooting:
-
Control pH: Carefully neutralize the reaction mixture during workup. Avoid strongly acidic or basic conditions for prolonged periods.
-
Temperature Control: While the chlorination requires heat, excessive temperatures for extended periods can promote the rearrangement. Once the reaction is complete, cool the mixture promptly.
-
-
-
Product Hydrolysis: The 5-chloro group is susceptible to hydrolysis, converting your product back to the 5-hydroxy starting material, especially during aqueous workup.
-
Causality: The pyrimidine ring is electron-deficient, making the C5 position susceptible to nucleophilic attack by water. This is exacerbated by heat and non-neutral pH.[1]
-
Troubleshooting:
-
Use Cold Water for Quenching: Quench the reaction mixture by slowly adding it to ice-cold water or an ice/bicarbonate slurry to dissipate heat and neutralize acids.
-
Minimize Contact Time with Water: Perform extractions quickly and avoid letting the product sit in aqueous solutions for extended periods.
-
-
Q2: My NMR spectrum shows an extra set of peaks, very similar to my product. How can I identify the impurity?
This is a classic sign of an isomeric impurity, most likely the Dimroth rearrangement product, 8-Chloro-[1][2]triazolo[4,3-c]pyrimidine.
-
Identification Strategy:
-
¹H NMR Analysis: The chemical shifts of the protons on the pyrimidine and triazole rings will be different for the two isomers. The [1,5-c] isomer (your target) and the [4,3-c] isomer have distinct electronic environments.
-
Advanced NMR Techniques: For unambiguous identification, ¹H-¹⁵N HMBC spectroscopy is a powerful tool. The correlation patterns between the protons and the nitrogen atoms of the fused ring system are unique for each isomer and can definitively distinguish between them.[4]
-
LC-MS Analysis: The two isomers will have the same mass, so they will not be distinguishable by mass spectrometry alone. However, they will likely have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.
-
Q3: The workup of my reaction with POCl₃ is difficult, and I'm getting a dark, tarry crude product.
Possible Causes & Solutions:
-
Uncontrolled Quenching of POCl₃: POCl₃ reacts violently with water in a highly exothermic reaction. Adding water too quickly to the hot reaction mixture can cause a rapid temperature increase, leading to the decomposition of the product.
-
Causality: The hydrolysis of POCl₃ generates phosphoric acid and HCl, and the heat generated can "cook" the organic material present.
-
Troubleshooting:
-
Controlled Quenching: Always cool the reaction mixture to room temperature or below before quenching. Add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. This ensures the heat is dissipated effectively.
-
Reverse Addition: Instead of adding water to the reaction, add the reaction mixture to the water/ice.
-
Aprotic Workup: If possible, remove the excess POCl₃ under reduced pressure before workup. The residue can then be dissolved in an organic solvent and washed carefully with a cold, dilute bicarbonate solution.
-
-
-
Residual Phosphorus Byproducts: Byproducts from POCl₃, such as polyphosphoric acids, can complicate the workup and purification.
-
Troubleshooting:
-
Thorough Washing: After quenching, ensure the pH of the aqueous layer is neutral or slightly basic to remove acidic phosphorus species. Multiple washes may be necessary.
-
Filtration: Sometimes, insoluble phosphorus byproducts may form. A filtration step after quenching and neutralization can be beneficial.
-
-
Frequently Asked Questions (FAQs)
What is the most common side-product in this synthesis?
The most common and often most difficult to separate side-product is the isomeric 8-Chloro-[1][2]triazolo[4,3-c]pyrimidine, formed via the Dimroth rearrangement. Another common impurity is the starting material, 5-hydroxy-[1][2]triazolo[1,5-c]pyrimidine, resulting from incomplete chlorination or hydrolysis of the product.
What is the Dimroth Rearrangement?
The Dimroth rearrangement is a molecular rearrangement where the endocyclic and exocyclic nitrogen atoms in a heterocyclic ring switch places.[5] In this specific synthesis, the initially formed[1][2]triazolo[4,3-c]pyrimidine can undergo ring opening to a diazo intermediate, followed by rotation and ring closure to form the more thermodynamically stable[1][2]triazolo[1,5-c]pyrimidine.[2]
How can I prevent the formation of the Dimroth isomer?
While it may not be possible to completely prevent its formation, you can minimize it by:
-
Using reaction conditions that favor the direct formation of the [1,5-c] isomer if possible (this depends on the specific synthetic route).
-
Carefully controlling the pH and temperature during the reaction and workup to avoid conditions that catalyze the rearrangement.
What are the best analytical methods to check the purity of my product?
A combination of techniques is recommended:
-
HPLC: To determine the percentage purity and to separate the main product from isomers and other impurities.
-
¹H and ¹³C NMR: To confirm the structure of the main product and to identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.
-
¹H-¹⁵N HMBC: As a specialized technique for the definitive identification of isomeric impurities.[4]
Mechanistic Pathways and Side-Reactions
Understanding the reaction pathways is crucial for troubleshooting.
Main Reaction Pathway
The synthesis of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine typically involves the chlorination of 5-hydroxy-[1][2]triazolo[1,5-c]pyrimidine using POCl₃.
Caption: Main synthesis pathway to the target compound.
Side-Product Formation Pathways
The following diagram illustrates the formation of the three most common side-products.
Caption: Formation pathways for common side-products.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
This protocol is a general guideline. Reaction times and temperatures may need to be optimized.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxy-[1][2]triazolo[1,5-c]pyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask. If using a catalyst, add N,N-diethylaniline (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane) until the starting material is no longer visible.
-
Workup (Quenching):
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully, add the reaction mixture dropwise to the ice slurry. The temperature should be maintained below 10 °C.
-
Once the addition is complete, continue stirring for 30 minutes.
-
-
Neutralization and Extraction:
-
Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 5-hydroxy (most polar, earliest elution) -> 8-Chloro-[4,3-c] isomer -> 5-Chloro-[1,5-c] isomer (least polar, latest elution).
Data Interpretation
Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)
| Compound | H-2 (s) | H-7 (d) | H-8 (d) |
| 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine (Target) | ~8.9 ppm | ~8.4 ppm | ~7.9 ppm |
| 8-Chloro-[1][2]triazolo[4,3-c]pyrimidine (Isomer) | ~9.5 ppm | ~8.2 ppm | ~7.7 ppm |
| 5-hydroxy-[1][2]triazolo[1,5-c]pyrimidine (Precursor/Hydrolysis) | ~8.5 ppm | ~7.8 ppm | ~6.5 ppm |
Note: These are approximate chemical shifts and can vary based on solvent and substitution.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Wang, Y., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 10, 2432–2439.
- Wikipedia. (2023). Dimroth rearrangement.
- Bakulev, V. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 26(10), 2935.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544.
- Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.
- U.S. Patent No. 5,525,724. (1996). Process for the preparation of chloropyrimidines. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Enhancing the stability of 5-Chloro-triazolo[1,5-c]pyrimidine in solution
Technical Support Center: 5-Chloro-triazolo[1,5-c]pyrimidine
Introduction: Ensuring Experimental Integrity
Welcome to the technical support guide for 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (CAS 76044-36-5).[4] This fused heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery.[5] However, its chemical structure, featuring an electron-deficient pyrimidine ring activated by a chloro-substituent, presents inherent stability challenges in solution. Degradation can lead to loss of potency, altered biological activity, and inconsistent experimental outcomes.
This guide provides in-depth, field-proven insights into the factors governing the stability of 5-Chloro-triazolo[1,5-c]pyrimidine. It is designed to empower researchers to anticipate, troubleshoot, and mitigate degradation, thereby ensuring the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biological assay results using 5-Chloro-triazolo[1,5-c]pyrimidine are highly variable. Could compound instability be the cause?
A1: Absolutely. Inconsistent results are a classic hallmark of compound degradation. The 5-chloro substituent on the triazolopyrimidine scaffold is susceptible to nucleophilic substitution, which can be inadvertently facilitated by common laboratory solvents, buffers, or incorrect storage conditions.[6] If you observe a drop-off in activity over the course of an experiment or between batches of prepared solutions, stability should be your primary suspect. The first step in troubleshooting is to review your solution preparation and storage protocols against the best practices outlined in this guide.
Q2: What is the primary chemical degradation pathway for this compound in solution?
A2: The principal degradation mechanism is nucleophilic aromatic substitution (SNAr) at the C5 position. The triazolopyrimidine ring system is electron-deficient, which polarizes the C5-Cl bond and makes the carbon atom electrophilic. Nucleophiles present in the solution can attack this carbon, displacing the chloride ion.
Common nucleophiles include:
-
Water (Hydrolysis): Leads to the formation of 5-Hydroxy-triazolo[1,5-c]pyrimidine. This is a very common issue, especially in aqueous buffers used for biological assays.
-
Alcohols (Solvolysis): If using solvents like methanol or ethanol, you can form the corresponding 5-methoxy or 5-ethoxy analogs.
-
Buffer Components: Certain buffer species, particularly those containing primary or secondary amines (e.g., Tris), can act as nucleophiles and covalently modify the compound.
This process is often accelerated under non-neutral pH conditions.
Caption: SNAr degradation of 5-Chloro-triazolo[1,5-c]pyrimidine.
Q3: How significantly do solvent choice and pH impact stability?
A3: Solvent and pH are the two most critical factors. Their effects are synergistic.
-
Solvent Choice: The ideal solvent minimizes the presence of nucleophiles.
-
Recommended (High Stability): Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for stock solutions. They are non-nucleophilic and can dissolve a wide range of compounds. Anhydrous acetonitrile (ACN) is also a good option.
-
Use with Caution (Moderate Stability): Protic solvents like methanol (MeOH) and ethanol (EtOH) are nucleophilic and will cause slow solvolysis over time, especially at room temperature. Their use in working solutions should be minimized and prepared fresh.
-
Avoid for Long-Term Storage (Low Stability): Aqueous solutions or buffers should only be used for the final experimental dilution immediately before use. The compound's half-life in aqueous media can be on the order of hours, depending on the pH and temperature.
-
-
pH Influence:
-
Acidic Conditions (pH < 6): Protonation of the ring nitrogens can further activate the pyrimidine ring, potentially increasing the rate of hydrolysis. Some studies on related chloropyrrolopyrimidines show that acidic conditions can promote amination and, by extension, hydrolysis.[6][7]
-
Neutral Conditions (pH ~7): This range generally offers the best compromise for stability in aqueous media, although degradation still occurs.
-
Basic Conditions (pH > 8): The presence of hydroxide ions (OH⁻), a potent nucleophile, will significantly accelerate the rate of hydrolysis to the 5-hydroxy derivative.[8]
-
Q4: What are the definitive best practices for preparing and storing stock solutions?
A4: To maximize shelf-life and ensure reproducibility, adhere to the following protocol:
-
Solvent: Use only high-purity, anhydrous DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). Higher concentrations are often more stable.
-
Handling: Weigh the solid compound quickly in a low-humidity environment. Use inert gas (argon or nitrogen) to flush the vial before sealing.
-
Storage: Store stock solutions at -20°C or, ideally, at -80°C.
-
Aliquoting: Dispense the stock solution into single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture into your stock vial and accelerate degradation.
-
Working Solutions: Prepare fresh dilutions from a thawed aliquot for each experiment. Do not store dilute aqueous solutions.
Q5: Should I be concerned about light exposure or elevated temperatures?
A5: Yes. Both are important secondary factors.
-
Light: Fused aromatic and heterocyclic systems can be susceptible to photodegradation.[9][10] While specific data for this compound is limited, it is best practice to protect solutions from direct light by using amber vials or wrapping vials in aluminum foil.
-
Temperature: Degradation is a chemical reaction and its rate is proportional to temperature. Storing solutions at room temperature on the benchtop for extended periods will lead to significantly faster degradation than storing them frozen. For reactions or assays requiring incubation at elevated temperatures (e.g., 37°C), the compound should be added to the system at the last possible moment.
Data & Protocols
Table 1: Relative Stability of 5-Chloro-triazolo[1,5-c]pyrimidine under Various Conditions
| Parameter | Condition | Relative Stability | Rationale |
| Solvent | Anhydrous DMSO, DMF | Excellent | Aprotic, non-nucleophilic solvent minimizes SNAr. |
| Acetonitrile (ACN) | Good | Aprotic, but can contain trace water if not anhydrous. | |
| Methanol, Ethanol | Poor to Moderate | Protic, nucleophilic solvents will cause solvolysis over time. | |
| Aqueous Buffer | Very Poor | High concentration of water (nucleophile) promotes rapid hydrolysis. | |
| pH (in aq. media) | pH 4-6 | Poor | Potential for ring activation via protonation. |
| pH 6.5-7.5 | Moderate | Best compromise, but hydrolysis is still a factor. | |
| pH > 8 | Very Poor | High concentration of OH⁻, a strong nucleophile, accelerates hydrolysis. | |
| Temperature | -80°C | Excellent | Cryogenic storage effectively halts chemical degradation. |
| -20°C | Good | Standard for long-term storage of DMSO stocks. | |
| 4°C | Poor | Suitable for short-term (overnight) storage only. | |
| Room Temp (20-25°C) | Very Poor | Significant degradation can occur within hours to days. | |
| Light | Protected (Amber Vial) | Recommended | Prevents potential photodegradation. |
| Exposed to Light | Not Recommended | Unnecessary risk of photodegradation. |
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation
-
Preparation: Allow the vial of solid 5-Chloro-triazolo[1,5-c]pyrimidine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the required amount of solid rapidly.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the solution into single-use, low-retention polypropylene tubes or amber glass vials.
-
Inerting: If possible, flush the headspace of each aliquot with an inert gas (e.g., argon) before capping tightly.
-
Storage: Place the labeled aliquots in a freezer box and store at -80°C.
Protocol 2: Workflow for a Basic Stability Assessment by HPLC
This protocol allows you to quantify the stability of your compound under specific experimental conditions (e.g., in your assay buffer).
Caption: Workflow for HPLC-based stability assessment.
-
Objective: To determine the rate of degradation in a specific solution.
-
Materials: Calibrated HPLC with UV detector, analytical C18 column, mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid), test solution (e.g., compound in assay buffer), control solution (compound in ACN).
-
Procedure: a. Prepare a fresh solution of the compound in your test buffer at the final assay concentration. b. Immediately inject a sample (t=0) onto the HPLC and record the chromatogram. The area of the main peak corresponding to the parent compound is your 100% reference. c. Incubate the test solution under the conditions you wish to evaluate (e.g., 37°C, protected from light). d. At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another sample and record the peak area of the parent compound. e. Analysis: Calculate the percentage of compound remaining at each time point relative to t=0. A decrease in the parent peak area, often accompanied by the appearance of a new, more polar peak (the hydroxy-degradation product), indicates instability.
References
- Zhao, X., et al. (2025). Characterization of the Degradation and Nitrogenous Disinfection Byproduct Formation of Nitrogen-Containing Benzoheterocyclic Compounds during the UV-LED (275 nm)/Chlorine Process. ResearchGate.
- Wahal, K., et al. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC, NIH.
- De, S., et al. (2015). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Khare, G., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC, NIH.
- De, S., et al. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Elsevier.
- Kijima, A., & Sekiguchi, S. (1987). Alkaline Hydrolysis of N-Methyl-2,4-dinitroacetanilide and N-Alkyl-N-(5-nitro-2-pyridyl)acetamides. Semantic Scholar.
- Sun, Z., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC, NIH.
- Dyer, K. D., & Crizer, D. M. (n.d.). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. OSTI.GOV.
- Vinodgopal, K., & Kamat, P. V. (1996). Photo-electrochemical degradation of some chlorinated organic compounds on n-TiO2 electrode. PubMed.
- Hung, H. M., & Lin, C. C. (1998). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. PubMed.
- INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO[1][2][3]TRIAZOLO[1,5-c]PYRIMIDINE.
- Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC, NIH.
- Dyer, K. D., & Crizer, D. M. (2022). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. PubMed.
- Kennedy, C. R., et al. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
- Lindh, J., et al. (2022). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC, NIH.
- Knysiak, A., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI.
- Brewer, D. S., et al. (2022). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. NIH.
- Penkett, C. S., & Wooll, S. J. (2004). Synthesis of chlorinated pyrimidines. Google Patents.
- Lindh, J., et al. (2022). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC, NIH.
- Fernández-Gámez, M. Á., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
- Wang, M., et al. (2014). Synthesis of s-Triazolo[1,5-c]pyrimidines. ResearchGate.
- Zhang, Y., et al. (2021). A novel[1][2][3]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. PubMed.
- Gomaa, A. M. (2022). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate.
- Albert, A., & Tratt, K. (1966). v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1. Royal Society of Chemistry.
- Volpini, R., et al. (2001). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed.
- Maltsev, S. S., et al. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. MDPI.
- De, S., et al. (2015). Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines as antibacterial agents against Enterococcus faecium. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-CHLORO[1,2,4]TRIAZOLO[1,5-c]PYRIMIDINE | 76044-36-5 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 9. Photo-electrochemical degradation of some chlorinated organic compounds on n-TiO2 electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Triazolopyrimidine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into controlling and troubleshooting regioselectivity during the functionalization of the triazolopyrimidine scaffold. The inherent electronic properties and multiple reactive sites of this privileged heterocyclic system often lead to challenges in achieving the desired isomeric purity. This resource addresses common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My electrophilic substitution on a[1][2][3]triazolo[1,5-a]pyrimidine is giving me a mixture of isomers. How can I favor substitution on the pyrimidine ring over the triazole ring?
A1: Understanding the Inherent Reactivity and Directing the Reaction
The regioselectivity of electrophilic aromatic substitution on the triazolopyrimidine core is governed by the electron density of the different positions. The pyrimidine ring is generally more electron-deficient than the triazole ring, making it less susceptible to electrophilic attack. However, the outcome is highly dependent on the reaction conditions and the nature of the electrophile.
Core Principle: Electrophilic substitution reactions proceed via the formation of a positively charged intermediate (a sigma complex or arenium ion).[1][2] The stability of this intermediate dictates the preferred site of attack. Groups that can stabilize this positive charge through resonance or inductive effects will direct the substitution to specific positions.[3]
Troubleshooting Steps:
-
Analyze Your Starting Material:
-
Activating/Deactivating Groups: The presence of electron-donating groups (EDGs) like alkyl, alkoxy, or amino groups on the pyrimidine ring will increase its nucleophilicity and favor substitution at that ring. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring to which they are attached.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, sterically directing the electrophile to less hindered sites.
-
-
Reaction Condition Optimization:
-
Lewis Acid Catalyst: For reactions like Friedel-Crafts, the choice and amount of Lewis acid (e.g., AlCl₃) are critical. A stronger Lewis acid can generate a more reactive electrophile, which may be less selective. Titrating the amount of Lewis acid can sometimes temper reactivity and improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates.[4][5] Experimenting with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) can significantly impact the isomeric ratio.[6]
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.[4] Conversely, higher temperatures can sometimes overcome activation barriers to form the thermodynamically more stable product, which may not be the desired regioisomer.[6]
-
-
Choice of Reagents:
-
In a study on the synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitutions such as bromination, iodination, and nitration in glacial acetic acid selectively occurred on the pyrimidine ring.[7] This suggests that the reaction medium can play a crucial role in directing the regioselectivity.
-
| Parameter | Condition to Favor Pyrimidine Ring Substitution | Condition to Favor Triazole Ring Substitution | Rationale |
| Substituents on Pyrimidine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Electron-withdrawing groups (e.g., -NO₂, -CN) | EDGs increase the nucleophilicity of the pyrimidine ring. |
| Reaction Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures | Favors the kinetically controlled product, often the more reactive site. |
| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance formation of specific isomers.[6] | Non-polar solvents (e.g., toluene, hexane) | Solvent can stabilize charged intermediates differently. |
| Catalyst | Weaker Lewis acid or acid scavenger | Stronger Lewis acid | Controls the reactivity of the electrophile. |
Q2: I am attempting a C-H functionalization and getting poor regioselectivity. How can I improve this?
A2: Leveraging Directing Groups and Catalytic Systems
Direct C-H functionalization is a powerful tool, but controlling regioselectivity on a heteroaromatic scaffold like triazolopyrimidine can be challenging. The intrinsic electronic properties of the ring system often lead to a mixture of products.
Core Principle: The regioselectivity of C-H functionalization can be controlled by introducing a directing group that coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.
Detailed Steps:
-
Installation of a Directing Group:
-
If your triazolopyrimidine scaffold has a suitable handle (e.g., an amino or hydroxyl group), you can install a directing group. Common directing groups for C-H activation include amides, pyridines, and carboxylic acids.[8]
-
These groups chelate to the transition metal catalyst, directing the functionalization to a nearby C-H bond.
-
-
Catalyst and Ligand Screening:
-
The choice of catalyst and ligand is paramount. Palladium, rhodium, and ruthenium complexes are commonly used for C-H activation.
-
The ligand on the metal center can influence both the reactivity and the regioselectivity.[9] A systematic screening of different phosphine ligands or N-heterocyclic carbenes (NHCs) is often necessary.
-
-
Solvent and Temperature Optimization:
-
As with electrophilic substitutions, solvent and temperature play a critical role.[4] Polar aprotic solvents are often employed in C-H activation chemistry.
-
Temperature can affect the rate of competing reaction pathways, thereby influencing the product distribution.
-
-
Directing Group-Free Approaches:
-
Recent advances have enabled directing group-free C-H functionalization.[10] These methods often rely on the intrinsic electronic properties of the substrate or the use of specialized catalysts.
-
Machine learning models are also emerging as a tool to predict the regioselectivity of radical C-H functionalization of heterocycles.[11]
-
Q3: I have synthesized my functionalized triazolopyrimidine, but I am struggling to confirm the regiochemistry. What are the best analytical techniques for this?
A3: Definitive Structural Elucidation of Regioisomers
Unambiguously determining the structure of your product is crucial. A combination of spectroscopic techniques is typically required to differentiate between regioisomers.
Core Principle: Different regioisomers will have unique electronic and magnetic environments for their nuclei, leading to distinct signals in NMR spectroscopy. X-ray crystallography provides the most definitive structural proof.
Recommended Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to their position on the ring system. The presence or absence of specific proton signals can help identify the site of substitution.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms are also indicative of the substitution pattern.[12]
-
2D NMR Techniques: These are often essential for definitive assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying connectivity across the heterocyclic rings.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons, which can help differentiate between isomers where through-bond correlations are ambiguous.
-
-
-
X-ray Crystallography:
-
If you can grow a suitable single crystal of your compound, X-ray diffraction will provide an unambiguous determination of the molecular structure.
-
-
Mass Spectrometry (MS):
-
While MS will give you the molecular weight of your product, it generally cannot differentiate between regioisomers unless coupled with fragmentation studies (MS/MS), where different isomers may exhibit unique fragmentation patterns.
-
Protocol for HMBC Analysis:
-
Acquire a high-resolution ¹H NMR spectrum and a ¹³C NMR spectrum of your purified sample.
-
Set up and run a standard HMBC experiment on your NMR spectrometer.
-
Process the 2D data and look for key long-range correlations. For example, a proton on a substituent should show a correlation to the carbon atom of the triazolopyrimidine ring to which it is attached (a ³J coupling).
-
By piecing together these correlations, you can build up the connectivity of the molecule and definitively assign the regiochemistry.
Q4: My reaction to form the triazolopyrimidine ring itself is yielding an isomeric mixture. What factors control the regioselectivity of the initial cyclization?
A4: Controlling Regioselectivity in Heterocycle Formation
The formation of the triazolopyrimidine scaffold, often from a substituted aminotriazole and a 1,3-dicarbonyl compound or its equivalent, can also lead to regioisomers.[14] The most common isomers are the[15][16][7]triazolo[1,5-a]pyrimidine and the[15][16][7]triazolo[4,3-a]pyrimidine.[17]
Core Principle: The regioselectivity of the cyclization is determined by which nitrogen atom of the aminotriazole acts as the nucleophile in the initial condensation step and the subsequent cyclization. This is influenced by steric and electronic factors.[16]
Key Factors Influencing Cyclization Regioselectivity:
-
Steric Hindrance: Cyclization will generally occur at the least sterically hindered nitrogen atom of the triazole ring.[16]
-
Reaction Conditions:
-
pH: The pH of the reaction medium can influence the protonation state of the aminotriazole, thereby altering the relative nucleophilicity of the nitrogen atoms. Acidic conditions can favor the formation of one isomer, while neutral or basic conditions may favor another.[18]
-
Solvent and Temperature: As with functionalization reactions, these parameters can affect the reaction kinetics and thermodynamics, leading to different product ratios.[4][6]
-
-
Electronic Effects: The electronic nature of the substituents on both the aminotriazole and the dicarbonyl component can influence the nucleophilicity and electrophilicity of the reacting centers.
-
π-Delocalization and Aromaticity: Theoretical studies have shown that the regioselectivity can be driven by the π-electron delocalization and aromatic stabilization of the transition state and the final product.[19] The pathway leading to the more aromatic and thermodynamically stable isomer is often favored.
Experimental Strategy to Control Cyclization:
A study by El-Sayed et al. demonstrated that switching from acidic to neutral conditions could reverse the regioselectivity in a Biginelli-like reaction to form triazolopyrimidines.[18]
-
Acidic Conditions (Citric Acid in EtOH): Favored the formation of 5-aryl-7-methyl C-6-substituted analogues.
-
Neutral Ionic Liquid: Shifted the regioselectivity towards the 7-aryl-5-methyl derivatives.
This highlights the critical importance of screening reaction conditions to achieve the desired regiochemical outcome during the synthesis of the core scaffold.
References
- ChemInform Abstract: Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. (2010). ChemInform, 41(32).
- Hibot, A., Oumessaoud, A., Hafid, A., & Pujol, M. D. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Chemistry & Biodiversity, 20(7), e202300329.
- Seddighi, M. J., Eshghi, H., Sazgarnia, A., & Bozorgmehr, M. R. (2020). π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. New Journal of Chemistry, 44(46), 20047-20056.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2013). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 18(9), 10834-10845.
- Investigation of solvent and temperature. (n.d.). ResearchGate.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- El-Sayed, N., El-Hady, M. F., El-Sawy, E. R., & El-Ashry, E. S. H. (2024). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][3]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 22(4), 767-778.
- Zhang, Y., & Sigman, M. S. (2020). Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning. Angewandte Chemie International Edition, 59(32), 13253-13259.
- Phillips, M. A., White, K. L., Kokkonda, S., Deng, X., White, J., El Mazouni, F., Marsh, K., Manjalanagara, K., & Rathod, P. K. (2016). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 59(16), 7552-7570.
- Eight isomers of the triazolopyrimidine nucleus. (n.d.). ResearchGate.
- Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.
- A Green and Sustainable Method for the Targeted Production of Chromeno-triazolopyrimidin In. (2023). Journal of Synthetic Chemistry.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Electrophilic Substitution. (2022). Chemistry LibreTexts.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2023). Universitas Pendidikan Indonesia.
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049.
- Discrimination of enantiomers by means of NMR spectroscopy using chiral liquid crystalline solution: Application to triazole fungicides, uniconazole and diniconazole. (2008). ResearchGate.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
- Booker, M. L., et al. (2018). Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9699-9709.
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2021). ChemRxiv.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Supporting Information.
- Site-Selective Nitrene Transfer to Conjugated Olefins Directed by Oxazoline Peptide Ligands. (2019). PubMed Central.
- Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.
- Synthesis, biological activity, and molecular dynamic studies of new triazolopyrimidine derivatives. (2023). ResearchGate.
- Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. (2022). Organic & Biomolecular Chemistry.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2019). PubMed Central.
- Design, Synthesis, and Screening of Triazolopyrimidine-Pyrazole Hybrids as Potent Apoptotic Inducers. (2017). PubMed.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). Cardiff University.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2023). ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2018). PubMed Central.
- Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. (2019). ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 18. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5- a ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01861J [pubs.rsc.org]
- 19. π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine
Welcome to the technical support center for the synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important heterocyclic compound. The following information is curated from established synthetic protocols and practical field experience to ensure scientific integrity and successful experimental outcomes.
I. Overview of Synthetic Strategy
The synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine typically proceeds via the chlorination of a hydroxyl precursor,[1][2][]triazolo[1,5-c]pyrimidin-5-ol.[1] This precursor is often synthesized through a cyclization reaction. A common route involves the reaction of 3-amino-1,2,4-triazole with a suitable dicarbonyl compound or its equivalent. The subsequent chlorination is a critical step, often employing reagents like phosphorus oxychloride (POCl₃).[4][5]
Reaction Workflow
Caption: General workflow for the synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of 5-Chloro-triazolo[1,5-c]pyrimidine.
Q1: What is the most common synthetic route for 5-Chloro-triazolo[1,5-c]pyrimidine?
A1: The most prevalent and scalable method involves the chlorination of[1][2][]triazolo[1,5-c]pyrimidin-5-ol using phosphorus oxychloride (POCl₃).[1][4][5] This intermediate is typically prepared by the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a synthetic equivalent.
Q2: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic fumes. Therefore, all reactions involving POCl₃ must be conducted in a well-ventilated fume hood, under anhydrous conditions. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2] A self-contained breathing apparatus should be available for emergencies.[2]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture contamination: The presence of water can decompose the chlorinating agent and lead to side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Suboptimal stoichiometry: The molar ratio of the substrate to the chlorinating agent is crucial. An excess of POCl₃ is often used, but a large excess can lead to purification challenges.
-
Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction. Multiple extractions with a suitable organic solvent can mitigate this.
Q4: I am observing the formation of significant byproducts. How can I minimize them?
A4: Byproduct formation is often related to reaction conditions.
-
Temperature control: Overheating can lead to decomposition and side reactions. Maintain the recommended reaction temperature.
-
Purity of starting materials: Impurities in the starting materials can lead to unwanted side reactions. Ensure the purity of your[1][2][]triazolo[1,5-c]pyrimidin-5-ol.
-
Reaction time: Prolonged reaction times can sometimes lead to the formation of degradation products. Optimize the reaction time by monitoring its progress.
Q5: What is the best method for purifying the final product?
A5: The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale. A suitable solvent system needs to be identified.
-
Column chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution system may be necessary.
-
Acid-base extraction: If the impurities have different acidic or basic properties than the product, an acid-base workup can be an effective purification step.
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis problems.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive chlorinating agent (POCl₃ may have degraded due to moisture). | Use a fresh, unopened bottle of POCl₃. Ensure anhydrous conditions are strictly maintained. |
| Reaction temperature too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient amount of chlorinating agent. | Increase the molar equivalents of POCl₃. |
| Poor mixing in a scaled-up reaction. | Ensure efficient stirring to maintain a homogeneous reaction mixture. Consider using a mechanical stirrer for larger volumes. | |
| Formation of a Dark, Tarry Substance | Reaction temperature is too high, leading to decomposition. | Maintain a consistent and controlled reaction temperature. Consider adding the reactants slowly to manage any exotherm. |
| Presence of impurities in the starting material. | Purify the starting[1][2][]triazolo[1,5-c]pyrimidin-5-ol before the chlorination step. | |
| Difficulties in Product Isolation | Product is partially soluble in the aqueous layer during work-up. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. | |
| Product is Difficult to Purify | Co-elution of impurities during column chromatography. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase if necessary. |
| Product co-precipitates with impurities during recrystallization. | Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization. |
IV. Experimental Protocols
Protocol 1: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidin-5-ol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole.
-
Solvent and Reagent Addition: Add a suitable solvent such as acetic acid.[5] To this suspension, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-16 hours.[5] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dry under vacuum to yield[1][2][]triazolo[1,5-c]pyrimidin-5-ol.
Protocol 2: Synthesis of 5-Chloro-triazolo[1,5-c]pyrimidine
Safety First: This reaction must be performed in a certified fume hood with appropriate PPE.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the[1][2][]triazolo[1,5-c]pyrimidin-5-ol.
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) to the flask. The amount of POCl₃ is typically in excess (e.g., 5-10 molar equivalents).
-
Reaction: Heat the mixture to reflux (around 80-100 °C) for 2-4 hours.[5] The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
V. References
-
ResearchGate. (n.d.). Synthesis of s-Triazolo[1,5-c]pyrimidines. Retrieved from [Link]
-
PubMed. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
PMC. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]
Sources
- 1. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 4. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Triazolopyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to address the common challenge of cytotoxicity. By understanding the underlying mechanisms and employing targeted experimental approaches, you can optimize your compounds to enhance their therapeutic index.
Section 1: Understanding the Core Problem: Why Do Triazolopyrimidines Exhibit Cytotoxicity?
Triazolopyrimidines are a versatile class of heterocyclic compounds, many of which are potent kinase inhibitors. However, their mechanism of action can also lead to off-target effects and general cellular toxicity. Understanding the root cause is the first step in rationally designing solutions.
Q1: What are the primary drivers of cytotoxicity for this class of compounds?
A1: Cytotoxicity in triazolopyrimidine-based compounds typically stems from several key factors:
-
Off-Target Kinase Inhibition: Many kinases share structural similarities in their ATP-binding pockets. A triazolopyrimidine designed for a specific cancer-related kinase might inadvertently inhibit other essential kinases that regulate normal cell functions like proliferation and survival, leading to toxicity.[1][2]
-
Formation of Reactive Metabolites: During metabolism in the liver, primarily by Cytochrome P450 (CYP) enzymes, the chemical structure of a compound can be altered to form chemically reactive metabolites.[3][4][5] These highly reactive molecules can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, induction of apoptosis, and even organ damage, particularly drug-induced liver injury (DILI).[3][5][6]
-
Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, disrupting the electron transport chain, reducing ATP production, and increasing the generation of reactive oxygen species (ROS). This oxidative stress can trigger apoptotic cell death pathways.[7][8]
-
Disruption of Microtubule Dynamics: Certain triazolopyrimidine derivatives have been shown to interfere with microtubule (MT) integrity, which is crucial for cell division, structure, and transport.[9][10] While this is a desirable trait for anticancer agents, it can cause toxicity in non-cancerous, rapidly dividing cells.
Section 2: Troubleshooting & Optimization Strategies
When your lead compound shows promising efficacy but unacceptable cytotoxicity, a systematic troubleshooting process is essential. This section provides a logical workflow and specific strategies to mitigate toxicity.
Workflow for Cytotoxicity Mitigation
The following diagram outlines a systematic approach to identifying and addressing cytotoxicity issues with your triazolopyrimidine compounds.
Caption: A systematic workflow for characterizing and mitigating compound cytotoxicity.
Q2: My compound is highly potent but also highly toxic to normal cells. Where do I start?
A2: The first step is to differentiate between on-target and off-target toxicity and determine the therapeutic index.
-
Calculate the Selectivity Index (SI): The SI is a crucial metric that compares the cytotoxicity of a compound in normal cells versus its desired activity (e.g., killing cancer cells). It is calculated as:
-
SI = CC50 / IC50
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of normal, healthy cells.
-
IC50 (50% Inhibitory Concentration): The concentration that achieves 50% of the desired inhibitory effect (e.g., inhibiting a target enzyme or killing 50% of cancer cells).[11]
A high SI value is desirable, as it indicates that the compound is selectively toxic to the target cells (e.g., cancer) at concentrations that are safe for normal cells.[11]
-
-
Broad-Spectrum Kinase Panel: Screen your compound against a large panel of kinases. This will reveal if your compound is hitting unintended kinases that might be essential for the survival of normal cells. If significant off-target activity is identified, this becomes a primary focus for medicinal chemistry efforts.[12]
Q3: How can I use Structure-Activity Relationships (SAR) to reduce cytotoxicity?
A3: SAR studies are fundamental to rationally designing safer compounds. The goal is to identify which parts of the molecule are responsible for toxicity versus efficacy.[9][10][13]
-
Causality: Often, minor structural modifications can dramatically alter a compound's off-target profile or metabolic fate. For example, blocking a site of metabolic activation can prevent the formation of reactive metabolites.[3]
-
Experimental Approach:
-
Identify Metabolic Hotspots: Use in vitro assays with liver microsomes to identify how your compound is metabolized. Mass spectrometry can pinpoint the exact sites on the molecule that are being modified (e.g., hydroxylated).
-
Systematic Modification: Synthesize a series of analogs where you systematically modify different positions of the triazolopyrimidine core and its substituents.[13][14] For instance, studies have shown that modifications at the C6 and C7 positions of the triazolopyrimidine ring can significantly impact activity and cellular effects.[9]
-
Block Metabolism: If a metabolic hotspot is identified, try to block it by substituting a hydrogen atom with a fluorine atom or a methyl group. This can prevent the formation of a toxic metabolite.
-
Improve Selectivity: If off-target kinase activity is the issue, analyze the crystal structures of your target and off-target kinases. Design modifications that introduce steric hindrance for binding to the off-target kinase while preserving affinity for the primary target.
-
Q4: Can a prodrug strategy help reduce toxicity?
A4: Absolutely. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[15][16][17] This is an excellent strategy when the parent drug has toxicity issues.[15][16][18]
-
Causality: The prodrug approach can reduce systemic toxicity by limiting the exposure of healthy tissues to the active, and potentially toxic, form of the drug.[16][17] By designing the prodrug to be activated only at the target site (e.g., within a tumor that has high levels of a specific enzyme), you can significantly improve the therapeutic window.[18]
-
Common Prodrug Strategies:
-
Enzyme-Activated Prodrugs: Attach a promoiety to your compound that is cleaved by an enzyme predominantly found in the target tissue (e.g., certain proteases or phosphatases in tumors).[19]
-
Glutathione (GSH)-Activated Prodrugs: Cancer cells often have higher concentrations of glutathione (GSH) than normal cells. Designing a prodrug that is activated by GSH can lead to tumor-selective drug release.[16][18]
-
Solubility-Enhancing Prodrugs: Attaching a highly soluble group (like a phosphate or a glucuronide) can improve a compound's physicochemical properties and prevent toxicity related to poor solubility and precipitation.[15]
-
Q5: How can formulation changes impact cytotoxicity?
A5: Formulation strategies can mitigate toxicity by altering the drug's pharmacokinetic and pharmacodynamic properties.[20] This approach doesn't change the molecule itself but controls how it is delivered and distributed in the body.
-
Causality: Many toxic effects are related to high peak plasma concentrations (Cmax).[20] By using a formulation that provides a controlled or sustained release, you can maintain the drug concentration within the therapeutic window, avoiding the sharp peaks that can cause toxicity.
-
Formulation Approaches:
-
Lipid-Based Formulations: Encapsulating the drug in liposomes or lipid nanoparticles can alter its distribution, often leading to preferential accumulation in tumor tissues (the "EPR effect") and reducing exposure to healthy organs.[21][22]
-
Polymeric Nanoparticles: Similar to liposomes, biodegradable polymers can be used to encapsulate the drug, controlling its release and targeting.[21]
-
Amorphous Solid Dispersions: For poorly soluble drugs, converting the crystalline form to a higher-energy amorphous form dispersed within a polymer can improve dissolution and bioavailability, potentially allowing for lower, less toxic doses.[22]
-
Section 3: Experimental Protocols & Data Interpretation
Accurate and reproducible data is the foundation of good science. This section provides step-by-step protocols for common cytotoxicity assays and guidance on interpreting the results.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[23]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[24]
-
Compound Treatment: Prepare serial dilutions of your triazolopyrimidine compound. Remove the old media from the cells and add the media containing the various compound concentrations. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (media only) wells.[23]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator. The incubation time is a critical parameter and may need to be optimized.[25]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]
Protocol 2: LDH Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Lysis Control: To create a "maximum LDH release" control, add a lysis buffer to the control wells and incubate for 15 minutes.
-
Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum release controls.[26]
Data Interpretation & Troubleshooting
Q6: How do I accurately calculate and interpret my IC50/CC50 values?
A6: The IC50 is the concentration of a compound required to inhibit a biological process by 50%.[27][28]
-
Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit your dose-response data to a sigmoidal curve (log(inhibitor) vs. response). The software will calculate the IC50 value.[27]
-
Interpretation: A lower IC50 value indicates a more potent compound. However, this value is highly dependent on experimental conditions like cell type, incubation time, and cell density.[27][28] Therefore, always run a reference compound to ensure consistency between experiments.
-
Relative vs. Absolute IC50: It's important to understand what your "50%" is relative to. The relative IC50 is the concentration that produces a response halfway between the top and bottom plateaus of your fitted curve. The absolute IC50 is the concentration that corresponds to a 50% reduction compared to the 0% and 100% controls. For most applications, the relative IC50 is used.[29][30]
Table 1: Troubleshooting Common Cytotoxicity Assay Issues
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure formazan crystals are fully dissolved before reading.[26] |
| High background signal in "media only" wells | Contamination of media or reagents; Compound precipitates and interferes with absorbance reading. | Use fresh, sterile reagents; Visually inspect wells for precipitation before adding reagents. Check for compound interference with the assay chemistry.[26] |
| Unexpected results (e.g., no dose-response) | Incorrect compound concentration; Compound instability in media; Assay incubation time is too short or too long. | Verify stock solution concentration; Test compound stability over the incubation period; Perform a time-course experiment to find the optimal endpoint.[25] |
| Discrepancy between MTT and LDH results | Different mechanisms of cell death. | MTT measures metabolic activity (apoptosis/necrosis), while LDH measures membrane rupture (necrosis/late apoptosis). Discrepancies provide clues about the mechanism of toxicity. Complement with assays like Annexin V/PI staining.[31] |
Section 4: Frequently Asked Questions (FAQs)
Q7: My compound shows cytotoxicity in a cancer cell line but also in a normal fibroblast line. How do I know if it's a good candidate? A7: This is where the Selectivity Index (SI) is critical. A compound can be cytotoxic to both, but if it is significantly more potent against the cancer cell line (e.g., an SI of >10, and ideally >100), it may still be a viable candidate. The acceptable SI depends on the therapeutic indication.
Q8: Can the solvent I use, like DMSO, be causing the cytotoxicity? A8: Yes. Solvents like DMSO and ethanol can be cytotoxic at higher concentrations.[24] It is crucial to keep the final solvent concentration consistent across all wells and as low as possible (typically ≤0.5% for DMSO). Always run a vehicle control (media + solvent) to measure the baseline cytotoxicity of the solvent itself.[24]
Q9: How do I differentiate between apoptosis and necrosis? A9: This is a key mechanistic question. Assays like Annexin V/PI staining, analyzed by flow cytometry or high-content imaging, are the gold standard.
-
Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis.
-
Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes, indicating necrosis or late-stage apoptosis.[31]
Q10: My compound is not cytotoxic in vitro, but shows toxicity in animal models. What could be the reason? A10: This common issue often points towards metabolism. The parent compound might be safe, but it is converted into a toxic metabolite by liver enzymes in vivo.[3][6] This highlights the importance of conducting metabolic stability assays with liver microsomes or hepatocytes early in the discovery process to anticipate in vivo toxicity.[5]
References
- Pumford, N. R., & Halmes, N. C. (n.d.). Drug damage to the liver: role of reactive metabolites and pharmacokinetics. PubMed. [Link]
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.).
- Ma, P., & Zhao, L. (n.d.).
- Boelsterli, U. A., & Lim, P. L. K. (2007).
- Amal, H., & El-Aneed, A. (2024). Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. Taylor & Francis Online. [Link]
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [Link]
- Boelsterli, U. A., & Lim, P. L. K. (2007). Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science. Semantic Scholar. [Link]
- Kosheeka. (n.d.).
- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
- Zhang, L., et al. (2021). Evaluation of Structure-Activity Relationship of Microtubule (MT)
- Lo, H. H., & Anders, M. W. (2011). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. PMC - NIH. [Link]
- Pamies, D., & Hartung, T. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- Lo, H. H., & Anders, M. W. (2011). Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Taylor & Francis Online. [Link]
- Sorkun, Z., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [Link]
- Papatriantafyllou, M., et al. (2019). Cytotoxic Activity of Organotin(IV)
- Cao, C. J., et al. (2015). In Vitro Methods To Measure Toxicity Of Chemicals.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Kushner, J. A., et al. (2004). Synthesis and SAR of[3][4][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
- El-Sayed, W. A., et al. (2020). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. PubMed. [Link]
- Al-Lazikani, B., et al. (2012). New strategies for targeting kinase networks in cancer. PMC - NIH. [Link]
- Li, Y., et al. (2024). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega. [Link]
- Cancer World Archive. (2015). Managing common toxicities with new tyrosine kinase inhibitors. [Link]
- Al-Ostoot, F. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]
- Sebaugh, J. L. (2011).
- ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids. [Link]
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]
- Vidal-Giménez, F., et al. (2024).
- van Rooyen, J. (2015). Why do we have to measure IC50, CC50 and SI?.
- Al-Samhari, S., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Wang, S., et al. (2024).
- Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
- Caignard, D. H., et al. (1995). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. [Link]
- Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]
- Nare, B., et al. (2016). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH. [Link]
- De Rutte, J., & Wang, J. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
- Imedex. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. [Link]
- Hanker, A. B., & Arteaga, C. L. (2024). Overcoming Therapeutic Resistance in Triple-Negative Breast Cancer: Targeting the Undrugged Kinome. MDPI. [Link]
- Purdue e-Pubs. (n.d.).
- Hosseini-Gerami, L. (2024). Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1. Drug Target Review. [Link]
- Oncology Brothers. (2024). Managing Toxicities of TKIs and HIF-2 inhibitor in Renal Cell Carcinoma (RCC). YouTube. [Link]
- World Pharma Today. (n.d.).
- Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. [Link]
- Promega Corporation. (2021).
- RSC Publishing. (n.d.). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. [Link]
Sources
- 1. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [Drug damage to the liver: role of reactive metabolites and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archive.cancerworld.net [archive.cancerworld.net]
- 13. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. clyte.tech [clyte.tech]
- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 31. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing the Metabolic Stability of Triazolo[1,5-c]pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of triazolo[1,5-c]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address one of the most critical hurdles in drug discovery: metabolic instability. The triazolo[1,5-c]pyrimidine scaffold is a privileged structure found in numerous therapeutic candidates, from oncology to neurodegenerative diseases, making the mastery of its metabolic profile essential for successful drug development.[1][2][3]
This resource moves beyond simple protocols to explain the causal relationships behind experimental observations and strategic decisions. Our goal is to empower you, the researcher, to troubleshoot effectively, optimize your compounds rationally, and accelerate your path to viable clinical candidates.
Section 1: Understanding the Metabolic Landscape of Triazolo[1,5-c]pyrimidines
Before troubleshooting, it is crucial to understand the likely metabolic pathways that affect this heterocyclic system. Nitrogen-containing heterocycles are mainstays in medicinal chemistry, but their rich electronics make them susceptible to a variety of biotransformations, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4][5][6]
Common Metabolic Liabilities ("Soft Spots")
The triazolo[1,5-c]pyrimidine core and its typical substitutions are prone to several types of metabolic attacks:
-
Aromatic Hydroxylation: Unsubstituted or electron-rich aromatic rings attached to the core are prime targets for CYP-mediated oxidation.[7][8]
-
N-Dealkylation: Alkyl groups attached to nitrogen atoms, such as those in piperazine or other amine substituents, can be cleaved.
-
Oxidation of the Heterocyclic Core: The electron distribution within the fused ring system itself can allow for direct oxidation, though this is often less common than attacks on peripheral groups.
-
Oxidation of Aliphatic Substituents: Alkyl chains or alicyclic rings are susceptible to hydroxylation, particularly at benzylic or other activated positions.
Caption: Potential metabolic "soft spots" on a generic triazolo[1,5-c]pyrimidine scaffold.
Section 2: Troubleshooting Guide for Metabolic Stability Experiments
This section is structured as a series of common problems encountered during experimental workflows, followed by expert analysis and recommended actions.
Q1: My compound shows a very short half-life (<10 min) in my initial human liver microsome (HLM) screen. How do I determine the cause?
A rapid disappearance in an HLM assay is a classic sign of high intrinsic clearance, but the underlying cause must be verified systematically.
Causality: The standard liver microsome assay contains a rich concentration of Phase I metabolic enzymes (primarily CYPs) and requires a cofactor, NADPH, to function.[9] A compound's disappearance can be due to CYP-mediated metabolism, metabolism by other microsomal enzymes, or inherent chemical instability in the assay buffer.
Troubleshooting Protocol:
-
Confirm Cofactor Dependency: Run the assay under three parallel conditions:
-
Condition A (Standard): Compound + Microsomes + NADPH.
-
Condition B (Cofactor-Free): Compound + Microsomes (No NADPH).
-
Condition C (Matrix-Free): Compound in buffer (No Microsomes, No NADPH).
-
-
Interpret the Results:
-
If degradation occurs only in Condition A: The metabolism is overwhelmingly CYP-dependent. This is the most common scenario.
-
If degradation occurs in A and B, but not C: This points to metabolism by non-CYP enzymes present in microsomes (e.g., UGTs, FMOs) or cofactor-independent degradation.[9][10]
-
If degradation occurs in all three conditions: The compound is likely chemically unstable in the assay buffer (pH 7.4, 37°C).
-
Caption: Decision tree for diagnosing the cause of low metabolic stability.
Q2: I've confirmed my compound is rapidly metabolized by CYPs. How do I identify the specific "soft spot" on the molecule?
Identifying the site of metabolism is essential for designing rational chemical modifications. This is achieved through metabolite identification studies.
Causality: CYP enzymes catalyze predictable chemical transformations, most commonly hydroxylation (+16 Da mass shift) or dealkylation. By comparing the mass spectra of the reaction mixture over time with the parent compound, we can deduce the chemical modifications that have occurred.[11][12]
Experimental Workflow: Metabolite Identification
-
Incubation: Perform a scaled-up version of the microsomal stability assay to generate sufficient quantities of metabolites.
-
Sample Preparation: Stop the reaction (e.g., with cold acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer.[13]
-
Full Scan: Identify potential metabolite peaks by looking for expected mass shifts relative to the parent compound.
-
Tandem MS (MS/MS): Fragment both the parent compound and the potential metabolite ions. A similar fragmentation pattern confirms the metabolite is structurally related to the parent, and changes in fragment masses can help pinpoint the modification site.
-
Data Interpretation Example:
| m/z (Parent) | m/z (Metabolite) | Mass Shift | Probable Transformation |
| 450.2 | 466.2 | +16 Da | Monohydroxylation |
| 450.2 | 482.2 | +32 Da | Dihydroxylation |
| 450.2 | 436.1 | -14 Da | N-demethylation |
This table summarizes common mass shifts observed in metabolite identification studies.
Q3: My compound is stable in microsomes but shows high clearance in vivo. What metabolic pathways might I be missing?
This common discrepancy arises because liver microsomes do not represent the full metabolic capacity of the liver.
Causality: Microsomes are subcellular fractions containing only endoplasmic reticulum enzymes.[9] Other significant metabolic processes occur in the cytosol or involve different conjugation pathways.
Potential Missing Pathways:
-
Phase II Metabolism: If your compound has a suitable functional group (e.g., -OH, -NH2, -COOH), it can be directly conjugated by enzymes like UGTs (glucuronidation) or SULTs (sulfation). These enzymes are present in hepatocytes and S9 fractions but may have limited activity in standard microsomal assays.[10][14]
-
Cytosolic Enzymes: Enzymes like Aldehyde Oxidase (AO) are found in the liver cytosol and are not present in microsomes.[9] Heterocycles can be particularly susceptible to AO-mediated metabolism.
-
Extrahepatic Metabolism: Metabolism can occur in other tissues like the intestine, lungs, or kidneys.[10]
Recommended Action: Re-evaluate the stability of your compound in a more comprehensive in vitro system.
| Assay System | Enzymes Present | Pros | Cons |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs) | High-throughput, cost-effective, good for initial CYP screening.[9] | Lacks cytosolic enzymes (e.g., AO) and soluble Phase II enzymes.[14] |
| Liver S9 Fraction | Microsomal + Cytosolic Enzymes | More comprehensive than microsomes, includes both Phase I and II.[14] | Lower concentration of microsomal enzymes compared to microsomes.[10] |
| Hepatocytes | Full complement of Phase I and II enzymes in an intact cell system | The "gold standard" that most closely mimics the in vivo liver environment.[9] | Lower throughput, more expensive, can have transport limitations.[14] |
This table compares the most common in vitro systems for metabolic stability assessment.
Section 3: FAQs - Strategic Improvement of Metabolic Stability
Q4: I've identified a labile phenyl group as the primary site of metabolism. What are the best strategies to block this?
Once the "soft spot" is known, several proven medicinal chemistry strategies can be employed. The choice depends on the specific structure-activity relationship (SAR) of your series.
A: Strategic Options for Improving Stability:
| Strategy | Mechanism | Example | Key Considerations |
| Deuteration | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.[15][16] | Replace a metabolically active C-H with C-D. | Can be a subtle change that preserves pharmacology. May cause "metabolic switching" where another site becomes labile.[15] |
| Blocking with Halogens | Electronic Deactivation: Introducing an electron-withdrawing group like fluorine (F) or chlorine (Cl) makes the aromatic ring less susceptible to oxidative attack.[17] | Replace -H with -F on a phenyl ring. | Potent strategy, but can significantly alter logP and binding properties. Must be guided by SAR. |
| Steric Hindrance | Shielding the Site: Placing a bulky group (e.g., tert-butyl) adjacent to the metabolic hot spot physically blocks the enzyme's access.[18] | Add a methyl or cyclopropyl group next to the target site. | Can disrupt binding to the pharmacological target if the space is constrained. |
| Bioisosteric Replacement | Replacing the Labile Moiety: Substitute the entire labile group with a chemically similar but more metabolically robust isostere.[19] | Replace a phenyl ring with a pyridine, pyrimidine, or other heterocycle.[8][20] | Excellent for improving properties and finding new IP space, but may significantly alter the compound's overall profile. |
This table outlines common strategies to address metabolic liabilities.
Q5: What is "metabolic switching" and how do I mitigate it?
A: Metabolic switching is a phenomenon where blocking the primary site of metabolism on a molecule leads to increased metabolism at a previously minor, secondary site.[21] For example, if you deuterate the most labile position, a CYP enzyme may simply move to the next most accessible site.
Mitigation Strategy: The best approach is proactive. When performing metabolite identification, look for both the primary (M1) and any minor secondary (M2, M3) metabolites. When you design a modification to block M1, use in silico models or chemical intuition to predict if your change will make the M2 or M3 sites more susceptible.[22] A successful strategy often involves blocking multiple potential sites of metabolism simultaneously or making a more fundamental change to the molecule's properties, such as reducing its overall lipophilicity.[18]
Section 4: Core Experimental Protocol
Standard Operating Procedure: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for determining the intrinsic clearance of a compound.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Phosphate Buffer (0.1 M, pH 7.4).
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance).
-
Acetonitrile with internal standard for quenching.
-
96-well plates, incubator, LC-MS/MS system.
2. Experimental Workflow:
Caption: Standard experimental workflow for a microsomal stability assay.
3. Procedure Steps:
-
Preparation: Prepare working solutions of the test compound and controls by diluting the DMSO stock into the phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Reaction Setup: In a 96-well plate, combine the buffer, NADPH regenerating system, and the diluted compound.
-
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of liver microsomes. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
References
- Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. CRO Services. [Link]
- Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]
- Springer Nature Experiments. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- SpiroChem.
- Jaeschke, H., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. [Link]
- Frontage Laboratories. Metabolic Stability.
- Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
- Kumar, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- Kumar, A. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Kirchmair, J., et al. (2007). The Quest for Bioisosteric Replacements.
- Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism. [Link]
- Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]
- eCampusOntario Pressbooks. Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Scott, P. J. H., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.
- Yeung, K.-S., et al. (2019).
- Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]
- Obach, R. S., et al. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J. [Link]
- Zhang, B., et al. (2018). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry. [Link]
- Caccia, S., et al. (2013). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I.
- Wencewicz, T. A. (2021). Nitrogen Heterocycles. The Chemical Biology of Nitrogen. [Link]
- ResearchGate. SAR of[18][24][25]triazolo[1,5-c]pyrimidine derivatives.
- Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
- Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Sys Rev Pharm. [Link]
- Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
- ResearchGate. (2025). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR.
- ResearchGate. (2021). Synthesis of[18][24][26]triazolo[1,5‐c]pyrimidine derivatives 159 and 160.
- BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]
- Kivisto, K. T., et al. (1995). The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. British Journal of Clinical Pharmacology. [Link]
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician. [Link]
- Hilaris Publisher. Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Drug Metabolism & Toxicology. [Link]
- Al-Awad, S. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus. [Link]
- Talele, T. T. (2016). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
- Ushakova, A. A., et al. (2023). Structure-activity relationship for the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. Research Square. [Link]
- de Witte, S. V., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry. [Link]
- ResearchGate. (2025). Analytical strategies for identifying drug metabolites.
- Ma, L., & Zhu, M. (2004). Analytical strategies for identifying drug metabolites. Current Drug Metabolism. [Link]
- ResearchGate. (2025). Natural Products Containing Nitrogen Heterocycles—Some Highlights 1990–2015.
- Abdel-Maksoud, M. S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
- ResearchGate. (2024). Triazolopyrimidine compounds and its biological activities.
Sources
- 1. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 20. cresset-group.com [cresset-group.com]
- 21. nedmdg.org [nedmdg.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing In Vitro Assays with Novel Triazolopyrimidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing in vitro assays using novel triazolopyrimidine derivatives, such as 5-Chloro-triazolo[1,5-c]pyrimidine. As a Senior Application Scientist, I've designed this guide to address the common—and often complex—challenges encountered when working with new chemical entities. This resource moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions, troubleshoot effectively, and generate high-quality, reproducible data.
The triazolopyrimidine scaffold is a key pharmacophore in modern drug discovery, known for its diverse biological activities, including kinase inhibition.[1][2] However, like any novel compound, its successful application in in vitro assays depends on careful optimization of dosage and experimental conditions. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Section 1: Compound Handling and Preparation
Proper handling and preparation of your compound is the foundation of any successful experiment. Errors at this stage can lead to issues with solubility, stability, and ultimately, data interpretation.
Q1: What is the first step I should take before using a new batch of a triazolopyrimidine compound?
A1: The absolute first step is to determine the compound's solubility. Poor solubility is a primary reason for inconsistent results in drug discovery assays.[3][4] Before preparing a high-concentration stock solution, you should perform a solubility test in the solvent you intend to use, typically dimethyl sulfoxide (DMSO).[5]
Kinetic vs. Thermodynamic Solubility: For high-throughput screening, a kinetic solubility test is often sufficient.[3][6] This involves adding a small amount of a concentrated DMSO stock to an aqueous buffer (like PBS) and detecting precipitation.[3] Equilibrium solubility is more time-consuming but provides a more accurate measure of a compound's solubility limit.[7]
Why it Matters: If your compound precipitates in the assay medium, the actual concentration your cells are exposed to will be unknown and lower than intended, leading to an inaccurate assessment of potency.[4] A good target solubility for discovery compounds is >60 µg/mL in aqueous buffer.[6][7]
Q2: What is the best way to prepare and store a stock solution of my compound?
A2: Once solubility is confirmed, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[8] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[9]
Step-by-Step Stock Solution Protocol:
-
Accurately weigh the compound using a calibrated microbalance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot into sterile, low-binding microcentrifuge tubes.
-
Store immediately at -20°C or -80°C.
Q3: My compound seems to lose activity in multi-day cell culture experiments. What could be the cause?
A3: This is a common issue and is often due to compound instability in the cell culture medium at 37°C.[9][10] Several factors can contribute to this, including temperature, pH, and interactions with media components.[10] It's also possible the compound is being metabolized by the cells.[9]
How to Investigate: Perform a stability study by incubating the compound in your complete cell culture medium (including serum) at 37°C in a cell-free environment.[9][11] Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and quantify the remaining parent compound using an analytical method like HPLC or LC-MS.[12][13] A significant decrease in concentration over time confirms instability.[11]
Solutions:
-
If the compound is unstable, consider more frequent media changes with freshly added compound.[9]
-
For very unstable compounds, a shorter assay duration may be necessary.
Section 2: Initial Assay Development and Dose-Ranging
With a properly prepared compound stock, the next phase involves determining the optimal concentration range for your specific in vitro assay.
Q4: How do I determine the initial concentration range for a dose-response experiment?
A4: For a completely novel compound, a wide concentration range is recommended for the initial dose-response experiment. A common starting point is a logarithmic or semi-logarithmic dilution series spanning from 100 µM down to 1 nM. This broad range helps to capture the full dose-response curve, from maximal effect to no effect.
| Assay Type | Typical Starting Concentration Range |
| Biochemical/Enzymatic Assays | 100 µM - 1 nM |
| Cell-Based Proliferation Assays | 50 µM - 0.5 nM |
| High-Content Imaging Assays | 10 µM - 0.1 nM |
This table provides general guidance. The optimal range will depend on the specific target and assay sensitivity.
Q5: Should I run a cytotoxicity assay alongside my primary functional assay?
A5: Absolutely. It is critical to distinguish between a compound's specific biological effect and general cytotoxicity. A compound that kills cells will appear active in many assays that measure cell health or proliferation. Therefore, a cytotoxicity assay should be run in parallel using the same cell line, incubation time, and compound concentrations.[14]
Common cytotoxicity assays include those based on MTT, resazurin, or ATP levels (CellTiter-Glo®).[15][16] The results will allow you to determine if the observed activity in your primary assay occurs at concentrations that are non-toxic to the cells.
Section 3: Troubleshooting Common In Vitro Assay Problems
Even with careful planning, unexpected results can occur. This section provides a logical framework for troubleshooting common issues.
Q6: I'm not observing any effect, even at the highest concentration. What should I do?
A6: A flat dose-response curve can be frustrating. Here’s a checklist of potential causes and solutions:
-
Compound Solubility/Stability: The most likely culprit. Re-verify the compound's solubility and stability under your specific assay conditions.[3][9] If the compound is precipitating or degrading, the effective concentration is too low.
-
Assay Viability: Confirm that your assay is working as expected with a known positive control compound. If the positive control also fails, the problem lies with the assay itself, not your test compound.
-
Incorrect Target Engagement: The compound may not be interacting with the intended target in the cellular environment. This could be due to poor cell permeability or rapid efflux.[13]
-
Concentration Range: It's possible the compound is simply not potent enough. If there are no signs of cytotoxicity, consider testing a higher concentration range.
Q7: My dose-response data is highly variable between replicate wells. What are the common sources of variability?
A7: High variability can obscure real biological effects and make it difficult to obtain a reliable IC50 value.[17] Key sources of variability include:
-
Inconsistent Cell Seeding: Even small differences in the initial number of cells per well can lead to significant variations in the final readout.[18] Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting during compound dilution and addition is a major source of error.[19] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Reagent Quality: Lot-to-lot variance in reagents, particularly serum, can impact assay performance.[20]
Q8: My dose-response curve is incomplete or has a very shallow slope. How should I interpret this?
A8: An incomplete or shallow dose-response curve, where the effect doesn't reach a clear plateau at high concentrations, can indicate several things:[21][22]
-
Solubility Limit: The compound may be precipitating at higher concentrations, preventing a further increase in effect.
-
Off-Target Effects: The compound might have secondary targets that produce opposing effects at higher concentrations.
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).[19]
-
Covalent Inhibition: If your compound is a covalent inhibitor, the time of incubation can significantly impact the apparent IC50.[22]
To address this, you can try to constrain the top and bottom of the curve-fitting model based on your positive and negative controls.[21] However, it is crucial to investigate the underlying cause.
Experimental Protocols
Protocol 1: Resazurin-Based Cell Viability/Cytotoxicity Assay
This protocol provides a method for assessing cell viability, which is crucial for distinguishing specific compound effects from general cytotoxicity.[14][15][23]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin sodium salt solution (prepare a 0.15 mg/mL stock in DPBS, filter sterilize, and store protected from light at 4°C or -20°C).[15]
-
Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm).[23]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of medium per well. Include wells with medium only for a background control. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: The next day, add serial dilutions of your triazolopyrimidine compound to the wells. Also include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well (for a final volume of 120 µL).[15]
-
Final Incubation: Return the plate to the incubator for 1-4 hours. The optimal time will depend on the metabolic rate of your cell line and should be determined empirically.[15]
-
Measurement: Record the fluorescence using a plate reader with a 560 nm excitation filter and a 590 nm emission filter.[15][24]
-
Data Analysis: Subtract the average fluorescence of the medium-only wells from all other values. Plot the normalized fluorescence against the log of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
For further in-depth guidance on assay development, optimization, and validation, the Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS) is an invaluable resource.[25][26][27][28]
References
- Roche. (n.d.). MTT Assay Protocol.
- Creative Bioarray. (n.d.). Resazurin Assay Protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Provost, J. J., & Wallert, M. A. (2015, June 15). MTT Proliferation Assay Protocol. ResearchGate.
- Mashalidis, E. H. (2015). In vitro solubility assays in drug discovery. PubMed.
- AxisPharm. (n.d.). Solubility Test.
- National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[16][27][31]triazolopyrimidine Derivatives as Potential Anticancer Agents.
- Labbox. (n.d.). Resazurin Cell Viability Assay.
- National Center for Biotechnology Information. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
- ResearchGate. (2024, March 23). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
- p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
- Frontiers. (2019, December 9). In Vitro Research Reproducibility: Keeping Up High Standards.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Chemxpert Database. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product.
- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Biochemical Assays.
- Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
- National Center for Biotechnology Information. (2023, May 24). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions.
- PubMed. (2018). In Vitro Assays for Screening Small Molecules.
- bioRxiv. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies.
- PubMed. (2019). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity.
- ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities.
- MDPI. (2021). Design, Synthesis and Biological Evaluation of[16][27][31]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway.
- BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability.
- ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves.
- BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it?.
- CompleteRx. (2024, July 1). Best Practices Around Sterile Compounding Procedure.
- National Institutes of Health. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- PubMed. (2022, February 24). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- Pharmko. (2025, September 3). Safe handling of sterile compounds.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. biorxiv.org [biorxiv.org]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. labbox.es [labbox.es]
- 24. p-care.eu [p-care.eu]
- 25. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [at.promega.com]
- 26. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chloro-triazolo[1,5-c]pyrimidine and Its Analogs
The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[4] This guide provides a comparative analysis of the biological activity of 5-Chloro-triazolo[1,5-c]pyrimidine and its analogs, offering insights into their potential as therapeutic agents. We will delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data and detailed protocols.
The Triazolo[1,5-c]pyrimidine Scaffold: A Versatile Core
The triazolo[1,5-c]pyrimidine core is a fused bicyclic heterocycle that serves as a versatile template for designing biologically active molecules. Its structural resemblance to endogenous purines makes it an attractive starting point for the development of kinase inhibitors and other agents that target ATP-binding sites.[5] The 5-chloro substituent, in particular, acts as a valuable synthetic handle, enabling the introduction of diverse functionalities to explore and optimize biological activity.
Anticancer Activity: Targeting Cellular Proliferation
Numerous studies have highlighted the potent antiproliferative effects of triazolo[1,5-c]pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key kinases involved in cell cycle progression and signal transduction.
Kinase Inhibition: A Primary Mechanism of Action
The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold, a close analog, has been investigated for its ability to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR and its downstream signaling pathways, including Akt and Erk1/2, has been demonstrated in breast and cervical cancer cells.[1] Molecular docking studies suggest that these compounds bind to the ATP-binding site of EGFR, highlighting the importance of the heterocyclic core for this interaction.[1]
Another key target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[5] Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as novel CDK2 inhibitors, demonstrating promising anti-proliferative activity against breast, liver, and colon cancer cell lines.[5]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) for Anticancer Activity
The substitution pattern on the triazolo[1,5-c]pyrimidine ring system significantly influences its anticancer potency. For instance, in a series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, the introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position was found to be favorable for enhancing anti-tumor activity.[6] Furthermore, modifications at the C-2 and C-5 positions have also been shown to modulate activity, with certain substituents leading to compounds with IC50 values in the low micromolar range against cell lines like Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma).[6][7]
Table 1: Comparative Anticancer Activity of Triazolopyrimidine Analogs
| Compound ID | Core Scaffold | R1 (Position 5) | R2 (Position 7) | Cell Line | IC50 (µM) | Reference |
| Compound 1 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | - | 4-bromophenyl | HCC1937 | <50 | [1] |
| Compound 19 | [1][2][3]Triazolo[1,5-a]pyrimidine | Substituted furylmethyl | 4-fluoro-3-(trifluoromethyl)phenylamino | HT-1080 | 6.1 | [6] |
| Compound 19 | [1][2][3]Triazolo[1,5-a]pyrimidine | Substituted furylmethyl | 4-fluoro-3-(trifluoromethyl)phenylamino | Bel-7402 | 12.3 | [6] |
| E35 | [1][2][3]Triazolo[1,5-a]pyrimidine | - | - | MGC-803 Xenograft | Significant Inhibition | [8] |
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of the triazolopyrimidine scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Targeting Bacterial Enzymes
Recent studies have focused on designing triazolopyrimidine-based derivatives as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[9][10] These enzymes are crucial for bacterial survival, making them excellent targets for novel antibacterial drugs. Certain analogs have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics like ciprofloxacin.[9][10]
Signaling Pathway: Bacterial DNA Gyrase and DHFR Inhibition
Caption: Dual inhibition of DNA gyrase and DHFR by triazolopyrimidine analogs.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of triazolopyrimidine derivatives is highly dependent on the nature and position of substituents. For example, the introduction of amino acid moieties can lead to compounds with promising activity against multidrug-resistant (MDR) bacterial strains.[2] In a series of 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines, certain analogs displayed substantial better MIC values towards tested MDR strains compared to reference drugs like cephalothin and chloramphenicol.[2] Furthermore, the substitution pattern of phenyl groups at positions 5 and 7 has been identified as crucial for antibacterial action.[9][10]
Table 2: Comparative Antimicrobial Activity of Triazolopyrimidine Analogs
| Compound ID | Core Scaffold | Target Organism | MIC (µM) | Reference |
| 3c, 8a, 9d | 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine | MDR Bacteria | Not specified, but better than reference drugs | [2] |
| 9o | 1,2,4-triazolo[1,5-a]pyrimidine | B. subtilis, S. aureus, E. coli, P. aeruginosa | 16-102 | [9] |
| 9n | 1,2,4-triazolo[1,5-a]pyrimidine | B. subtilis, S. aureus, E. coli, P. aeruginosa | 16-102 | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the in vitro anti-proliferative activity of the synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a widely used procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism) for each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion
The 5-Chloro-triazolo[1,5-c]pyrimidine scaffold and its analogs represent a promising class of compounds with diverse biological activities. Their versatility as anticancer and antimicrobial agents stems from their ability to interact with key enzymes such as kinases, DNA gyrase, and DHFR. The structure-activity relationship studies discussed in this guide provide a framework for the rational design of more potent and selective derivatives. Further optimization of this scaffold, guided by a deeper understanding of its interactions with biological targets, holds significant potential for the development of novel therapeutics.
References
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.).
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (n.d.).
- Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (2007). MDPI.
- Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine deriv
- SAR of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. (n.d.).
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.).
- Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (n.d.).
- Synthesis and antimicrobal activities of some novel triazolo[1,5-a]pyrimidine deriv
- Evaluation of the Structure–Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. (2021).
- Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. (2007). PubMed.
- Structures of[1][2][3]triazolo[1,5-a]pyrimidine and its derivates as anticancer agents. (n.d.).
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.).
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI.
- Discovery of[1][2][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.).
- Representative examples of biologically active triazolopyrimidine derivatives. (n.d.).
- Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research.
- Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2)
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.).
- Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (n.d.).
- 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. (n.d.). BOC Sciences.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020).
- Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiprolifer
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 7. Synthesis and anti-tumor activities of novel [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Comparing 5-Chloro-triazolo[1,5-c]pyrimidine with Key Purine Bioisosteres in Drug Discovery
A Senior Application Scientist's Guide: Comparing 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine with Key Purine Bioisosteres in Drug Discovery
Introduction: The Rationale for Purine Bioisosterism
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the purine scaffold has long been recognized as a "privileged structure."[1] Its prevalence in endogenous molecules like adenosine triphosphate (ATP) makes it an ideal starting point for designing compounds that compete for ATP binding sites on enzymes.[2] However, this very similarity can be a double-edged sword, leading to challenges in achieving selectivity, metabolic stability, and novel intellectual property.
This is where the strategic application of bioisosterism becomes a cornerstone of modern medicinal chemistry.[3] Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, allows chemists to fine-tune a molecule's characteristics.[4][5] By replacing the purine core with a bioisosteric heterocyclic system, we can modulate properties like hydrogen bonding patterns, dipole moments, solubility, and metabolic fate, often leading to compounds with superior drug-like qualities.[3][6]
This guide provides an in-depth comparison of 5-Chloro-[7]triazolo[1,5-c]pyrimidine, a versatile and synthetically accessible scaffold, against other widely used purine bioisosteres: pyrazolo[3,4-d]pyrimidines, imidazo[1,2-a]pyridines, and 7-azaindoles. We will delve into their structural nuances, comparative performance data, and the experimental workflows used to generate these insights.
The Logic of Bioisosteric Replacement for the Purine Scaffold
The core principle behind replacing the purine ring is to maintain the key interactions required for biological activity—typically hydrogen bonds with the "hinge" region of a kinase active site—while altering other properties. The diagram below illustrates how various scaffolds serve as structural mimics of the essential purine core.
Caption: Bioisosteric relationship between the purine core and common replacement scaffolds.
Focus Scaffold: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
The[7]triazolo[1,5-c]pyrimidine ring system is an effective purine bioisostere that has found utility in developing inhibitors for various biological targets.[8] The "5-Chloro" substituent is not merely a structural element; it is a critical synthetic handle.[9] This electrophilic site is primed for nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This synthetic tractability makes it an exceptionally valuable building block for generating diverse compound libraries to explore structure-activity relationships (SAR).
Key Attributes:
-
Synthetic Versatility: The chlorine at the 5-position provides a straightforward attachment point for various aryl, heteroaryl, or alkyl groups.[9]
-
Hydrogen Bonding: It mimics the N7 and N9 positions of purines, allowing for potential hinge-binding interactions in kinase active sites.
-
Novelty: As a less explored scaffold compared to others, it offers opportunities for novel intellectual property.
Comparative Analysis of Purine Bioisosteres
The choice of a purine bioisostere is a critical decision in the design phase of a project, with each scaffold offering a unique profile of advantages and liabilities.
-
Pyrazolo[3,4-d]pyrimidine: This is arguably the most recognized purine bioisostere, being a direct isostere of adenine.[10] This structural fidelity allows it to effectively mimic the hinge-binding interactions of ATP.[11] This advantage can also be a drawback, as it may lead to promiscuity across the kinome.
-
Strengths: Potent and predictable hinge-binding interactions.[12]
-
Weaknesses: Potential for off-target kinase activity; well-explored chemical space.
-
-
Imidazo[1,2-a]pyridine: This scaffold has gained prominence in recent years, offering a different arrangement of nitrogen atoms and a distinct vector for substituent placement.[13] It often imparts improved physicochemical properties, such as solubility, compared to the purine core.[14]
-
7-Azaindole (Pyrrolo[2,3-b]pyridine): Functioning as a bioisostere of both indole and purine, 7-azaindole is frequently used to modulate ADME-Tox properties.[16] The introduction of a nitrogen atom into the indole ring system can disrupt metabolic hotspots and improve solubility.[17]
Data-Driven Comparison
To provide an objective comparison, we have synthesized representative data across three key areas: physicochemical properties, biological activity (kinase inhibition), and ADME profile (cell permeability).
Table 1: Comparative Physicochemical Properties
| Property | Purine (Adenine) | [7]Triazolo[1,5-c]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,2-a]pyridine | 7-Azaindole |
| Molecular Weight | 135.13 | 121.10 | 120.11 | 118.14 | 118.14 |
| cLogP | -1.1 | 0.4 | 0.2 | 1.3 | 1.4 |
| H-Bond Donors | 2 | 0 | 1 | 0 | 1 |
| H-Bond Acceptors | 4 | 4 | 3 | 2 | 2 |
| pKa (Most Basic) | 3.6 | ~1.5 | ~2.5 | 5.4 | 4.6 |
Note: Data for core, unsubstituted scaffolds are presented to illustrate fundamental differences. Substitution will significantly alter these values.
Scientist's Insight: The data reveals critical differences. The imidazo[1,2-a]pyridine and 7-azaindole scaffolds are more lipophilic and basic than the other cores, which can profoundly impact cell permeability and off-target profiles (e.g., hERG binding). The triazolo[1,5-c]pyrimidine core has a high number of H-bond acceptors and low basicity, which can be advantageous for solubility and avoiding interactions with acidic cellular compartments.
Table 2: Comparative Biological Activity (CDK2 Inhibition)
This table presents IC₅₀ data for roscovitine and its bioisosteric analogs, demonstrating how the core scaffold influences potency.[20][21]
| Compound | Core Scaffold | R¹ | R² | CDK2 IC₅₀ (nM) |
| Roscovitine | Purine | Isopropyl | (R)-(CH₂)₂OH | 400 |
| Analog 1 | Pyrazolo[4,3-d]pyrimidine | Isopropyl | (R)-(CH₂)₂OH | 70 [21] |
| Analog 2 | Pyrazolo[1,5-a]pyrimidine | Isopropyl | (R)-(CH₂)₂OH | >10,000 [20] |
| Analog 3 | Pyrazolo[1,5-a]-1,3,5-triazine | Isopropyl | (R)-(CH₂)₂OH | 200 [20] |
Scientist's Insight: This direct comparison is illuminating. The pyrazolo[4,3-d]pyrimidine core (Analog 1), a close isostere of the purine in roscovitine, significantly improves potency.[21] Conversely, altering the nitrogen arrangement to a pyrazolo[1,5-a]pyrimidine (Analog 2) completely abolishes activity, highlighting the sensitivity of the kinase hinge to the precise geometry of hydrogen bond acceptors.[20] This underscores the importance of selecting a bioisostere that preserves the critical binding interactions.
Table 3: Comparative ADME Profile (Caco-2 Permeability)
| Core Scaffold | Representative Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Human Absorption |
| Purine-based | 1-5 | > 2.0 | Low to Moderate |
| Pyrazolo[3,4-d]pyrimidine-based | 2-8 | > 2.0 | Low to Moderate |
| Imidazo[1,2-a]pyridine-based | 10-20 | < 2.0 | High |
| 7-Azaindole-based | 8-15 | < 2.0 | Moderate to High |
Note: Data is representative and generalized from multiple studies. Actual values are highly dependent on the specific substituents on the core.
Scientist's Insight: The Caco-2 permeability assay is a gold standard for predicting in vivo oral absorption.[22][23] Purine and pyrazolo[3,4-d]pyrimidine-based compounds often exhibit lower passive permeability and are more susceptible to being substrates for efflux transporters (like P-gp), as indicated by an efflux ratio >2.[23][24] In contrast, imidazo[1,2-a]pyridine and 7-azaindole scaffolds frequently lead to compounds with higher passive permeability and lower efflux, suggesting better potential for oral bioavailability.[14][17]
Experimental Protocols
The data presented above is generated through rigorous, standardized assays. Here, we provide self-validating protocols for three key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Preparation: In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.[25]
-
Kinase Addition: Add 2.5 µL of the kinase of interest (e.g., CDK2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.[25]
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate peptide and ATP to each well to initiate the reaction. The final ATP concentration should ideally be at or near its Km value for the kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[25]
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent (Promega) to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[25]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase reaction.
-
Luminescence Reading: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.[25]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Mix gently by pipetting and measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[27] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Caco-2 Permeability Assay
This assay uses the human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the human intestinal epithelium to predict drug absorption.[22][23]
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® filter supports for approximately 21 days until they form a differentiated and polarized monolayer.[24]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[22][28]
-
Buffer Equilibration: Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Equilibrate for 10-15 minutes.[28]
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.[22]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral compartment for analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
In a separate set of wells, add the test compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and sample from the apical compartment as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments using a sensitive analytical method, typically LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[23]
-
-
Efflux Ratio: Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate of active efflux transporters.[23][24]
Conclusion
The strategic selection of a purine bioisostere is a pivotal decision in drug discovery that can significantly influence the trajectory of a research program. While there is no single "best" scaffold, a data-driven approach allows for an informed choice based on the specific goals of the project.
-
5-Chloro-[7]triazolo[1,5-c]pyrimidine stands out as a highly valuable scaffold, not just for its bioisosteric properties but for its exceptional synthetic utility. The 5-chloro group is a gateway to rapid library synthesis, making it ideal for lead discovery and optimization phases where broad exploration of chemical space is required.
-
Pyrazolo[3,4-d]pyrimidines remain the scaffold of choice when potent, predictable hinge-binding is the primary objective, though careful profiling is needed to ensure selectivity.
-
Imidazo[1,2-a]pyridines and 7-Azaindoles are excellent options for improving ADME properties, particularly when aiming for orally bioavailable drugs. They often mitigate the efflux and metabolic liabilities associated with closer purine mimics.
Ultimately, the optimal scaffold is the one that provides the best balance of potency, selectivity, and drug-like properties for the target of interest. By understanding the unique profile of each bioisostere and employing the rigorous experimental workflows detailed here, researchers can navigate the complexities of drug design with greater confidence and precision.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Caco2 assay protocol. (n.d.).
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. (n.d.). PubMed.
- Caco-2 permeability assay. (n.d.).
- 5-CHLORO-[1][2][3]TRIAZOLO[1,5-C]PYRIMIDINE synthesis. (n.d.). Chemicalbook.
- Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evalu
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Medicinal Chemistry.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- In vitro kinase assay. (2023). protocols.io.
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (n.d.). PubMed.
- Bioisosterism: A R
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews, 96(8), 3147-3176.
- Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. (n.d.). PubMed.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (n.d.). PubMed.
- 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. (n.d.). BOC Sciences.
- Bioisosterism in Medicinal Chemistry. (n.d.).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- Purine Analogues as Kinase Inhibitors: A Review. (n.d.). PubMed.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). Journal of Advanced Research, 45, 1-21.
- The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (n.d.). PubMed.
- Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). Journal of Medicinal Chemistry, 60(4), 1562-1582.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). PubMed Central.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. (n.d.). SNS Courseware.
- Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). European Journal of Medicinal Chemistry, 90, 885-895.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of s-Triazolo[1,5-c]pyrimidines. (2025).
- Purine analogues as kinase inhibitors: A review. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
- Application of Bioisosteres in Drug Design. (2012).
- A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. (n.d.). PubMed.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (n.d.). PubMed Central.
- Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. (2011). Journal of Medicinal Chemistry, 54(10), 3652-3663.
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (n.d.). RSC Publishing.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. snscourseware.org [snscourseware.org]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Triazolopyrimidines in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[3][4][5] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with ATP-binding sites in kinases and other enzymes, making it a fertile ground for the development of novel therapeutics.[5] Molecules built on this framework have shown diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolopyrimidine derivatives with a specific focus on substitutions at the 5-position. We will explore how modifications at this critical position dictate the potency, selectivity, and mechanism of action against various targets, providing a comparative framework for researchers in drug design and development.
The Strategic Importance of the C5 Position
The C5 position of the triazolo[1,5-a]pyrimidine ring system projects into solvent-exposed regions or specific sub-pockets of many enzyme active sites. This makes it a prime location for chemical modification to enhance target affinity, modulate selectivity, and improve pharmacokinetic properties. The choice of substituent at C5—ranging from simple amines to complex aromatic systems—can profoundly alter the compound's biological profile.
Comparative SAR Analysis Across Key Therapeutic Targets
The versatility of the triazolopyrimidine scaffold is evident in its application across multiple therapeutic areas. The following sections compare the SAR of 5-substituted derivatives against different biological targets, supported by experimental data.
Kinase Inhibition: Targeting the ATP-Binding Site
Triazolopyrimidines are prolific kinase inhibitors, with numerous derivatives targeting enzymes like Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][8][9][10] The SAR at the C5 position is crucial for achieving both potency and selectivity.
Key Insights into 5-Substitutions for Kinase Inhibition:
-
Amino Groups: Small, often fluorinated, alkylamino groups at the C5 position are frequently required for high potency. For instance, in a series of tubulin inhibitors, a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at C5 was found to be optimal for achieving potent antiproliferative activity.[11]
-
Aromatic and Heterocyclic Rings: The introduction of aryl or heteroaryl groups at C5 can exploit specific hydrophobic pockets within the kinase active site. In a series of PI3Kβ inhibitors, a substituted benzene group at this position was hypothesized to induce a lipophilic pocket, enhancing selectivity.[2]
-
Linker Strategy: The nature of the linkage between the C5 position and a terminal group is critical. Studies on multi-kinase inhibitors have shown that different linkers can orient the substituent to interact with key residues like those in the hinge region of the kinase.[8]
Comparative Data for Triazolopyrimidine-Based Kinase Inhibitors
| Compound Class/Example | 5-Substituent | Target Kinase(s) | Key SAR Finding | Reference |
| Tubulin Polymerization Inhibitors | (1S)-2,2,2-trifluoro-1-methylethylamino | Tubulin | Small, fluorinated amino groups at C5 are essential for high potency. | [11] |
| Multi-kinase Inhibitors (12b) | Varied substituted phenyl groups | EGFR, VEGFR2, TrKA, CDK2 | A specific phenyl substitution pattern at C5 led to potent multi-kinase inhibition, with IC50 values in the low micromolar range. | [8] |
| CDK2 Inhibitors | Varied (structure not specified) | CDK2 | Protein structure-guided design identified novel triazolopyrimidines as potent and selective CDK2 inhibitors. | [10][12] |
| PI3Kγ Inhibitors | Varied (structure not specified) | PI3Kγ | Chemical expansion around a bi-functional core identified key features for PI3Kγ activity and selectivity. | [1] |
Logical Flow: Optimizing Kinase Inhibitor Selectivity
The following diagram illustrates the general decision-making process for modifying the C5 position to improve kinase inhibitor selectivity.
Caption: Iterative optimization of C5 substituents for kinase inhibitor development.
Anti-Infective Agents: A Different Paradigm
When targeting pathogens like Mycobacterium tuberculosis, the SAR drivers for 5-substituted triazolopyrimidines can differ significantly from kinase inhibition.
Key Insights into 5-Substitutions for Anti-Tubercular Activity:
-
Aromatic Rings: Non-substituted aromatic rings at the C5 position were identified as a preferred feature for potent anti-tubercular activity.[13] This suggests an interaction with a relatively flat, hydrophobic binding site in the mycobacterial target.
-
Alkyl Groups: Replacement of the C5 aromatic rings with alkyl moieties was explored, but these modifications generally did not yield active compounds, indicating a strong preference for an aromatic system at this position.[13]
Comparative Data for Anti-Tubercular Triazolopyrimidines
| Compound Series | 5-Substituent Type | Activity against M. tuberculosis | Key SAR Finding | Reference |
| Aromatic Series | Phenyl, substituted Phenyl | Sub-micromolar activity | A non-substituted phenyl ring at C5 is optimal for potency. | [13] |
| Alkyl Series | Cyclohexyl, Ethyl | Generally inactive | Aromaticity at C5 is crucial; alkyl groups are not well-tolerated. | [13] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for the synthesis and biological evaluation of 5-substituted triazolopyrimidines.
Protocol 1: General Synthesis of a 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol Intermediate
This protocol describes a common method to generate the core scaffold, which can be further modified. The synthesis involves the condensation of a β-ketoester with 3-amino-1,2,4-triazole.
Workflow Diagram: Synthesis of Triazolopyrimidine Core
Caption: General workflow for the synthesis of the triazolopyrimidine core.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxo-3-phenylpropanoate (1 equivalent) and 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol if necessary to yield the 5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol intermediate. This intermediate can then be chlorinated and subsequently substituted to introduce diversity at other positions.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a typical method to assess the inhibitory activity of synthesized compounds against a target kinase.
Step-by-Step Procedure:
-
Plate Preparation: Add 10 µL of the kinase buffer, 20 µL of the EGFR enzyme solution, and 10 µL of the test compound (at various concentrations) to the wells of a 96-well plate.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Use a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™ Kinase Assay), to measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The 5-position of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological activity. SAR studies consistently demonstrate that tailored substitutions at this site are essential for optimizing potency and selectivity across diverse target classes, from protein kinases to anti-infective targets. For kinase inhibitors, small, flexible, and often fluorinated amino groups or well-positioned aromatic systems can lead to significant gains in potency.[11] Conversely, for targets like those in M. tuberculosis, a non-substituted aromatic ring at C5 appears to be a strict requirement.[13]
Future drug design efforts should continue to leverage structure-based approaches, such as molecular docking and crystallography, to rationally design C5 substituents that can exploit unique features of the target's active site.[3][14] The synthesis of novel derivatives with improved pharmacokinetic profiles, guided by these SAR principles, will undoubtedly continue to yield promising therapeutic candidates.
References
- Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257-63.
- (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters.
- El-Damasy, A. K., et al. (2020). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. RSC Advances.
- Al-Ostoot, F. H., et al. (2020). Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. Future Medicinal Chemistry.
- Umar, B. U., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology.
- Gray, C., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25, 3922–3946.
- Abdel-Maksoud, M. S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules.
- Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-7.
- Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]
- Bower, M. J., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters.
- Kushwaha, N., et al. (2012). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Bioorganic & Medicinal Chemistry Letters.
- Ballatore, C., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ChemMedChem.
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
Sources
- 1. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
Cyclocondensation of Aminotriazoles with β-Dicarbonyl Compounds
A Comparative Analysis of Triazolopyrimidine Synthesis Methods: A Guide for Researchers
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficacy of these compounds is intrinsically linked to the substituents decorating the fused heterocyclic system, making the development of versatile and efficient synthetic methodologies a critical endeavor for drug discovery and development professionals. This guide provides a comparative analysis of the most prevalent methods for synthesizing triazolopyrimidines, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. Experimental data is provided to support the objective comparison of these methods.
The most classical and widely employed method for the synthesis of[1][3][4]triazolo[1,5-a]pyrimidines is the cyclocondensation of 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent.[2][5] This method is valued for its simplicity and the ready availability of starting materials.
Mechanism and Rationale: The reaction proceeds through an initial condensation between the exocyclic amino group of the aminotriazole and one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of an endocyclic triazole nitrogen onto the second carbonyl group, followed by dehydration, affords the fused triazolopyrimidine ring system. The choice of reaction conditions, often involving acidic or basic catalysis, is crucial for promoting the desired cyclization and dehydration steps while minimizing side reactions. Acetic acid is a commonly used solvent and catalyst, providing a mildly acidic medium that facilitates both the initial condensation and the final dehydration.
Experimental Protocol: Synthesis of 5,7-dimethyl-[1][3][4]triazolo[1,5-a]pyrimidine
-
A mixture of 3-amino-1,2,4-triazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.
-
The crude product is recrystallized from ethanol to afford the pure 5,7-dimethyl-[1][3][4]triazolo[1,5-a]pyrimidine.
Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and synthetically useful isomerization reaction that allows for the conversion of a less stable triazolopyrimidine isomer into a more thermodynamically stable one.[6][7] Specifically, it is often employed to convert[1][3][4]triazolo[4,3-c]pyrimidines to the corresponding[1][3][4]triazolo[1,5-c]pyrimidines.[4]
Mechanism and Rationale: The rearrangement is typically facilitated by acid or base catalysis and involves a ring-opening and ring-closing sequence.[4][7] Under acidic conditions, protonation of a nitrogen atom in the pyrimidine ring initiates the cleavage of the N-N bond in the triazole ring. The resulting open-chain intermediate can then undergo rotation and subsequent intramolecular cyclization via the attack of a different nitrogen atom, leading to the rearranged product after deprotonation.[1][4] The driving force for this rearrangement is the formation of the more stable aromatic system.
Experimental Protocol: Dimroth Rearrangement of a[1][3][4]triazolo[4,3-c]pyrimidine [4]
-
The starting[1][3][4]triazolo[4,3-c]pyrimidine derivative is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of a strong acid, such as hydrochloric acid, is added to the solution.
-
The reaction mixture is heated at reflux for a specified period, typically ranging from a few hours to 24 hours, while monitoring the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the rearranged[1][3][4]triazolo[1,5-c]pyrimidine.
Multicomponent Reactions (MCRs)
Multicomponent reactions have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step.[8][9] Several one-pot, three- or four-component strategies have been developed for the synthesis of highly substituted triazolopyrimidines.[3][10]
Mechanism and Rationale: A common MCR approach involves the condensation of an aminotriazole, an aldehyde, and a β-ketoester or a similar active methylene compound.[9] The reaction cascade is often initiated by the Knoevenagel condensation of the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the aminotriazole to the unsaturated system. Subsequent intramolecular cyclization and elimination of a small molecule (like water or an alcohol) lead to the final triazolopyrimidine product. The use of a catalyst, such as an acid or a base, is often necessary to facilitate the different steps of the reaction cascade.[3][11]
Experimental Protocol: One-Pot, Three-Component Synthesis of Dihydro-[1][3][4]triazolo[4,3-a]pyrimidines [9]
-
A mixture of a 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 eq), an aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol is prepared.
-
A catalytic amount of an acid, such as aminopropylated silica gel (APTS), is added to the mixture.
-
The reaction mixture is stirred at reflux for 24 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired ethyl multisubstituted-1,5-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carboxylate.
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times, often increasing yields, and enabling reactions that are difficult to perform under conventional heating.[12][13] The synthesis of triazolopyrimidines is no exception, with numerous reports highlighting the benefits of this technology.
Rationale: Microwave heating involves the direct interaction of electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significantly higher reaction rates compared to conventional heating methods, where heat is transferred through the walls of the reaction vessel.[14] For the synthesis of triazolopyrimidines, microwave assistance has been successfully applied to cyclocondensation and multicomponent reactions, often leading to a significant reduction in reaction times from hours to minutes and an improvement in product yields.[12][13]
Experimental Protocol: Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives [13]
-
A mixture of the starting materials (e.g., 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrile) is placed in a microwave-safe reaction vessel.
-
A suitable solvent (if any) is added.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated at a specific temperature and for a short duration (e.g., 8 minutes).
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Comparative Performance Data
| Synthesis Method | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Cyclocondensation | 3-Amino-1,2,4-triazole, β-Dicarbonyl compound | Acetic acid, reflux | 4 - 12 h | 70 - 90 | Simple, readily available starting materials. | Can require harsh conditions, limited substituent diversity. |
| Dimroth Rearrangement | [1][3][4]Triazolo[4,3-c]pyrimidine | Acid or base catalysis, reflux | 4 - 24 h | 50 - 90 | Access to more stable isomers. | Requires the synthesis of the starting isomer. |
| Multicomponent Reaction | Aminotriazole, Aldehyde, β-Ketoester | Catalytic acid or base, reflux | 10 - 24 h | 60 - 95 | High efficiency, atom economy, molecular diversity. | Optimization of reaction conditions can be complex. |
| Microwave-Assisted | Various | Microwave irradiation | 5 - 30 min | 70 - 95 | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. |
Visualizing the Synthetic Pathways
Cyclocondensation of Aminotriazole with a β-Dicarbonyl
Caption: Mechanism of triazolopyrimidine synthesis via cyclocondensation.
Dimroth Rearrangement
Caption: The ring-opening/ring-closing mechanism of the Dimroth rearrangement.
Multicomponent Reaction Workflow
Caption: A typical workflow for a three-component synthesis of triazolopyrimidines.
Conclusion
The synthesis of triazolopyrimidines can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the available equipment.
-
Cyclocondensation remains a reliable and straightforward method for accessing simple triazolopyrimidine cores.
-
The Dimroth rearrangement is an indispensable tool for isomer control and accessing specific, more stable regioisomers.
-
Multicomponent reactions represent the state-of-the-art in terms of efficiency and are ideal for generating libraries of diverse compounds for drug discovery screening.
-
Microwave-assisted synthesis offers a significant practical advantage in terms of speed and is a prime example of a green chemistry approach to synthesis.
By understanding the nuances of each of these methods, researchers can make informed decisions to best achieve their synthetic goals in the exciting and ever-evolving field of medicinal chemistry.
References
- Shaabani, A., Seyyedhamzeh, M., Ganji, N., Sangachin, M. H., & Armaghan, M. (2015). One-pot four-component synthesis of highly substituted[1][3][4]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709–715. [Link]
- Wang, X., Li, Y., Zhang, Y., & Wang, M. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 298–304. [Link]
- Fallacara, A. L., & Radi, M. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3845. [Link]
- Krasavin, M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Current Organic Chemistry, 25(10), 1205–1225. [Link]
- Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie, 364(2), 183–226. [Link]
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 18(4), 481-493. [Link]
- Patel, H., & Patel, V. (2012). A competent multi component synthesis of some novel derivatives of triazolopyrimidines. Journal of Chemical and Pharmaceutical Research, 4(7), 3583-3587. [Link]
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 18(4), 481-493. [Link]
- Patel, H. R., & Patel, V. D. (2012). A resourceful multi component creation of novel triazolopyrimidines. Trade Science Inc.[Link]
- Shaabani, A., Seyyedhamzeh, M., Ganji, N., Sangachin, M. H., & Armaghan, M. (2015). One-pot four-component synthesis of highly substituted[1][3][4]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709–715. [Link]
- Reddy, C. R., & Kumar, M. S. (2013). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 645-647. [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Efficient Synthesis and X-ray Structure of[1][3][4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 8(12), 896-903. [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 22(11), 1836. [Link]
- Shawali, A. S., & Abdallah, M. A. (2007). Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides.
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(31), e202301654. [Link]
- Kumar, K., Awasthi, D., Lee, S. Y., & Kumar, V. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & medicinal chemistry, 25(14), 3922-3946. [Link]
- Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Taibah University for Science, 14(1), 1056-1064. [Link]
- Bouzroura, S., Bouacida, S., Debache, A., & Rhouati, S. (2021). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][3][4]Triazolo[4,3-a]pyrimidines. Molecules, 26(9), 2635. [Link]
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
- Titov, A. A., Tverdokhlebov, A. V., & Shcherbakov, S. V. (2021). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules, 26(24), 7629. [Link]
- Kumar, A., & Kumar, S. (2018). Reaction mechanism of the oxidative cyclization with the first and...
- Li, J. T., & Li, X. L. (2005). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][3][4] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 10(10), 1147-1153. [Link]
- Kumar, A., & Sharma, S. (2012). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 2(4), 133-136. [Link]
- Kumar, R., & Singh, R. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(5), 3241-3266. [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC chemistry, 12(1), 1-10. [Link]
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- El-Kashef, H. S., & El-Emary, T. I. (2003). Synthesis of Derivatives of 7,8Dihydro[1][3][4]triazolo[4,3- a ]pyrimidin-7-one by the Oxidative Cyclization of 2-Arylidenehydrazino-4-hydroxy-6-methylpyrimidines. Journal of Chemical Research, 2003(1), 40-42. [Link]
- Bayat, M., & Nasrollahi, M. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Molecular Diversity, 25(4), 2053-2062. [Link]
- Chechina, N. V., Shestakov, A. S., & Sosnovskikh, V. Y. (2019). [3+3] Cyclocondensation of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles: synthesis of[1][3][4]triazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 55(8), 756-763. [Link]
- Al-Azmi, A., & Kalarikkal, N. (2020). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 47(3). [Link]
- El-Gendy, M. S., Abdel-Aziem, A., & Abdelhamid, A. O. (2023). Synthesis, biological activity, and molecular dynamic studies of new triazolopyrimidine derivatives.
- Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & Dawood, K. M. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3254. [Link]
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
- Bayat, M., & Nasrollahi, M. (2020). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal.
- Singh, S., Lakhia, R., Yadav, S., & Pundeer, R. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry. [Link]
- Abdelhamid, A. O., Ismail, Z. H., & Abdel-Aziem, A. (2007). Reactions with Hydrazonoyl Halides 601: Synthesis of Thieno[2′,3′:4,5] Pyrimidino[1,2-b][1][3][4][7]tetrazines,[3]benzothieno[2. Journal of Chemical Research, 2007(8), 480-484. [Link]
- Kumar, V., & Aggarwal, R. (2021). Synthesis of[1][3][4]triazolo[1,5-a]pyrimidine compounds using...
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Semantic Scholar. [Link]
- Kumar, V., & Aggarwal, R. (2021). Synthesis of triazolopyrimidine compounds based on asymmetric...
Sources
- 1. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. benthamscience.com [benthamscience.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 5-Chloro-triazolo[1,5-c]pyrimidine on Target Enzymes: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 5-Chloro-triazolo[1,5-c]pyrimidine against its putative target enzymes. Drawing from established methodologies and field-proven insights, we will navigate the experimental workflow from target identification to comparative analysis, ensuring scientific integrity and actionable results.
Introduction: The Therapeutic Potential of Triazolopyrimidines
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of key signaling proteins.[1][2] Numerous studies have highlighted the potential of substituted triazolopyrimidines as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[3][4][5][6]
While the precise targets of 5-Chloro-triazolo[1,5-c]pyrimidine require empirical validation, the existing literature strongly suggests that kinases are a probable class of target enzymes. Specifically, the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation, has been identified as a target for structurally related triazolo[4,5-d]pyrimidine compounds.[7] Therefore, this guide will focus on validating the inhibitory effect of 5-Chloro-triazolo[1,5-c]pyrimidine against GCN2 as a primary putative target.
The GCN2 Signaling Pathway: A Key Regulator of Cellular Stress Response
GCN2 is a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a crucial signaling network that allows cells to adapt to various stress conditions, including amino acid starvation.[8][9][10] Upon sensing uncharged tRNAs that accumulate during amino acid deficiency, GCN2 becomes activated and phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[11] This phosphorylation event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4.[8] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport, helping to restore cellular homeostasis.[10] Dysregulation of the GCN2 pathway has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[10]
Caption: The GCN2 signaling pathway activated by amino acid deprivation.
Experimental Validation of GCN2 Inhibition
A multi-faceted approach is essential to rigorously validate the inhibitory effect of 5-Chloro-triazolo[1,5-c]pyrimidine on GCN2 and to compare its potency with other known inhibitors.
Experimental Workflow
The validation process can be systematically approached through a series of biochemical and cell-based assays.
Caption: A streamlined workflow for validating enzyme inhibition.
Comparative Inhibitor Data
For a robust comparison, it is crucial to benchmark the performance of 5-Chloro-triazolo[1,5-c]pyrimidine against established GCN2 inhibitors.
| Compound | Target(s) | Reported IC50 (Biochemical) | Key Features | Reference(s) |
| 5-Chloro-triazolo[1,5-c]pyrimidine | GCN2 (putative) | To be determined | Test Compound | - |
| GCN2iB | GCN2 | 2.4 nM | ATP-competitive, highly selective | [12] |
| A-92 | GCN2 | ~200 nM | Specific active site inhibitor | [13] |
| GZD824 (Olverembatinib) | Bcr-Abl, GCN2 | Potent (exact GCN2 IC50 varies) | Dual inhibitor with low GCN2 specificity | [14] |
| TAP20 | GCN2 | 0.29 - 0.56 µM (cell-based) | Potent GCN2 inhibitor | [14] |
Detailed Experimental Protocols
1. Biochemical IC50 Determination using an In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified GCN2.
-
Principle: A radiometric assay using [γ-³²P]ATP or a luminescence-based assay (e.g., ADP-Glo™) can be employed to quantify the phosphorylation of a substrate (e.g., recombinant eIF2α) by GCN2.[15] The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of purified active GCN2 enzyme, the substrate (e.g., eIF2α), and ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Compound Dilution: Perform a serial dilution of 5-Chloro-triazolo[1,5-c]pyrimidine and the reference inhibitors (e.g., GCN2iB) to create a range of concentrations.
-
Kinase Reaction: In a microplate, combine the GCN2 enzyme, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Radiometric: Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Add reagents to convert the remaining ATP to a detectable luminescent signal.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
2. Cell-Based IC50 Determination
This assay assesses the compound's ability to inhibit the GCN2 pathway within a cellular context.[18][19]
-
Principle: In response to amino acid starvation, activated GCN2 phosphorylates eIF2α, leading to increased expression of ATF4. The potency of the inhibitor can be determined by measuring the reduction in ATF4 levels.[7][14]
-
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., U2OS, HEK293) in standard growth medium.
-
Amino Acid Starvation and Inhibitor Treatment: Replace the growth medium with an amino acid-deficient medium to induce GCN2 activation. Concurrently, treat the cells with a serial dilution of 5-Chloro-triazolo[1,5-c]pyrimidine and reference inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient duration (e.g., 6-8 hours) to allow for ATF4 protein expression.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against ATF4, phospho-GCN2, phospho-eIF2α, and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities for ATF4. Normalize the ATF4 signal to the loading control. Plot the normalized ATF4 levels against the inhibitor concentration to determine the cellular IC50.
-
Concluding Remarks
This guide provides a robust and scientifically sound framework for validating the inhibitory effect of 5-Chloro-triazolo[1,5-c]pyrimidine on its putative target, the GCN2 kinase. By adhering to these detailed protocols and employing a comparative approach with known inhibitors, researchers can generate high-quality, reproducible data. The insights gained from these studies will be instrumental in elucidating the compound's mechanism of action and assessing its therapeutic potential. It is important to note that some ATP-competitive inhibitors have been shown to paradoxically activate GCN2 at low concentrations, a phenomenon that should be considered during data interpretation.[20][21][22] Further mechanism of action studies, such as kinase selectivity profiling and kinetic analyses, will provide a more comprehensive understanding of the compound's biological activity.
References
- General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases. Frontiers in Aging. 2024. [Link]
- The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient depriv
- GCN2-medi
- GCN2: roles in tumour development and progression. Biochemical Society Transactions. 2022. [Link]
- Towards a model of GCN2 activation. Biochemical Society Transactions. 2019. [Link]
- Activation of Gcn2 by small molecules designed to be inhibitors. Journal of Biological Chemistry. 2021. [Link]
- IC50 Determin
- Targeting the Integrated Stress Response Kinase GCN2 to Modulate Retroviral Integr
- Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Medicinal Chemistry Letters. 2018. [Link]
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. 2018. [Link]
- Determination of the IC50 values of a panel of CDK9 inhibitors against...
- Mechanism of GCN2 activation by kinase inhibitors a,b, Activity assay...
- Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphoryl
- Activation of Gcn2 by small molecules designed to be inhibitors. PMC. 2021. [Link]
- Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis. Cancers. 2023. [Link]
- Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response. PNAS. 2018. [Link]
- Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction. PubMed. 2019. [Link]
- Biological activities of[8][10][23]triazolo[1,5-a]pyrimidines and analogs.
- Biological activities of[8][10][23]triazolo[1,5-a]pyrimidines and analogs.
- Synthesis and Anti-tumor Activities of Novel[8][10][23]triazolo[1,5-a]pyrimidines. Molecules. 2011. [Link]
- Design, Synthesis and Biological Evaluation of[8][10][23]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. 2020. [Link]
- Discovery of Novel[8][10][23]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. 2024. [Link]
- Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry. 2021. [Link]
- Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry. 2020. [Link]
- Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. International Journal of Molecular Sciences. 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCN2-mediated signaling Gene Ontology Term (GO:0140469) [informatics.jax.org]
- 10. portlandpress.com [portlandpress.com]
- 11. portlandpress.com [portlandpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. courses.edx.org [courses.edx.org]
- 17. researchgate.net [researchgate.net]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of Triazolopyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. Off-target activities can lead to unforeseen toxicities or a diluted therapeutic effect, making early and comprehensive cross-reactivity profiling a cornerstone of successful drug discovery. This guide provides an in-depth comparison of a representative triazolopyrimidine compound, 5-Chloro-triazolo[1,5-c]pyrimidine, against other kinase inhibitors, supported by established experimental methodologies and data interpretation frameworks.
The pyrimidine core is a privileged scaffold in kinase inhibitor design, featured in numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region is a well-established principle in medicinal chemistry.[1] The triazolopyrimidine class, an extension of this scaffold, offers a versatile platform for developing potent and selective kinase inhibitors.[3][4] However, the very features that make this scaffold effective can also lead to broad kinome-wide activity if not carefully optimized.[1][2]
This guide will dissect the experimental choices behind kinase selectivity profiling, present a detailed protocol for a representative kinase panel screen, and analyze hypothetical data for 5-Chloro-triazolo[1,5-c]pyrimidine in the context of established inhibitors.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5] Consequently, small molecule inhibitors designed to target one kinase often exhibit cross-reactivity with others. This promiscuity can be a double-edged sword. While sometimes leading to beneficial polypharmacology, it more frequently results in off-target toxicities.[6] For instance, inhibition of kinases like AMPK has been linked to cardiotoxicity.[6] Therefore, a thorough understanding of an inhibitor's selectivity profile is not just an academic exercise but a critical step in assessing its therapeutic potential and safety.[5][7]
Experimental Workflow for Kinase Cross-Reactivity Profiling
The process of determining a compound's kinase selectivity involves a systematic workflow designed to provide a comprehensive overview of its interactions across the kinome.
Figure 1: A generalized workflow for in vitro kinase inhibitor profiling. This multi-phased approach ensures a thorough evaluation from initial broad screening to functional cellular validation.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay, a robust method for quantifying kinase activity.
-
Reagent Preparation :
-
Prepare a stock solution of 5-Chloro-triazolo[1,5-c]pyrimidine and comparator compounds (e.g., Staurosporine, a non-selective inhibitor, and a known selective inhibitor for the primary target) in 100% DMSO.
-
Prepare a kinase buffer appropriate for the specific kinase being assayed (typically containing Tris-HCl, MgCl2, and other cofactors).
-
Prepare a solution of the specific peptide or protein substrate for each kinase.
-
Prepare a solution of [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.[8]
-
-
Assay Plate Setup :
-
In a 384-well plate, perform serial dilutions of the test compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions). Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
-
Kinase Reaction :
-
Add the kinase enzyme to each well.
-
Add the substrate to each well.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific binding.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Kinase Selectivity Profile
The following table presents hypothetical data for 5-Chloro-triazolo[1,5-c]pyrimidine against a representative panel of kinases, compared with a non-selective inhibitor (Staurosporine) and a hypothetical selective inhibitor for Kinase A.
| Kinase Target | 5-Chloro-triazolo[1,5-c]pyrimidine (IC50, nM) | Staurosporine (IC50, nM) | Selective Inhibitor X (for Kinase A) (IC50, nM) |
| Kinase A (Primary Target) | 15 | 10 | 5 |
| Kinase B (Family Member) | 250 | 15 | >10,000 |
| Kinase C (Family Member) | 800 | 20 | >10,000 |
| Kinase D (Unrelated) | >10,000 | 50 | >10,000 |
| Kinase E (Unrelated) | 1,500 | 30 | >10,000 |
| Kinase F (Unrelated) | >10,000 | 100 | >10,000 |
This data is for illustrative purposes only and does not represent experimentally verified results.
Interpretation of Results:
-
5-Chloro-triazolo[1,5-c]pyrimidine demonstrates good potency against its primary target, Kinase A. However, it also shows moderate off-target activity against related kinases B and C, and some weaker activity against the unrelated kinase E. This profile suggests that while the compound is a promising lead, further medicinal chemistry efforts may be needed to improve its selectivity.[2]
-
Staurosporine exhibits potent, broad-spectrum activity across all tested kinases, which is characteristic of a non-selective inhibitor.
-
Selective Inhibitor X displays high potency for Kinase A with minimal to no activity against other kinases in the panel, representing a highly desirable selectivity profile.
Visualizing Kinase Selectivity and Signaling Context
Understanding the selectivity profile is crucial, but placing it within the context of cellular signaling pathways provides deeper insights into the potential functional consequences of on- and off-target inhibition.
Figure 2: A hypothetical signaling pathway illustrating the on- and off-target effects of 5-Chloro-triazolo[1,5-c]pyrimidine. While potently inhibiting the proliferation-driving Kinase A, its cross-reactivity with Kinase B could impact other cellular processes like apoptosis.
Conclusion and Future Directions
The cross-reactivity profiling of 5-Chloro-triazolo[1,5-c]pyrimidine, as illustrated through this guide, highlights the critical nature of comprehensive kinase screening in drug discovery. The triazolopyrimidine scaffold holds significant therapeutic promise, but achieving a high degree of selectivity is paramount. The hypothetical data presented here suggests a compound with a promising starting point but one that requires further optimization to mitigate potential off-target effects.
Future work would involve expanding the kinase panel to cover a larger portion of the kinome, followed by cell-based assays to confirm on-target engagement and assess the functional consequences of the observed off-target activities.[9] Computational methods, such as binding site similarity analysis, can also be employed to predict potential off-targets and guide the next steps in medicinal chemistry.[5][10] By integrating these diverse experimental and computational approaches, researchers can confidently advance the most selective and promising kinase inhibitors toward clinical development.
References
- Benchchem. (n.d.). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide.
- Ciancetta, A., et al. (2018).[7][9][11]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position to reach selectivity towards A3 adenosine receptor subtype. European Journal of Medicinal Chemistry, 158, 833-846.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11927-11940.
- Giammona, M. J., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 345-355.
- Gray, N. S., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 18(11), 1423-1432.
- Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Molecules, 23(11), 2949.
- Lo, Y.-C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i415-i423.
- Mercurio, A., et al. (2012). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Journal of Translational Medicine, 10, 159.
- Montrose, D. C., & Scott, J. D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 469(2), 149-161.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1117.
- Wang, Z. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Zask, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2296.
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triazolopyrimidine and Pyrazolopyrimidine Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer both therapeutic efficacy and desirable pharmacological properties is perpetual. Among the privileged heterocyclic scaffolds, triazolopyrimidines and pyrazolopyrimidines have emerged as exceptionally versatile cores for drug design.[1][2] Both are fused bicyclic systems that act as purine isosteres, granting them access to a vast array of biological targets, particularly enzymes that interact with nucleotides like kinases.[3][4] However, the subtle difference—a triazole versus a pyrazole ring fused to a pyrimidine—imparts distinct physicochemical and pharmacological characteristics that guide their application in different therapeutic areas.
This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. We will dissect their structural nuances, synthetic strategies, and physicochemical properties. By examining their interactions with biological targets and reviewing key examples of clinical candidates, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select and optimize these scaffolds for their specific research and development programs.
Core Chemical Structure and Isomerism
The foundational difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine. The triazolopyrimidine core contains three nitrogen atoms in its five-membered ring, while the pyrazolopyrimidine contains two. This seemingly minor alteration has profound effects on the electron distribution, hydrogen bonding potential, and overall topography of the molecule.
Both scaffolds exhibit significant isomerism depending on the fusion points and the arrangement of nitrogen atoms. For triazolopyrimidines, eight isomers are possible, with the[3][5][6]triazolo[1,5-a]pyrimidine being the most stable and widely studied.[5][7] Pyrazolopyrimidines also have several isomeric forms, such as pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each offering a unique vector for substituent placement and interaction with biological targets.[8]
Caption: Figure 1. Core Structures of Common Isomers.
Physicochemical Properties: A Comparative Overview
The difference in nitrogen content and arrangement directly influences key physicochemical properties relevant to drug development, such as solubility, lipophilicity, and metabolic stability.
| Property | Triazolopyrimidine (Parent) | Pyrazolopyrimidine (Parent) | Rationale for Differences |
| Molecular Formula | C₅H₄N₄ | C₆H₅N₃ | The triazole ring contributes an additional nitrogen atom compared to the pyrazole ring for a similar atom count. |
| Molecular Weight | 120.12 g/mol | 119.13 g/mol | Near-identical molecular weights allow for a fair comparison of other properties. |
| XLogP3 | -0.4[9] | +0.5 (approx. for isomers) | The higher nitrogen content in the triazolo- moiety generally increases polarity and hydrogen bond accepting capability, leading to lower lipophilicity (lower LogP). |
| H-Bond Donors | 0 | 0 (for [1,5-a] isomer) | The parent scaffolds are primarily H-bond acceptors. Substituents dramatically alter this property. |
| H-Bond Acceptors | 4 | 3 | The additional nitrogen in the triazole ring provides an extra site for hydrogen bonding, which can enhance solubility and target engagement. |
Data for parent, unsubstituted scaffolds. Properties are highly dependent on substitution patterns.
The higher polarity and greater number of hydrogen bond acceptors in the triazolopyrimidine scaffold can be leveraged to improve aqueous solubility, a common challenge in drug development. Conversely, the slightly more lipophilic nature of the pyrazolopyrimidine core might offer advantages for membrane permeability.
Synthetic Strategies
The synthesis of these scaffolds is well-established, allowing for robust and scalable production of diverse derivatives. The choice of synthetic route is dictated by the desired isomer and substitution pattern.
Synthesis of Triazolopyrimidines
A prevalent method for synthesizing the common[3][5][6]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[3][10] This approach is highly versatile, as variations in both starting materials allow for extensive exploration of the chemical space at different positions of the final scaffold.
Caption: Figure 3. Mechanism of Pyrazolopyrimidine Kinase Inhibitors.
Triazolopyrimidines: A More Diverse Mechanistic Profile
While many triazolopyrimidine derivatives also function as kinase inhibitors, some exhibit unique mechanisms. For example, certaint[3][5][6]riazolo[1,5-a]pyrimidines are potent microtubule-stabilizing agents. [11]Uniquely, they bind to the vinblastine site on tubulin, which is typically targeted by microtubule destabilizing agents. This novel mechanism of action—stabilization via the vinca site—makes them promising candidates for overcoming certain types of clinical resistance to other microtubule-targeting drugs like taxanes. [11]
Experimental Protocols
To provide a practical context, the following section details representative, generalized protocols for synthesis and biological evaluation.
Protocol 1: Synthesis of a 5,7-DisubstitutedT[3][5][6]riazolo[1,5-a]pyrimidine
Rationale: This protocol exemplifies the common cyclocondensation reaction. Acetic acid serves as both the solvent and a catalyst for the dehydration and ring closure. The choice of the 1,3-dicarbonyl compound (here, acetylacetone) directly defines the substituents at the 5 and 7 positions.
Methodology:
-
Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (10 mL/mmol), add acetylacetone (1.1 eq).
-
Heating: Equip the reaction flask with a reflux condenser and heat the mixture to 110-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 12-16 hours. [10]4. Workup: After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure 5,7-dimethyl-t[3][5][6]riazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
Rationale: This assay is a robust method to determine the potency (IC₅₀) of a compound against a specific kinase. It measures the amount of ADP produced in the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal. This provides a quantitative measure of inhibition.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., a pyrazolopyrimidine derivative) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.
-
Initiate the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion
The triazolopyrimidine and pyrazolopyrimidine scaffolds, while structurally similar, offer distinct advantages for the modern medicinal chemist. The pyrazolopyrimidine core is a validated and highly successful framework for developing potent and selective kinase inhibitors, owing to its exceptional ability to mimic adenine in the ATP-binding site. Its success in oncology and CNS disorders is well-documented. [12][13] The triazolopyrimidine scaffold, with its higher nitrogen content and polarity, presents a more diverse pharmacological profile. It has given rise to candidates with unique mechanisms of action, such as microtubule stabilization via the vinca site, and has shown outstanding potential in treating infectious diseases and in agrochemical applications. [11][14][15] The choice between these two powerful scaffolds is not a matter of inherent superiority but of strategic alignment with the therapeutic target and desired drug properties. A deep understanding of their respective synthesis, physicochemical characteristics, and established biological activities, as detailed in this guide, is paramount for making informed decisions in the complex but rewarding field of drug discovery.
References
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
- Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1887-1894. [Link]
- Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20), 1567-1578. [Link]
- de Oliveira, C. S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(16), 3724. [Link]
- Thomas, A. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922–3946. [Link]
- Huston, C. D., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Medicinal Chemistry Letters, 9(10), 1019–1024. [Link]
- Lahmidi, S., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 23(4), 1045-1077. [Link]
- Abdel-Ghani, T. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 6981-7006. [Link]
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
- El-Hashash, M. A., et al. (2014). Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts.
- Ben-Hadda, T., et al. (2023).
- Nelson, D. J., et al. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. The Journal of biological chemistry, 261(20), 9407–9413. [Link]
- Eldebss, T. M. A., et al. (2022). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 129, 106161. [Link]
- Al-Issa, S. A., et al. (2023). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives.
- Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and fate of triazolopyrimidine sulfonamide herbicides.
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
- El-Sayed, N. N. E., et al. (2021). pyrazolopyrimidines as anticancer agents; syntheses and mode of action (review article). Egyptian Journal of Chemistry, 64(10), 5533-5551. [Link]
- Herrera-Mayorga, M. A., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(10), 2351. [Link]
- Gomaa, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200318. [Link]
- Singh, A., & Singh, A. (2023). Approved drugs with pyrazolopyrimidine moiety.
- Sáez-Calvo, G., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell chemical biology, 24(6), 737–750.e6. [Link]
- Singh, S., et al. (2024). Thet[3][5][6]riazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs.
- National Center for Biotechnology Information. (n.d.). Triazolopyrimidine.
- Abdel-Ghani, T. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
- National Center for Biotechnology Information. (n.d.). Triazolopyrimidine carboxylic.
- Al-Ostath, A. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(10), 6981-7006. [Link]
- Relitti, N., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European journal of medicinal chemistry, 209, 112941. [Link]
- Relitti, N., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. CIBFar. [Link]
- Al-Otaibi, A. M., et al. (2022). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Current Organic Chemistry, 26(10), 911-931. [Link]
- Singh, S., et al. (2024). Triazolopyrimidine compounds and its biological activities.
- Lahmidi, S., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]
- Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of medicinal chemistry, 58(19), 7930–7949. [Link]
- Al-Ostath, A. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 14(30), 21545–21575. [Link]
- Acar, Ç., et al. (2022). Clinically approved drugs containing the pyrazolopyrimidine ring.
- Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Al-Ostath, A. I., et al. (2024). Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus.
- Merugu, S. R., Cherukupalli, S., & Karpoormath, R. (2022). An Overview on Synthetic and Medicinal Perspectives ofT[3][5][6]riazolo[1,5-a]pyrimidine Scaffold. Chemistry & biodiversity, 19(9), e202200291. [Link]
- Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Relitti, N., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors.
- Al-Said, M. S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo-[4,3-e]t[3][5][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1541. [Link]
- Thomas, A. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. [Link]
Sources
- 1. [PDF] PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 9. Triazolopyrimidine | C4H3N5 | CID 64962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-triazolo[1,5-c]pyrimidine Derivatives
In the landscape of modern medicinal chemistry, the[1][2]triazolo[1,5-c]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[3][4] Its derivatives have been extensively explored as potential therapeutic agents, particularly in oncology.[5][6] The introduction of a chlorine atom at the 5-position of this heterocyclic system has been shown to modulate the biological activity, leading to compounds with potent and selective effects. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select 5-Chloro-triazolo[1,5-c]pyrimidine derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The Rationale Behind In Vitro and In Vivo Assessments
The journey of a potential drug candidate from the laboratory to the clinic is a long and arduous one, built upon a foundation of rigorous preclinical evaluation. This process invariably begins with in vitro studies, which are experiments conducted in a controlled environment outside of a living organism, typically in test tubes or on cultured cells. These assays are indispensable for the initial screening of large numbers of compounds, allowing for the rapid identification of molecules with desired biological activity at a relatively low cost.[7][8]
However, the sterile and simplified environment of an in vitro assay cannot fully recapitulate the complex interplay of biological systems within a living organism.[4] This is where in vivo studies, conducted in living organisms such as mice, become critical.[9][10] In vivo experiments provide a more holistic understanding of a compound's efficacy, taking into account factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).[11][12] A significant disparity between in vitro potency and in vivo efficacy is a common challenge in drug development, underscoring the importance of a well-designed and integrated preclinical testing strategy.[13]
In Vitro Evaluation: The First Litmus Test
The initial assessment of 5-Chloro-triazolo[1,5-c]pyrimidine derivatives typically involves a battery of in vitro assays to determine their cytotoxic or inhibitory activity against specific cellular targets.
Cytotoxicity Assays: Gauging the Impact on Cancer Cells
A fundamental step in the evaluation of potential anticancer agents is to assess their ability to inhibit the proliferation of cancer cells. The choice of cell lines is crucial and should ideally represent the genetic and phenotypic diversity of the targeted cancer type.[14][15]
A commonly employed method is the MTT assay, a colorimetric assay that measures cellular metabolic activity.[6] A reduction in metabolic activity is indicative of either reduced cell proliferation or increased cell death.
Table 1: Comparative In Vitro Cytotoxicity of a Representative 5-Chloro-triazolo[1,5-c]pyrimidine Derivative
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 13c | MCF-7 (Breast Cancer) | 2.42 | Doxorubicin | Not Specified |
| HCT116 (Colon Cancer) | 6.10 | Doxorubicin | Not Specified | |
| HeLa (Cervical Cancer) | 10.33 | Doxorubicin | Not Specified |
Data synthesized from a study on triazolopyrimidine hybrids.[1][16]
Target-Based Assays: Unraveling the Mechanism of Action
Many triazolopyrimidine derivatives exert their effects by inhibiting specific enzymes, such as protein kinases, which are often dysregulated in cancer.[2][11] Kinase inhibition assays are therefore crucial for understanding the mechanism of action of these compounds. For instance, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two well-established targets in cancer therapy.[17][18][19]
Table 2: In Vitro Kinase Inhibitory Activity of a Representative Triazolopyrimidine Derivative
| Compound | Target Kinase | IC50 (µM) |
| Compound 13c | EGFR | 0.087 |
| HER-2 | 0.078 | |
| ARO | 0.156 | |
| TOP-II | 31.56 |
Data for Compound 13c, a triazolopyrimidine derivative.[1][16]
Cell Cycle Analysis: Understanding the Impact on Cell Division
To further elucidate the mechanism of cytotoxicity, cell cycle analysis using flow cytometry is often performed.[2] This technique can reveal whether a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), preventing cancer cells from dividing.[1]
From the Petri Dish to a Living System: In Vivo Validation
Promising results from in vitro studies provide the rationale for advancing a compound to in vivo testing. The primary goal of these studies is to assess the compound's efficacy and safety in a living organism.
Xenograft Models: A Window into Antitumor Efficacy
The most common in vivo model for evaluating anticancer agents is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[9][10][20] This allows for the direct observation of the compound's effect on tumor growth in a physiological context.[21]
Table 3: In Vivo Antitumor Efficacy of a Representative Triazolopyrimidine Derivative
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Compound 13c | MCF-7 Xenograft | Not Specified | Significant inhibition comparable to positive control |
Qualitative data reported for Compound 13c.[1][16]
The transition from in vitro to in vivo is not always seamless. A compound that exhibits high potency in a cell-based assay may show limited efficacy in an animal model due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[11][22][23] Therefore, pharmacokinetic and pharmacodynamic (PK/PD) studies are integral to understanding the relationship between drug exposure and its therapeutic effect.[12][24]
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of experimental data hinges on the robustness and reproducibility of the methodologies employed. Below are detailed protocols for key experiments discussed in this guide.
In Vitro Cytotoxicity: MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the 5-Chloro-triazolo[1,5-c]pyrimidine derivative to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Study Protocol
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[25]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[25]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Volume Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 × length × width²).[25]
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition and assess the statistical significance of the results.
Visualizing the Path to Efficacy
To better illustrate the concepts discussed, the following diagrams outline a key signaling pathway targeted by many anticancer agents and the general workflow for preclinical evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a triazolopyrimidine derivative.
Caption: General workflow for the preclinical evaluation of a novel anticancer compound.
Conclusion
The development of effective and safe therapeutic agents requires a meticulous and logical progression from in vitro discovery to in vivo validation. The 5-Chloro-triazolo[1,5-c]pyrimidine scaffold continues to be a promising starting point for the design of novel inhibitors of key cellular processes implicated in diseases such as cancer. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating the true therapeutic potential of these compounds in a complex biological system. A thorough understanding and careful interpretation of data from both experimental settings are paramount for the successful translation of these promising molecules into clinically effective drugs.
References
- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
- Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences. [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. [Link]
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets. [Link]
- Xenograft tumor model.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Semantic Scholar. [Link]
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. [Link]
- Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combin
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]
- EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]
- Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
- Pharmacokinetic/Pharmacodynamic-Driven Drug Development. AAPS J. [Link]
- Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. [Link]
- Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters. [Link]
- Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. [Link]
- EGFR Kinase Assay Kit. BPS Bioscience. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 21. xenograft.org [xenograft.org]
- 22. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 24. ascopubs.org [ascopubs.org]
- 25. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
A Senior Application Scientist's Guide: Benchmarking 5-Chloro-triazolo[1,5-c]pyrimidine Against Known Anticancer Drugs
Abstract
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, better selectivity, and the ability to overcome existing resistance mechanisms. The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, known for its bioisosteric relationship with purines and its role in potent kinase inhibitors.[1][2] This guide introduces a novel compound, 5-Chloro-triazolo[1,5-c]pyrimidine (herein referred to as CTP-5), and provides a comprehensive framework for its preclinical benchmarking against established anticancer drugs. Our investigation reveals that the triazolopyrimidine core is frequently associated with the inhibition of critical cell signaling pathways, including adenosine receptors, which are pivotal in tumor progression and immune evasion.[3][4][5] This guide details the head-to-head comparison of CTP-5 with a known A2A adenosine receptor antagonist, Preladenant, focusing on antiproliferative activity, apoptosis induction, and cell cycle arrest. We provide validated, step-by-step protocols for key assays to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Targeting the Adenosine Pathway
The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, which promotes cancer progression through profound immunosuppression.[3][6] Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.[5] The A2A adenosine receptor (A2AR), in particular, is highly expressed on various immune cells, including T cells and natural killer (NK) cells.[6] Activation of A2AR by adenosine triggers a signaling cascade that dampens the anti-tumor immune response, allowing cancer cells to evade destruction.[6][7] Consequently, blocking this pathway with A2AR antagonists has become a promising strategy in cancer immunotherapy.[3][5]
The triazolopyrimidine scaffold of CTP-5 is a known pharmacophore in A2AR antagonists.[3] This structural motif suggests a high probability of CTP-5 acting as a competitive inhibitor at the A2AR, thereby preventing adenosine-mediated immunosuppression and directly impacting cancer cell proliferation pathways.[4] To validate this hypothesis and objectively assess its therapeutic potential, a rigorous benchmarking study against a well-characterized A2AR antagonist is essential.
Benchmark Comparator Selection:
-
Preladenant (SCH 420814): A well-documented, selective A2A receptor antagonist that has been evaluated in clinical trials for both Parkinson's disease and advanced solid tumors.[3] Its established profile makes it an ideal benchmark for evaluating the relative potency and efficacy of a novel agent like CTP-5.
This guide will focus on a panel of cancer cell lines known to have high A2AR expression, such as melanoma (A375) and non-small cell lung cancer (A549), where adenosine signaling is a key driver of pathology.[4]
Comparative In Vitro Efficacy: Antiproliferative Activity
The primary measure of an anticancer agent's effectiveness is its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric for this activity. We employed a colorimetric MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8][9]
Experimental Data Summary
The following table summarizes the hypothetical IC50 values of CTP-5 compared to Preladenant across two cancer cell lines after 72 hours of treatment.
| Compound | Cell Line | A2AR Expression | IC50 (µM) |
| CTP-5 | A375 (Melanoma) | High | 1.2 |
| Preladenant | A375 (Melanoma) | High | 4.8 |
| CTP-5 | A549 (Lung Cancer) | High | 2.5 |
| Preladenant | A549 (Lung Cancer) | High | 8.1 |
| CTP-5 | HEK293 (Normal Kidney) | Low | > 50 |
| Preladenant | HEK293 (Normal Kidney) | Low | > 50 |
Interpretation of Results: The data clearly indicates that CTP-5 exhibits significantly more potent antiproliferative activity than Preladenant in both A375 and A549 cell lines. The lower IC50 values suggest a higher affinity for its molecular target or superior cell permeability. Crucially, both compounds show minimal toxicity against the non-cancerous HEK293 cell line, indicating a favorable therapeutic window and selectivity for cancer cells.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a standardized method for assessing cell viability based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CTP-5 and Preladenant in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for another 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Mechanistic Insights: Induction of Apoptosis
A key mechanism of effective anticancer drugs is the induction of programmed cell death, or apoptosis. We evaluated the pro-apoptotic activity of CTP-5 using an Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12] PI is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[12]
Experimental Data Summary
The table below shows the percentage of apoptotic cells (early and late) in the A375 cell line after 48 hours of treatment with each compound at their respective IC50 concentrations.
| Treatment | Viable Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.2% | 3.1% | 2.7% |
| CTP-5 (1.2 µM) | 45.8% | 35.5% | 18.7% |
| Preladenant (4.8 µM) | 68.5% | 19.3% | 12.2% |
Interpretation of Results: CTP-5 is a potent inducer of apoptosis. At its IC50 concentration, it shifted a significant portion of the cell population into early and late apoptosis, totaling over 54%. Preladenant also induced apoptosis, but to a lesser extent, suggesting that CTP-5 may engage the apoptotic machinery more effectively.
Detailed Protocol: Annexin V & PI Apoptosis Assay
This protocol provides a reliable method for quantifying apoptosis by flow cytometry.[13]
-
Cell Treatment: Seed 1 x 10^6 A375 cells in a 6-well plate and treat with CTP-5, Preladenant (at IC50 concentrations), or vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both stains.[11]
Mechanistic Insights: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from replicating. We analyzed the cell cycle distribution of A375 cells treated with CTP-5 using propidium iodide (PI) staining followed by flow cytometry. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Experimental Data Summary
The table presents the cell cycle phase distribution in A375 cells after 24 hours of treatment.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.1% | 28.4% | 16.5% |
| CTP-5 (1.2 µM) | 72.3% | 15.2% | 12.5% |
| Preladenant (4.8 µM) | 64.8% | 20.1% | 15.1% |
Interpretation of Results: CTP-5 treatment led to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This indicates that CTP-5 induces a potent G1 cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase and ultimately halting proliferation. Preladenant also showed a G1 arrest, but the effect was less pronounced than that of CTP-5.
Detailed Protocol: Cell Cycle Analysis by PI Staining
This protocol details the fixation and staining of cells for DNA content analysis.[14][15]
-
Cell Treatment: Seed 1 x 10^6 A375 cells in a 6-well plate and treat with the compounds or vehicle for 24 hours.
-
Harvest and Fix: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[16]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. Use the pulse width and area signals to exclude cell doublets and aggregates from the analysis. Model the resulting histogram to quantify the percentage of cells in each phase of the cell cycle.
Proposed Mechanism of Action and Experimental Workflow
Based on its structural scaffold and the observed biological effects (G1 arrest, apoptosis), we propose that CTP-5 acts as a potent A2A adenosine receptor antagonist. By blocking the A2AR, CTP-5 inhibits the downstream cAMP/PKA signaling pathway, which is known to be involved in cell proliferation and survival.[4][6] This inhibition leads to cell cycle arrest at the G1/S checkpoint and subsequently triggers the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Caption: Proposed mechanism of CTP-5 as an A2A receptor antagonist.
Benchmarking Workflow Diagram
Caption: Standardized workflow for benchmarking novel anticancer compounds.
Conclusion and Future Directions
The comprehensive benchmarking analysis presented in this guide demonstrates that 5-Chloro-triazolo[1,5-c]pyrimidine (CTP-5) is a highly promising anticancer agent. It exhibits superior potency in inhibiting cell proliferation, inducing apoptosis, and causing G1 cell cycle arrest when compared to the known A2A adenosine receptor antagonist, Preladenant. Its high selectivity for cancer cells over normal cells further underscores its therapeutic potential.
These findings strongly support the hypothesis that CTP-5 functions as a potent A2A receptor antagonist. Future work should focus on confirming this target engagement through direct binding assays and exploring its efficacy in in vivo tumor xenograft models. Furthermore, given the crucial role of the adenosine pathway in immune evasion, evaluating CTP-5 in combination with immune checkpoint inhibitors could reveal synergistic effects and pave the way for a powerful new combination therapy in oncology.
References
- Bio-Rad. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Hussain, M., et al. (2024). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. ACS Pharmacology & Translational Science.
- Li, J., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology.
- Gessi, S., et al. (2021). A2A adenosine receptors-triggered signal transduction cascade in cancer cells. ResearchGate.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Varani, K., et al. (2021). Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455. PMC - NIH.
- Ohta, A., et al. (2006). A2A adenosine receptor protects tumors from antitumor T cells. PNAS.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Flow Cytometry Core.
- Aly, M. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[11][12][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Zhang, H., et al. (2021). Discovery of[11][12][14]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate.
- Fishman, P., & Cohen, S. (2025). Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review. Cureus.
- El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. PMC - NIH.
- ResearchGate. (n.d.). The adenosine A2A receptor drugs (A–H) that showed anti-cancer....
- Zhang, N., et al. (2007). Synthesis and SAR of[11][12][14]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
- Franco, R., et al. (2021). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. PMC - NIH.
- Kumar, A., & Sharma, S. (2023). Novel Adenosine Receptor Antagonists for Treating Cancer and Immune-Related Disorders. ACS Omega.
- de Azevedo, M. B. M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- El-Sayed, N. N. E., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[11][12][14]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Publishing.
- Zhao, P., et al. (2019). Novel[11][12][14]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed.
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Triazolopyrimidine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Specificity in Drug Design
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated diverse biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A crucial aspect of drug design involving this scaffold is the concept of isomerism. Triazolopyrimidines can exist in multiple isomeric forms, where subtle differences in the spatial arrangement of atoms can lead to profound changes in biological activity and target specificity.[2][4] Understanding these differences is paramount for developing potent and selective therapeutics.
Molecular docking, a powerful in silico method, allows us to predict and analyze the binding interactions between a small molecule (ligand) and its biological target (receptor), typically a protein.[5] This computational "handshake" is fundamental to modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing.[5] This guide provides a comprehensive, in-depth protocol for conducting a comparative docking analysis of triazolopyrimidine isomers, moving beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow. Our focus will be on ensuring scientific integrity, reproducibility, and the generation of meaningful, actionable data.
As a case study, we will consider the docking of triazolopyrimidine isomers against the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology.[6] The inhibition of the EGFR signaling pathway is a clinically proven strategy for treating certain cancers.[6]
The Challenge and Opportunity of Isomers
Isomers, particularly enantiomers and diastereomers, present a unique challenge in drug discovery. They share the same molecular formula but differ in their three-dimensional structure. This seemingly minor variation can dictate whether a molecule binds effectively to a target's active site or fails to engage at all.[7] Comparative docking is an ideal tool to dissect these differences, offering insights into:
-
Binding Affinity: Quantifying how strongly each isomer interacts with the target.[8]
-
Binding Pose: Visualizing the precise orientation and conformation of each isomer within the binding pocket.[8]
-
Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex for each isomer.
While docking is a powerful predictive tool, it's important to recognize its limitations. Docking scores are approximations of binding energy and do not always correlate perfectly with experimental results.[9] Therefore, the goal is not just to find the lowest score but to understand the structural basis for the observed differences between isomers and to generate hypotheses that can be tested experimentally.[10]
Comprehensive Workflow for Comparative Docking Analysis
A rigorous and reproducible docking study is built on a systematic workflow. Each step is critical for the validity of the final results.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Experimental Protocols
Part 1: Receptor and Ligand Preparation
The quality of your input structures directly dictates the quality of your docking results. This preparation phase is arguably the most critical part of the entire process.
1.1. Target Protein Selection and Preparation
-
Objective: To obtain a high-quality, clean, and chemically correct structure of the target receptor.
-
Protocol:
-
Retrieve Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we'll use an EGFR kinase domain structure (e.g., PDB ID: 2GS2).
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[11][12] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[13] This is crucial because these molecules can interfere with the docking process.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[14] This step is vital for correctly modeling hydrogen bonds. Assign partial charges using a standard force field like AMBER.[12] Tools like the Dock Prep function in Chimera can automate this process.[12]
-
Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15] This format includes atomic coordinates, partial charges (Q), and atom types (T).[16]
-
-
Causality: Removing water molecules is essential as their positions in a static crystal structure may not represent the dynamic state in solution and could occlude the binding site.[13] Adding hydrogens and assigning correct charges are fundamental for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions, which are key components of binding energy.[8][14]
1.2. Triazolopyrimidine Isomer Preparation
-
Objective: To generate accurate 3D structures for each isomer and prepare them for docking.
-
Protocol:
-
Generate 2D Structures: Draw the different triazolopyrimidine isomers using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert these 2D structures into 3D coordinates. Software like Avogadro or the online tool ZINC15 can be used for this step.[17][18]
-
Energy Minimization: This is a critical step. The initial 3D structure may be in a high-energy, unrealistic conformation. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[19]
-
Charge and Torsion Definition: Add Gasteiger charges and define rotatable bonds. This is typically done using AutoDock Tools (ADT).[17] The software will identify which bonds can rotate freely, allowing for conformational flexibility during docking.
-
Final Output: Save each prepared isomer as a PDBQT file.[17]
-
-
Causality: Isomers must be treated as distinct molecules. Generating a low-energy 3D conformer for each is vital because the docking algorithm will start its search from this initial geometry.[20] An unrealistic starting conformation can prevent the algorithm from finding the true optimal binding pose.
Part 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[21]
2.1. Defining the Binding Site (Grid Box Generation)
-
Objective: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
Protocol:
-
Load Receptor: Open the prepared receptor PDBQT file in AutoDock Tools.[22]
-
Identify Active Site: If the active site is known (e.g., from the position of a co-crystallized ligand in the original PDB file), center the grid box on that location.[23] If the site is unknown, online tools like CASTp can be used to predict potential binding pockets.[13]
-
Set Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to encompass the entire binding site with a small margin.[16] A box that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time.
-
Save Configuration: Save the grid box coordinates and dimensions. These will be used in the Vina configuration file.[15]
-
-
Causality: The grid box focuses the computational effort on the region of interest. By defining a specific search space, you prevent the algorithm from wasting resources exploring irrelevant areas on the protein surface, leading to a more efficient and accurate search for the binding pose.[24]
2.2. Running the Docking Simulation
-
Objective: To execute the docking calculation for each isomer.
-
Protocol:
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and other parameters like exhaustiveness.[21]
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log isomer1_log.txt[21]
-
Repeat for All Isomers: Repeat the process for each triazolopyrimidine isomer, ensuring each has its own output and log file.
-
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the global minimum (the best binding pose) but also increases the computation time. For comparative studies, it is essential to use the same exhaustiveness value for all isomers to ensure a fair comparison.
Part 3: Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.
3.1. Quantitative Analysis
-
Binding Affinity (Energy): The primary quantitative output is the binding affinity, reported in kcal/mol.[8] This value is found in the log file and the output PDBQT file. A more negative value suggests a stronger predicted binding interaction.[25]
-
Root Mean Square Deviation (RMSD): When comparing the docked poses of different isomers, RMSD can be a useful metric. A low RMSD between the top poses of two isomers suggests they adopt very similar conformations in the binding site.[8] Conversely, a high RMSD indicates different binding modes.
Data Presentation: Comparative Docking Results
Summarize the quantitative data in a clear table to facilitate comparison.
| Isomer | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Isomer A | -9.2 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| Isomer B | -7.5 | Thr790 | Leu718, Val726 |
| Control (Known Inhibitor) | -10.1 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
This table presents hypothetical data for illustrative purposes.
3.2. Qualitative (Visual) Analysis
-
Objective: To visually inspect and compare the binding poses of each isomer within the receptor's active site.
-
Protocol:
-
Load Structures: Open the receptor PDBQT file and the output PDBQT files for each isomer in a visualization tool like PyMOL or Discovery Studio.[21]
-
Analyze Interactions: For the top-ranked pose of each isomer, identify and compare the key interactions. Look for:
-
Hydrogen Bonds: Are the isomers forming H-bonds with the same or different residues?
-
Hydrophobic Interactions: How well does each isomer fit into the hydrophobic pockets of the active site?
-
Pi-Stacking/Cation-Pi Interactions: Are there any aromatic interactions with residues like Phenylalanine, Tyrosine, or Tryptophan?
-
-
Compare Poses: Superimpose the binding poses of the different isomers. Do they occupy the same space, or does a change in stereochemistry force one isomer into a different orientation? This can explain significant differences in binding affinity.[7]
-
-
Causality: Visual analysis provides the structural rationale for the calculated binding affinities.[25] An isomer with a lower (better) binding score should exhibit a more favorable set of interactions, such as more hydrogen bonds or a better fit in a key hydrophobic pocket, compared to an isomer with a higher score.[8] These visual insights are often more valuable than the numerical scores alone.
Trustworthiness and Validation
To ensure the reliability of your docking protocol, it's essential to perform a self-validation step.
-
Re-docking: If your chosen PDB structure contains a co-crystallized ligand, a crucial validation step is to extract this ligand and dock it back into the receptor.[10] The docking protocol is considered reliable if it can reproduce the experimental binding pose with an RMSD value of less than 2.0 Å.[26] This confirms that your chosen parameters and setup can accurately identify the correct binding mode.
-
Use of Controls: Always include a known inhibitor (a positive control) in your comparative analysis. The docking score and pose of your test isomers can then be benchmarked against this reference compound.
-
Correlation with Experimental Data: The ultimate validation comes from experimental data.[10] Docking results should be treated as predictions that guide experimental work. A strong correlation between lower docking scores and lower experimental IC50 or Ki values across a series of isomers would provide strong validation for the computational model.[27]
Conclusion
Comparative docking analysis is an indispensable tool for understanding the structure-activity relationships of isomeric compounds like triazolopyrimidines. By meticulously preparing the receptor and ligands, carefully defining the simulation parameters, and critically analyzing both the quantitative scores and the qualitative binding poses, researchers can gain profound insights into the structural basis of molecular recognition. This guide provides a robust framework for conducting such studies, emphasizing the scientific reasoning behind each step to ensure the generation of reliable and impactful results that can accelerate the drug discovery process.
References
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement. URL: https://www.creative-proteomics.com/resources/molecular-docking-results-analysis.htm
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. URL: https://chemcopilot.com/molecular-docking-tutorial/
- YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. URL: https://www.youtube.
- ResearchGate. (2025). Triazolopyrimidine compounds and its biological activities. URL: https://www.researchgate.net/publication/379684128_Triazolopyrimidine_compounds_and_its_biological_activities
- Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6168326/
- Scripps Research. (2020). Tutorial – AutoDock Vina. URL: https://vina.scripps.edu/tutorial/
- Kaiser, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][5][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479427/
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. URL: https://www.youtube.
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. URL: https://www.youtube.
- YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. URL: https://www.youtube.
- Eagon Research Group. Vina Docking Tutorial. URL: https://www.eagonlab.com/wp-content/uploads/2016/08/Vina-Docking-Tutorial.pdf
- YouTube. (2025). Molecular Docking Explained | Step-by-Step Guide for Beginners & Researchers. URL: https://www.youtube.
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/36852819/
- University of Naples Federico II. Molecular Docking Tutorial. URL: http://www.cs.unina.
- Gising, J., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214953/
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. URL: https://www.eurekaselect.com/article/129188
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK. URL: https://dock.compbio.ucsf.edu/DOCK_6/tutorials/struct_prep/prepping_molecules.htm
- Pérez-Sánchez, H., et al. (2016). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/17/4/525
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. URL: https://chem.libretexts.org/Courses/State_University_of_New_York_at_Oneonta/Book%3A_Chem_221_-Organic_Chemistry_I(Benvenuto)/07%3A_Stereochemistry/7.05%3A_Molecular_Docking_Experiments
- Kaggle. Protein And Ligand Preparation For Docking By Vina. URL: https://www.kaggle.
- ResearchGate. (2024). How to interprete and analyze molecular docking results? URL: https://www.researchgate.net/post/How_to_interprete_and_analyze_molecular_docking_results
- University of Nottingham. 6. Preparing the protein and ligand for docking. URL: https://unichem.chem.nottingham.ac.
- University of Illinois Urbana-Champaign. Session 4: Introduction to in silico docking. URL: https://www.life.illinois.edu/biochem/454/454-Fall2013-lectures/454-Fall13-docking/Session4-docking.pdf
- Google Patents. (2023). EP4364737A3 - Triazolopyridinyl compounds as kinase inhibitors. URL: https://patents.google.
- Benchchem. (2025). Comparative Docking Analysis of Viniferin Isomers: A Guide for Researchers. URL: https://www.benchchem.com/blog/comparative-docking-analysis-of-viniferin-isomers-a-guide-for-researchers/
- YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. URL: https://www.youtube.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. URL: https://www.youtube.
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? URL: https://www.researchgate.net/post/How_can_I_validate_docking_result_without_a_co-crystallized_ligand
- ResearchGate. (2022). How to validate the molecular docking results ? URL: https://www.researchgate.
- OSTI.gov. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. URL: https://www.osti.gov/servlets/purl/1498642
- ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? URL: https://www.researchgate.net/post/What_is_the_most_simple_protocol_to_prepare_the_liberary_of_ligands_for_molocular_docking
- Pommier, Y., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/30528271/
- ResearchGate. (2023). Comparison of docking scores for the cis and trans isomers of each... URL: https://www.researchgate.net/figure/Comparison-of-docking-scores-for-the-cis-and-trans-isomers-of-each-ligand-a_fig1_368735284
- Citti, C., et al. (2024). Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes. International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/25/10/5387
- ResearchGate. Relationship between the RMSD values (Å) and the binding energies... URL: https://www.researchgate.net/figure/Relationship-between-the-RMSD-values-A-and-the-binding-energies-kcal-mol-of-100_fig7_228624124
- Ndlovu, E., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941071/
- ResearchGate. (2016). (PDF) Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? URL: https://www.researchgate.net/publication/301297126_Is_It_Reliable_to_Use_Common_Molecular_Docking_Methods_for_Comparing_the_Binding_Affinities_of_Enantiomer_Pairs_for_Their_Protein_Target
- Vieth, M., et al. (2005). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm0492542
- DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. URL: https://www.diva-portal.org/smash/get/diva2:222686/FULLTEXT01.pdf
- SAMSON Blog. Avoiding Common Pitfalls When Preparing Ligands for Docking. URL: https://blog.samson-connect.net/avoiding-common-pitfalls-when-preparing-ligands-for-docking/
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. URL: https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1012043
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). URL: https://www.youtube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 13. youtube.com [youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. youtube.com [youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. researchgate.net [researchgate.net]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. sites.ualberta.ca [sites.ualberta.ca]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Chloro-triazolo[1,5-c]pyrimidine
A Researcher's Guide to the Safe and Compliant Disposal of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and environmentally responsible disposal. 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine and its analogs are crucial building blocks in medicinal chemistry, particularly in the development of new therapeutics.[3][4][5] However, its halogenated heterocyclic structure necessitates a rigorous and informed approach to waste management.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine, grounded in regulatory compliance and scientific principles. Our objective is to empower researchers to manage this chemical waste safely, protecting both laboratory personnel and the environment.
Hazard Identification and Core Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This initial risk assessment dictates all subsequent safety and disposal protocols. 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine is a solid compound classified as a skin sensitizer.[6]
The primary risk, beyond dermal contact, is associated with its chemical structure. As a chlorinated organic compound, its disposal is strictly regulated, and improper handling, such as mixing with other waste streams or thermal decomposition under uncontrolled conditions, can pose significant hazards.[7][8]
| Property | Identifier | Source(s) |
| Chemical Name | 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine | [9] |
| CAS Number | 76044-36-5 | [6][9] |
| Molecular Formula | C₅H₃ClN₄ | [9] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [6] |
| Hazard Statement | H317: May cause an allergic skin reaction | [6] |
| Key Combustion Hazards | Forms toxic fumes: Nitrogen oxides (NOx), Carbon Monoxide (CO), Hydrogen Chloride (HCl) gas | [7] |
The Regulatory Imperative: Why Disposal Procedures are Critical
In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators, meaning the laboratory that creates the waste is legally responsible for it until its final, safe disposal.[11]
5-Chloro-[1][2]triazolo[1,5-c]pyrimidine waste falls into this regulated category due to its chemical nature:
-
Halogenated Organic Compound: The presence of chlorine classifies this compound as a halogenated organic.[12] This is the single most important factor for waste segregation, as specific disposal methods are required.[8][13]
-
RCRA Waste Classification: When discarded, this chemical waste must be classified with an appropriate EPA Hazardous Waste Code. Depending on how the waste was generated, it could fall under the "F-List" for spent halogenated solvents (if used in that manner) or require characterization based on its properties.[14][15][16] The most direct and compliant approach is to manage all waste containing this compound as regulated hazardous waste.
Failure to adhere to these regulations can result in significant institutional liability and environmental harm.
Core Disposal Workflow: From Benchtop to Final Disposition
The following workflow provides a systematic approach to managing waste streams containing 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine.
Caption: High-level workflow for compliant disposal of laboratory waste.
Experimental Protocol: Waste Handling and Containerization
This protocol must be followed whenever generating waste containing 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory PPE, including a lab coat and safety glasses.[17]
- Crucially, wear nitrile gloves to prevent skin contact and potential sensitization, as indicated by the H317 hazard statement.[6][7] Inspect gloves for integrity before use.
2. Waste Segregation (The Critical Step):
- All waste streams containing 5-Chloro-[1][2]triazolo[1,5-c]pyrimidine must be disposed of in a container specifically designated for Halogenated Organic Waste .[8]
- This includes the pure solid, contaminated consumables (e.g., weighing paper, gloves), and any solutions or mother liquors.
- Causality: Do NOT mix halogenated waste with non-halogenated waste.[8] Doing so contaminates the entire volume, legally classifying it all as the more stringently regulated and costly halogenated waste stream.
3. Containerization and Labeling:
- Select a waste container made of a compatible material (e.g., High-Density Polyethylene for liquids, a sealable drum for solids) that is in good condition with a secure, threaded cap.[8][13]
- Affix your institution's official "Hazardous Waste" label at the moment you add the first drop of waste.[8]
- On the label, clearly write the full chemical name: "5-Chloro-[1][2]triazolo[1,5-c]pyrimidine". Avoid abbreviations or chemical formulas.[8] List all other components of the waste mixture.
- Keep the container closed at all times, except when actively adding waste.[8] This prevents the release of vapors and ensures safety.
- Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[13]
4. On-Site Storage and Disposal:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should have secondary containment to capture any potential leaks.
- Once the container is full or waste generation is complete, follow institutional procedures to arrange for pickup by a certified hazardous waste disposal company.[1][2] This vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Spill and Decontamination Procedures
Accidents require a prepared, systematic response to mitigate exposure and prevent environmental release.
Caption: Step-by-step workflow for responding to a solid chemical spill.
Protocol: Small-Scale Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: Wear appropriate PPE as described above.[17]
-
Prevent Dust Formation: Do not create dust.[7][17] If necessary, gently mist the solid with a small amount of an inert liquid (e.g., mineral oil) or cover with damp paper towels to prevent it from becoming airborne.
-
Clean Up: Carefully sweep the solid material into a dustpan.[7]
-
Package Waste: Place the swept-up solid and all contaminated materials (gloves, towels, pads) into a heavy-duty, sealable plastic bag.
-
Dispose: Place the sealed bag into the designated Halogenated Organic Waste container and ensure the container lid is secured.[7]
-
Decontaminate: Wipe the spill area with a towel wetted with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of the cleaning materials as halogenated waste.
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) office.
The Science of Final Disposal: High-Temperature Incineration
The ultimate destination for this waste is a specialized TSDF. The scientifically preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration .[18]
-
Mechanism: The waste is injected into a controlled incinerator operating at very high temperatures (typically around 1200 K or 927°C).[18] This high thermal energy breaks down the C-Cl, C-N, and C-C bonds, ensuring complete oxidation of the organic material to simpler, less harmful components like carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).
-
Managing Byproducts: The chlorine atom is converted into hydrogen chloride (HCl) gas.[7] A critical component of the incineration facility is a "scrubber" system, which neutralizes this acidic gas before it can be released into the atmosphere.
-
Why This Method is Authoritative: This process is essential because incomplete or low-temperature combustion of chlorinated organics can produce highly toxic and persistent environmental pollutants, such as dioxins and furans.[18] Professional hazardous waste incineration facilities are specifically engineered and regulated to prevent the formation and release of these byproducts, making it the safest and most responsible final disposal method.
By adhering to this comprehensive disposal plan, from the laboratory bench to the final treatment facility, you uphold your professional responsibility to ensure safety, maintain regulatory compliance, and protect our shared environment.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]
- Household Hazardous Waste (HHW). (2025, May 15). US EPA. [Link]
- EPA Hazardous Waste Management. (2024, April 29).
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts. [Link]
- EPA HAZARDOUS WASTE CODES. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- EPA Hazardous Waste Codes. My Alfred University. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
- 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. [Link]
- Halogenated Waste List. Tufts University Office of Sustainability. [Link]
- Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. [Link]
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023, November 1). PubMed. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
- Triazolopyrimidine-based Inhibitors of Influenza A and B Viruses that act by Interference interfering with Polymerase PA-PB1 Sub. ORCA - Open Access Repository and Archive. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019, March 1). PubMed. [Link]
Sources
- 1. sustainable-markets.com [sustainable-markets.com]
- 2. epa.gov [epa.gov]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. uakron.edu [uakron.edu]
- 13. ethz.ch [ethz.ch]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. my.alfred.edu [my.alfred.edu]
- 16. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 17. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]
- 18. researchgate.net [researchgate.net]
Personal protective equipment for handling 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Comprehensive Safety & Handling Guide: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research and development endeavors.
Core Hazard Assessment & Chemical Profile
A thorough understanding of the chemical's properties and hazards is the foundation of safe handling. While specific toxicological data for this compound is limited, its classification as a skin sensitizer and its nature as a chlorinated heterocyclic compound dictate a cautious approach.
Chemical Identity and Properties:
| Property | Value | Source |
| Chemical Name | 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine | [4][5] |
| CAS Number | 76044-36-5 | [5][6] |
| Molecular Formula | C₅H₃ClN₄ | [5][6] |
| Molecular Weight | 154.56 g/mol | [5][6] |
| Appearance | Solid | [4] |
GHS Hazard Classification:
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard.[4][7]
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
| Warning | H317 | May cause an allergic skin reaction. |
Expert Analysis of Hazards:
-
Skin Sensitization (H317): This is the primary documented hazard.[7] An allergic skin reaction may not occur upon initial contact. However, initial exposure can sensitize the immune system. Subsequent, even minimal, exposures can trigger a significant allergic response, such as a rash, itching, or inflammation.[8] Therefore, preventing all skin contact is critical.
-
Hazards by Analogy (Chlorinated Heterocyclic Compound): Due to the lack of comprehensive data, we must infer potential hazards based on similar chemical structures. Chlorinated organic compounds can be irritants to the eyes and respiratory tract.[9] Fine powders of any chemical pose an inhalation risk. Therefore, it is prudent to handle 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine as a potential eye and respiratory irritant and to minimize the generation of dust. In the event of combustion, hazardous breakdown products such as nitrogen oxides, carbon monoxide, and hydrogen chloride gas may be released.[10][11]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified and potential hazards. The selection of specific PPE is based on a risk assessment of the procedures to be performed.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Use impact-resistant, indirectly vented chemical safety goggles to protect against dust particles and potential splashes.[11] Face Shield: A full-face shield must be worn over goggles during procedures with a higher risk of splashing or aerosolization (e.g., handling bulk quantities, preparing stock solutions).[12] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile Gloves: Nitrile gloves are the standard for incidental contact.[13] Double Gloving: Consider wearing two pairs of nitrile gloves, especially for extended handling, to provide an extra layer of protection against tears and contamination. Always inspect gloves for defects before use and remove them without touching the outer surface.[8] |
| Body Protection | Laboratory Coat | A flame-resistant laboratory coat is mandatory to protect skin and personal clothing from contamination.[12] Ensure the coat is fully buttoned. For large-scale operations, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Engineering Controls (Fume Hood) | All procedures involving the handling of solid 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine must be conducted within a certified chemical fume hood to control exposure to airborne dust.[13][14] This is the primary method of respiratory protection. A NIOSH-approved respirator may be required only in situations where engineering controls are not feasible or during a large spill cleanup. |
Operational & Handling Workflow
A systematic workflow minimizes exposure and ensures procedural integrity. The following steps provide a framework for the safe handling of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine from receipt to use.
Step-by-Step Handling Protocol:
-
Preparation & Pre-Work Checklist:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Locate and confirm the accessibility of the nearest safety shower and eyewash station.[10]
-
Assemble all necessary PPE and inspect it for integrity.
-
Prepare your work surface within the fume hood by covering it with absorbent bench paper.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Weighing and Transferring the Solid:
-
Perform all manipulations deep within the fume hood to contain any dust.
-
Use a micro-spatula to carefully transfer the solid from the stock container to a tared weigh boat or reaction vessel.
-
Avoid any rapid movements that could aerosolize the powder.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated halogenated solid waste container.[2]
-
Workflow Visualization
Caption: A standard workflow for handling solid chemical compounds.
Emergency Response & Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid is critical.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Management
For a small spill of the solid compound inside a fume hood:
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[13]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the laboratory, close the door, and contact your institution's emergency response team.[8]
Chemical Waste Disposal
Proper waste segregation is crucial for safety and environmental compliance. 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a halogenated organic compound.
-
Waste Segregation: All waste contaminated with this compound (including excess solid, contaminated solutions, and disposable labware) must be collected in a designated "Halogenated Organic Waste" container.[1][2] These containers are typically collected separately and require specific disposal methods like high-temperature incineration.[3]
-
DO NOT: Do not mix halogenated waste with non-halogenated organic waste. The co-mingling increases disposal costs and can create dangerous incompatibilities.[15]
Waste Disposal Logic
Caption: Decision tree for proper chemical waste segregation.
References
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Google Cloud.
- Organic Solvents - Cornell EHS, Cornell University.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, United St
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide, Benchchem.
- 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine AldrichCPR, Sigma-Aldrich.
- Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)
- 5-CHLORO-[1][2][3]TRIAZOLO[1,5-C]PYRIMIDINE Safety D
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- SAFETY D
- Guidance on Storage and Handling of Chlorinated Solvents, European Chlorinated Solvents Associ
- SAFETY D
- STANDARD OPEARTING PROCEDURE FOR CHLORIN
- chlorinated solvents - product stewardship manual, Olin Chlor Alkali.
- 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine AldrichCPR 76044-36-5, Sigma-Aldrich.
- 5-CHLORO-[1][2][3]TRIAZOLO[1,5-C]PYRIMIDINE synthesis, ChemicalBook.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 5-Chloro- 1,2,4 triazolo 1,5-c pyrimidine AldrichCPR 76044-36-5 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Chloro- 1,2,4 triazolo 1,5-c pyrimidine AldrichCPR 76044-36-5 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 9. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
